molecular formula C31H48ClN5O4S B15144573 (S,R,S)-AHPC-C8-NH2 hydrochloride

(S,R,S)-AHPC-C8-NH2 hydrochloride

Numéro de catalogue: B15144573
Poids moléculaire: 622.3 g/mol
Clé InChI: OANZHVCYGLOQJS-RAGVHRFXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S,R,S)-AHPC-C8-NH2 hydrochloride is a useful research compound. Its molecular formula is C31H48ClN5O4S and its molecular weight is 622.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C31H48ClN5O4S

Poids moléculaire

622.3 g/mol

Nom IUPAC

(2S,4R)-1-[(2S)-2-(9-aminononanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C31H47N5O4S.ClH/c1-21-27(41-20-34-21)23-14-12-22(13-15-23)18-33-29(39)25-17-24(37)19-36(25)30(40)28(31(2,3)4)35-26(38)11-9-7-5-6-8-10-16-32;/h12-15,20,24-25,28,37H,5-11,16-19,32H2,1-4H3,(H,33,39)(H,35,38);1H/t24-,25+,28-;/m1./s1

Clé InChI

OANZHVCYGLOQJS-RAGVHRFXSA-N

SMILES isomérique

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCN)O.Cl

SMILES canonique

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCN)O.Cl

Origine du produit

United States

Foundational & Exploratory

(S,R,S)-AHPC-C8-NH2 Hydrochloride: A Technical Guide for Researchers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,S)-AHPC-C8-NH2 hydrochloride is a synthetic E3 ligase ligand-linker conjugate, playing a crucial role in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the high-affinity von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC (also known as VH032), connected to an eight-carbon alkyl linker terminating in a primary amine.[1][2] Its primary application is in the synthesis of PROTACs, particularly those targeting the serine/threonine kinase AKT for degradation.[2][3]

This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, relevant experimental protocols, and its application in the rapidly evolving field of targeted protein degradation. The information presented is intended for researchers, scientists, and drug development professionals.

Chemical Properties and Data

(S,R,S)-AHPC-C8-NH2 is typically available as a hydrochloride or dihydrochloride (B599025) salt to improve its solubility and stability. The dihydrochloride salt has the chemical formula C31H49Cl2N5O4S and a molecular weight of 658.72 g/mol .[3]

PropertyValueReference
Chemical Name (2S,4R)-1-[(2S)-2-(9-aminononanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide; dihydrochloride[3]
Synonyms VH032-C8-NH2 dihydrochloride, XF038-164A[2]
Molecular Formula C31H49Cl2N5O4S[3]
Molecular Weight 658.72 g/mol [3]
CAS Number 2341796-80-1[2][3]
Appearance Solid
Solubility Soluble in DMSO

Mechanism of Action: The PROTAC Pathway

(S,R,S)-AHPC-C8-NH2 functions as a critical building block for PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein.[4]

A PROTAC molecule consists of three components:

  • A ligand that binds to the target protein of interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

In the case of a PROTAC synthesized using (S,R,S)-AHPC-C8-NH2, the (S,R,S)-AHPC moiety serves as the E3 ligase ligand, specifically recruiting the VHL E3 ligase complex. The terminal amine of the C8 linker is used to conjugate a ligand for the target protein (e.g., an AKT inhibitor).

The mechanism of action proceeds as follows:

  • The PROTAC enters the cell and forms a ternary complex with the target protein and the VHL E3 ligase.

  • This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the VHL E3 ligase.

  • The target protein is polyubiquitinated, marking it for recognition by the 26S proteasome.

  • The proteasome degrades the polyubiquitinated target protein into small peptides.

  • The PROTAC is released and can catalytically repeat the process, leading to the degradation of multiple target protein molecules.

PROTAC_Mechanism

PROTAC-mediated protein degradation pathway.

Experimental Protocols

Synthesis of a PROTAC using this compound

This protocol describes a general method for conjugating a carboxylic acid-containing target protein ligand to this compound via amide bond formation.

Materials:

  • This compound

  • Target protein ligand with a carboxylic acid handle

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Dissolve the target protein ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the hydrochloride salt.

  • Add the (S,R,S)-AHPC-C8-NH2 solution to the activated target protein ligand solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

PROTAC_Synthesis_Workflow

Workflow for PROTAC synthesis.
Western Blot Analysis of PROTAC-Mediated AKT Degradation

This protocol provides a method to assess the degradation of a target protein (e.g., AKT) in cultured cells treated with a PROTAC synthesized from (S,R,S)-AHPC-C8-NH2.

Materials:

  • Cancer cell line expressing the target protein (e.g., PC-3 for AKT)

  • PROTAC of interest

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AKT, anti-GAPDH or anti-β-actin as a loading control)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein (e.g., anti-AKT) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis on the protein bands using software such as ImageJ.

    • Normalize the target protein band intensity to the loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) values.

Conclusion

This compound is a valuable and versatile chemical tool for researchers engaged in the design and synthesis of PROTACs. Its high-affinity VHL ligand and functionalized linker enable the development of potent and selective degraders for a wide range of protein targets. The protocols and information provided in this guide are intended to facilitate the use of this compound in advancing the field of targeted protein degradation and accelerating the discovery of novel therapeutics.

References

(S,R,S)-AHPC-C8-NH2 Hydrochloride: An In-Depth Technical Guide to its Mechanism of Action in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of (S,R,S)-AHPC-C8-NH2 hydrochloride, a critical chemical tool in the field of targeted protein degradation. This molecule serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to an 8-carbon alkyl amine linker. It is a foundational component for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to selectively eliminate disease-causing proteins.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound is a key component in the construction of PROTACs, which are heterobifunctional molecules. These molecules are designed to induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).

The core mechanism of a PROTAC synthesized using this compound involves the formation of a ternary complex. This complex consists of the target protein, the PROTAC molecule itself, and the VHL E3 ubiquitin ligase. The (S,R,S)-AHPC moiety of the PROTAC binds with high affinity to the VHL E3 ligase. The other end of the PROTAC, synthesized by attaching a "warhead" (a ligand for the target protein) to the amine group of the C8 linker, simultaneously binds to the POI.

This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the surface of the target protein. The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides, effectively removing it from the cell. The PROTAC molecule, having catalyzed this process, is then released to induce the degradation of another target protein molecule. A patent has described the use of (S,R,S)-AHPC-C8-NH2 as a linker for PROTACs targeting the serine/threonine kinase AKT.[1][2][3][4]

Below is a diagram illustrating the signaling pathway of a VHL-recruiting PROTAC.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC ((S,R,S)-AHPC-C8-Warhead) PROTAC_VHL PROTAC VHL VHL E3 Ligase Complex VHL_complex VHL POI Target Protein (e.g., AKT) POI_complex POI Ub Ubiquitin Ub->POI_complex Polyubiquitination Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI PROTAC_VHL->VHL_complex Binds PROTAC_VHL->POI_complex Binds POI_complex->Proteasome Recognition & Degradation cluster_ternary cluster_ternary cluster_ternary->Ub Ubiquitination

PROTAC-induced protein degradation pathway.

Quantitative Data Presentation

Table 1: In Vitro Degradation and Growth Inhibition of AKT PROTAC MS15 [1]

ParameterCell LineValueDescription
DC₅₀ (nM) SW62023 ± 16Concentration of MS15 required to degrade 50% of total AKT protein after 24 hours.
GI₅₀ (µM) SW6203.1 ± 0.3Concentration of MS15 required to inhibit cell growth by 50% after 5 days.

Table 2: Kinase Inhibitory Activity of AKT PROTAC MS15 [1]

Target KinaseIC₅₀ (nM)Description
AKT1 798Concentration of MS15 required to inhibit the kinase activity of AKT1 by 50%.
AKT2 90Concentration of MS15 required to inhibit the kinase activity of AKT2 by 50%.
AKT3 544Concentration of MS15 required to inhibit the kinase activity of AKT3 by 50%.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of a PROTAC synthesized using this compound.

Protocol 1: Western Blot for Protein Degradation Analysis

This protocol is used to quantify the reduction in the levels of the target protein following PROTAC treatment.

Methodology:

  • Cell Seeding: Plate cells (e.g., SW620, PC-3) at an appropriate density in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS, then lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per well of an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein (e.g., total AKT) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.

Protocol 2: In-Cell Ubiquitination Assay

This protocol confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.

Methodology:

  • Cell Treatment: Seed cells in larger format dishes (e.g., 10 cm). Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to allow for the accumulation of ubiquitinated proteins.

  • PROTAC Addition: Add the PROTAC at an effective concentration and a vehicle control. Incubate for 4-6 hours.

  • Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.

  • Immunoprecipitation (IP):

    • Dilute the lysates to reduce the SDS concentration.

    • Immunoprecipitate the target protein using a specific antibody overnight.

  • Western Blotting:

    • Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody that recognizes ubiquitin.

    • An increase in the high-molecular-weight smear upon PROTAC treatment indicates polyubiquitination of the target protein.

Protocol 3: Cell Proliferation Assay

This assay measures the effect of the PROTAC on cell viability and growth.

Methodology:

  • Cell Seeding: Seed cells in 96-well plates at a low density.

  • PROTAC Treatment: Treat the cells with a range of PROTAC concentrations in triplicate.

  • Incubation: Incubate the cells for an extended period (e.g., 5 days).

  • Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® or by staining with crystal violet.

  • Data Analysis: Plot the cell viability against the PROTAC concentration and fit the data to a dose-response curve to determine the GI₅₀ value.

Below is a diagram illustrating a typical experimental workflow for evaluating a PROTAC.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis (S,R,S)-AHPC-C8-NH2 + Target Ligand (Warhead) Degradation_Assay Western Blot (Determine DC50 & Dmax) Synthesis->Degradation_Assay Ubiquitination_Assay Ubiquitination Assay (Confirm Mechanism) Degradation_Assay->Ubiquitination_Assay If degradation is observed Proliferation_Assay Cell Proliferation Assay (Determine GI50) Degradation_Assay->Proliferation_Assay PK_Studies Pharmacokinetics (PK) Proliferation_Assay->PK_Studies If potent Efficacy_Studies Xenograft Models PK_Studies->Efficacy_Studies

References

The Strategic Role of (S,R,S)-AHPC-C8-NH2 in PROTAC Technology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond mere protein inhibition to inducing targeted protein degradation. This is achieved through hijacking the cell's intrinsic ubiquitin-proteasome system. The efficacy of these heterobifunctional molecules is critically dependent on the synergy between their three core components: a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This technical guide provides a comprehensive examination of (S,R,S)-AHPC-C8-NH2 , a pivotal building block in the synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase. We will delve into its mechanism of action, provide detailed experimental protocols for its application and evaluation, and present quantitative data from relevant PROTAC studies to illustrate its potential in drug development.

Introduction to PROTAC Technology and the VHL E3 Ligase

PROTACs are bifunctional molecules that orchestrate the degradation of a target protein of interest (POI) by bringing it into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules, a significant advantage over traditional inhibitors.

The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized E3 ligase in PROTAC design due to its well-characterized interaction with its endogenous substrate, the alpha subunit of the hypoxia-inducible factor 1 (HIF-1α), and its broad tissue expression.

The Core Role of (S,R,S)-AHPC-C8-NH2

(S,R,S)-AHPC-C8-NH2 is a pre-functionalized chemical entity that serves as a cornerstone in the modular synthesis of VHL-recruiting PROTACs. It is an E3 ligase ligand-linker conjugate.[1][2] Let's dissect its components:

  • (S,R,S)-AHPC : This is the core VHL ligand, also known as VH032. The specific (S,R,S) stereochemistry is crucial for its high-affinity binding to the VHL E3 ligase complex.[3][4]

  • -C8- : This denotes an eight-carbon alkyl linker. The length and composition of the linker are critical determinants of a PROTAC's ability to form a stable and productive ternary complex between the POI and the E3 ligase.

  • -NH2 : This terminal amine group is a key reactive handle. It allows for the straightforward covalent attachment of a "warhead" – a ligand that binds to the target protein – typically through the formation of a stable amide bond.

By providing a ready-to-use VHL ligand and a linker with a reactive functional group, (S,R,S)-AHPC-C8-NH2 streamlines the synthesis of novel PROTACs, enabling researchers to focus on the development and attachment of target-specific warheads. This building block has been notably mentioned in the context of developing PROTACs targeting the serine/threonine kinase AKT.[5][6]

Mechanism of Action: A Visualized Pathway

A PROTAC synthesized using (S,R,S)-AHPC-C8-NH2 functions by inducing the formation of a ternary complex between the target protein (e.g., AKT or BRD4), the PROTAC itself, and the VHL E3 ligase. This proximity allows the E3 ligase to polyubiquitinate the target protein, marking it for proteasomal degradation.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_Cell Cellular Environment PROTAC (S,R,S)-AHPC-C8-Warhead PROTAC POI Target Protein (e.g., AKT, BRD4) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex VHL->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin E1_E2 E1/E2 Enzymes Ub->E1_E2 E1_E2->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: Catalytic cycle of protein degradation mediated by a VHL-recruiting PROTAC.

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is assessed by its ability to induce the degradation of the target protein. Key quantitative parameters include:

  • DC50 : The concentration of the PROTAC that induces 50% degradation of the target protein.

  • Dmax : The maximum percentage of target protein degradation achievable with the PROTAC.

Table 1: Degradation Efficiency of a VHL-based AKT PROTAC (MS21) [7]

ParameterValueCell Line
DC50 Not explicitly stated, but significant degradation observed at low micromolar concentrationsHEK-293, PC-3, MDA-MB-468
Dmax >90% (estimated from Western Blots)HEK-293, PC-3, MDA-MB-468

Table 2: Degradation Efficiency of VHL-based BRD4 PROTACs [3][8]

PROTACDC50 (nM)Dmax (%)Cell Line
MZ1 <100>90HeLa
Compound 34 60.094MDA-MB-231
PROTAC 8 <1>9922Rv1

Experimental Protocols

Accurate characterization of a PROTAC's activity requires a suite of cellular and biochemical assays.

PROTAC Synthesis via Amide Coupling

This protocol describes the general procedure for conjugating a carboxylic acid-containing warhead to the amine group of (S,R,S)-AHPC-C8-NH2.

Materials:

  • (S,R,S)-AHPC-C8-NH2

  • Warhead with a terminal carboxylic acid

  • Amide coupling reagents (e.g., HATU, HOBt)

  • Tertiary amine base (e.g., DIPEA)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • Dissolve the warhead-COOH (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir for 15-20 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve (S,R,S)-AHPC-C8-NH2 (1.1 equivalents) in anhydrous DMF.

  • Add the solution of (S,R,S)-AHPC-C8-NH2 to the activated warhead solution.

  • Add DIPEA (3.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC.

  • Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Synthesis_Workflow PROTAC Synthesis Workflow Warhead Warhead-COOH Activation Carboxylic Acid Activation (HATU, HOBt) Warhead->Activation AHPC_Linker (S,R,S)-AHPC-C8-NH2 Coupling Amide Bond Formation (DIPEA, DMF) AHPC_Linker->Coupling Activation->Coupling Purification Purification (HPLC) Coupling->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

Caption: A generalized workflow for PROTAC synthesis using (S,R,S)-AHPC-C8-NH2.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This is a fundamental technique to quantify the reduction in target protein levels.

Procedure:

  • Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC (typically from low nM to high µM) for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by ubiquitination.

Procedure:

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. Co-treat with a proteasome inhibitor (e.g., MG132) to allow the accumulation of polyubiquitinated proteins.

  • Cell Lysis: Lyse cells under denaturing conditions (e.g., buffer containing 1% SDS).

  • Immunoprecipitation (IP): Dilute the lysates to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody.

  • Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody. An increase in the high molecular weight smear upon PROTAC treatment indicates polyubiquitination of the target protein.

Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation of the POI-PROTAC-E3 ligase ternary complex.

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine the thermodynamic parameters of binary and ternary complex formation.

  • Surface Plasmon Resonance (SPR): Monitors the binding of the PROTAC and the second protein to a protein-immobilized sensor chip in real-time to determine kinetic parameters (kon, koff) and affinity (KD).

  • NanoBRET™/TR-FRET: Cell-based assays that measure the proximity of the target protein and E3 ligase (fused to a donor and acceptor, respectively) upon addition of the PROTAC.

Experimental_Workflow PROTAC Characterization Workflow start Synthesized PROTAC biochem Biochemical Assays (ITC, SPR, TR-FRET) start->biochem Binding Affinity Ternary Complex cellular_degradation Cellular Degradation Assay (Western Blot) start->cellular_degradation Determine DC50 & Dmax ubiquitination Ubiquitination Assay (IP-Western) cellular_degradation->ubiquitination Confirm Mechanism downstream Downstream Signaling Analysis ubiquitination->downstream Assess Functional Effect selectivity Selectivity Profiling (Proteomics) downstream->selectivity end Lead Candidate selectivity->end

Caption: A typical experimental workflow for the development and validation of a PROTAC.

Conclusion

(S,R,S)-AHPC-C8-NH2 is a valuable and versatile chemical tool for the synthesis of VHL-recruiting PROTACs. Its pre-functionalized nature, combining a high-affinity VHL ligand with a linker terminating in a reactive amine, significantly simplifies the development of novel protein degraders. By enabling the modular attachment of diverse warheads, it accelerates the exploration of new therapeutic targets. A thorough understanding of the principles of PROTAC design, coupled with the robust experimental protocols outlined in this guide, will empower researchers to effectively harness the potential of targeted protein degradation for the development of next-generation therapeutics.

References

(S,R,S)-AHPC-C8-NH2 Hydrochloride: An In-depth Technical Guide to a Key VHL Ligand for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the protein of interest. The von Hippel-Lindau (VHL) E3 ligase is one of the most widely utilized ligases in PROTAC design, and (S,R,S)-AHPC-C8-NH2 hydrochloride has surfaced as a key building block for constructing VHL-recruiting PROTACs.

This technical guide provides a comprehensive overview of this compound, a derivative of the well-characterized VHL ligand VH032.[1][2][3][4][5] It is an E3 ligase ligand-linker conjugate, incorporating the VH032-based VHL ligand and a C8 amine linker, making it a versatile precursor for the synthesis of PROTACs targeting a variety of proteins, notably the serine/threonine kinase AKT.[1][2][3][4][5] This document will delve into its mechanism of action, present available quantitative data, provide detailed experimental protocols for its characterization and use, and visualize the associated biological pathways and workflows.

Core Concepts: VHL-Mediated Protein Degradation

The VHL E3 ubiquitin ligase complex plays a crucial role in cellular oxygen sensing. Under normal oxygen conditions (normoxia), the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) is hydroxylated on specific proline residues. This modification allows it to be recognized by the VHL E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.

PROTACs containing a VHL ligand, such as (S,R,S)-AHPC-C8-NH2, hijack this natural process. The PROTAC acts as a molecular bridge, simultaneously binding to the VHL E3 ligase via its AHPC moiety and to a target protein of interest (POI) through a separate "warhead" ligand. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-VHL), leading to the ubiquitination of the POI and its degradation by the proteasome.

VHL_PROTAC_Pathway PROTAC PROTAC Ternary_Complex Ternary_Complex PROTAC->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Facilitates POI POI POI->Ternary_Complex Binds VHL VHL VHL->Ternary_Complex Recruited by PROTAC Proteasome Proteasome Ubiquitination->Proteasome Targets POI for Degradation Degradation Proteasome->Degradation Mediates

Quantitative Data

While specific quantitative binding data for this compound is not extensively published, the binding affinity of its parent VHL ligand, VH032, has been well-characterized. It is important to note that the addition of the C8-NH2 linker may slightly alter the binding affinity.

CompoundParameterValueMethod
VH032 (Parent Ligand) Kd for VHL185 nMNot Specified
(S,R,S)-AHPC-C8-NH2Estimated Kd for VHL~185 nMBased on parent compound

The efficacy of a PROTAC synthesized using (S,R,S)-AHPC-C8-NH2 is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation). These values are target and cell-line specific and must be determined empirically.

Experimental Protocols

A series of in vitro and cellular assays are essential to characterize the activity of PROTACs constructed from this compound.

Synthesis of this compound

The synthesis of (S,R,S)-AHPC-C8-NH2, also referred to as XF038-164A, is detailed in patent WO2019173516A1, Example 8. The general principle involves the coupling of the (S,R,S)-AHPC core, which contains the VHL-binding motif, to a Boc-protected C8-amino linker, followed by deprotection of the terminal amine. Researchers should refer to the aforementioned patent for the specific reaction conditions and purification methods.

Synthesis_Workflow Start (S,R,S)-AHPC core Coupling Amide Coupling Start->Coupling Linker Boc-protected C8-amino linker Linker->Coupling Intermediate Boc-protected (S,R,S)-AHPC-C8-NH-Boc Coupling->Intermediate Deprotection Boc Deprotection (e.g., TFA or HCl) Intermediate->Deprotection Final_Product (S,R,S)-AHPC-C8-NH2 hydrochloride Deprotection->Final_Product

VHL Binding Affinity Determination

1. Fluorescence Polarization (FP) Assay

This competitive assay measures the ability of (S,R,S)-AHPC-C8-NH2 to displace a fluorescently labeled VHL ligand from the VHL-ElonginB-ElonginC (VBC) complex.

  • Materials:

    • Purified VBC complex

    • Fluorescently labeled VHL tracer (e.g., FAM-labeled HIF-1α peptide)

    • This compound

    • Assay buffer (e.g., PBS with 0.01% Tween-20)

    • 384-well black plates

    • Plate reader with fluorescence polarization capabilities

  • Procedure:

    • To the wells of a 384-well plate, add a fixed concentration of the VBC complex and the fluorescent tracer.

    • Add serial dilutions of this compound.

    • Incubate at room temperature for 1-2 hours.

    • Measure the fluorescence polarization. A decrease in polarization indicates displacement of the tracer.

    • Fit the data to a suitable binding model to determine the IC50 or Ki.

2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of the ligand to the protein, providing a complete thermodynamic profile of the interaction.

  • Materials:

    • Purified VBC complex

    • This compound

    • Dialysis buffer

    • ITC instrument

  • Procedure:

    • Dialyze the VBC complex and dissolve the this compound in the same buffer to minimize heat of dilution effects.

    • Load the VBC complex into the ITC cell and the ligand into the injection syringe.

    • Perform a series of injections of the ligand into the protein solution.

    • Measure the heat changes after each injection.

    • Integrate the heat change data and fit to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Cellular Assays for PROTAC Activity

1. Western Blot for Protein Degradation (DC50 and Dmax Determination)

This is the most common method to quantify the degradation of a target protein.

  • Materials:

    • Cell line expressing the protein of interest

    • PROTAC synthesized from (S,R,S)-AHPC-C8-NH2

    • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Seed cells and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies for the target protein and loading control, followed by the secondary antibody.

    • Detect the chemiluminescent signal.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Plot the percentage of protein remaining against the PROTAC concentration to determine the DC50 and Dmax.

Western_Blot_Workflow A Cell Treatment with PROTAC series B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (Blotting) C->D E Immunoblotting (Antibodies) D->E F Detection & Analysis (DC50/Dmax) E->F

2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay provides evidence of the PROTAC-induced interaction between the target protein and the VHL E3 ligase.

  • Materials:

    • Cell line expressing the target protein

    • PROTAC and controls

    • Co-IP lysis buffer (non-denaturing)

    • Antibody for immunoprecipitation (e.g., anti-VHL or anti-target protein)

    • Protein A/G magnetic beads

    • Antibodies for western blotting (anti-VHL and anti-target protein)

  • Procedure:

    • Treat cells with the PROTAC or vehicle control for a short duration (e.g., 1-4 hours).

    • Lyse the cells with non-denaturing lysis buffer.

    • Incubate the cell lysate with the immunoprecipitating antibody.

    • Add Protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads to remove non-specific binders.

    • Elute the bound proteins.

    • Analyze the eluates by Western blot, probing for the co-immunoprecipitated protein (e.g., if you pulled down VHL, blot for the target protein).

Conclusion

This compound is a valuable and versatile chemical tool for the development of VHL-recruiting PROTACs. Its well-defined core structure, derived from the potent VHL ligand VH032, provides a solid foundation for constructing novel protein degraders. While the specific binding affinity of the C8-linker derivative requires empirical determination for each new PROTAC construct, the established protocols outlined in this guide provide a robust framework for the synthesis, characterization, and cellular evaluation of these next-generation therapeutics. The ability to rationally design and synthesize PROTACs using building blocks like this compound is paving the way for targeting previously "undruggable" proteins and offers significant promise for the future of medicine.

References

(S,R,S)-AHPC-C8-NH2: A Technical Guide for Researchers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,S)-AHPC-C8-NH2 , also known as VH032-C8-NH2 , is a synthetic E3 ligase ligand-linker conjugate central to the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the high-affinity von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to an 8-carbon alkyl linker with a terminal amine group. This terminal amine serves as a crucial attachment point for a "warhead"—a ligand designed to bind to a specific protein of interest—thereby enabling the creation of heterobifunctional PROTACs for targeted protein degradation.[1][2][3][4] This technical guide provides a comprehensive overview of the structure, properties, and application of (S,R,S)-AHPC-C8-NH2 for researchers, scientists, and professionals in drug development.

Structure and Physicochemical Properties

The chemical structure of (S,R,S)-AHPC-C8-NH2 is defined by its three key components: the (S,R,S)-AHPC core that binds to the VHL E3 ligase, a flexible 8-carbon alkyl chain, and a reactive primary amine.

Table 1: Physicochemical Properties of (S,R,S)-AHPC-C8-NH2

PropertyValueReference(s)
Molecular Formula C₃₁H₄₇N₅O₄S[3]
Molecular Weight 585.8 g/mol [3]
CAS Number 2341796-79-8[3]
Appearance Solid[5]
Solubility Soluble in DMSO[6][7]
Melting Point Data not available
pKa Data not available

Mechanism of Action in PROTAC Technology

(S,R,S)-AHPC-C8-NH2 functions as the E3 ligase-recruiting component of a PROTAC. The (S,R,S)-AHPC moiety binds with high affinity to the VHL E3 ubiquitin ligase.[8] When incorporated into a PROTAC, this facilitates the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The catalytic nature of this process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC (S,R,S)-AHPC-C8-NH2 based PROTAC Target Target Protein (e.g., AKT, BET) PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL Ub Ubiquitin Ternary_Complex Target-PROTAC-VHL Ternary Complex Ub->Ternary_Complex Ubiquitination Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Ternary_Complex->Proteasome Recognition

PROTAC Mechanism of Action

Biological Activity and Applications

The utility of (S,R,S)-AHPC-C8-NH2 is demonstrated through its incorporation into potent PROTAC degraders. The 8-carbon linker provides flexibility for optimal ternary complex formation. This linker has been successfully employed in the development of PROTACs targeting key cancer-related proteins such as AKT and BET bromodomains.[1][2][9]

Table 2: Representative Biological Activity of (S,R,S)-AHPC-based PROTACs

PROTAC TargetVHL LigandLinker TypeDC₅₀Cell LineReference(s)
AKT (S,R,S)-AHPC (VH032)C8 alkylNot explicitly stated for C8, but related degraders show nM potencyVarious cancer cell lines[2]
BET Proteins (S,R,S)-AHPC-MeAlkyl<1 nMCastration-resistant prostate cancer (CRPC) cells[10]
BRD4 (S,R,S)-AHPC (VH032)PEG25 - 920 nMHEK293[10]

DC₅₀ (Degradation Concentration 50) is the concentration of the PROTAC required to degrade 50% of the target protein.

The binding affinity of the VHL ligand is a critical determinant of PROTAC efficacy. The parent VHL ligand, VH032, exhibits a dissociation constant (Kd) in the nanomolar range.

Table 3: Binding Affinity of VH032 to VHL

LigandKdKiMeasurement MethodReference(s)
VH032 185 nM33.4 nMNot Specified / TR-FRET[11][12]
VH298 (a more potent analog) 80-90 nM18.9 nMIsothermal Titration Calorimetry (ITC) & Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[12][13]

Experimental Protocols

The development and evaluation of PROTACs utilizing (S,R,S)-AHPC-C8-NH2 involve several key experimental stages, from synthesis to biological characterization.

Synthesis of (S,R,S)-AHPC-C8-NH2 based PROTACs

A detailed, publicly available, step-by-step synthesis protocol specifically for (S,R,S)-AHPC-C8-NH2 is not readily found. However, a general synthetic workflow for creating a PROTAC using a VHL ligand building block with a terminal amine is presented below. This typically involves the amide coupling of the terminal amine on the linker to a carboxylic acid on the "warhead" ligand.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Start (S,R,S)-AHPC-C8-NH2 Coupling Amide Coupling (e.g., HATU, DIPEA) Start->Coupling Warhead Warhead Ligand with COOH Warhead->Coupling Purification Purification (e.g., HPLC) Coupling->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

General PROTAC Synthesis Workflow

A more general two-step synthesis often involves the deprotection of a Boc-protected amine on a VHL-linker intermediate, followed by amide coupling.[14][15]

General Protocol for Amide Coupling:

  • Dissolve the "warhead" ligand containing a carboxylic acid in an anhydrous solvent such as DMF.

  • Add coupling reagents (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA) to activate the carboxylic acid.

  • Add the (S,R,S)-AHPC-C8-NH2 to the reaction mixture.

  • Stir the reaction at room temperature and monitor progress by LC-MS.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product using techniques such as flash chromatography or preparative HPLC.

  • Confirm the structure and purity of the final PROTAC using NMR and high-resolution mass spectrometry.

Evaluation of Protein Degradation by Western Blot

Western blotting is a standard method to quantify the degradation of a target protein following treatment with a PROTAC.[16][17][18]

Western_Blot_Workflow cluster_wb Western Blot Workflow A Cell Treatment with PROTAC (Dose-Response and Time-Course) B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Immunoblotting (Primary and Secondary Antibodies) D->E F Signal Detection E->F G Data Analysis (Densitometry) F->G

Western Blot Experimental Workflow

Detailed Western Blot Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 16-24 hours).[19]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard assay like the BCA assay to ensure equal protein loading.[16]

  • SDS-PAGE and Protein Transfer: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with an appropriate HRP-conjugated secondary antibody.[18]

  • Signal Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation relative to the vehicle-treated control.[16]

Conclusion

(S,R,S)-AHPC-C8-NH2 is a valuable and versatile chemical tool in the field of targeted protein degradation. Its high-affinity VHL ligand coupled with a flexible C8 linker enables the rational design and synthesis of potent PROTACs against a wide range of disease-relevant proteins. A thorough understanding of its structure, mechanism of action, and the experimental protocols for its application is essential for researchers aiming to develop novel PROTAC-based therapeutics. Further optimization of linkers and warheads in conjunction with this well-established E3 ligase ligand will continue to drive innovation in this exciting therapeutic modality.

References

The Rise of AHPC-based PROTACs: A Technical Guide to Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that have long been considered "undruggable."[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[2] At the forefront of this technology are PROTACs based on the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This technical guide provides an in-depth exploration of the discovery and development of AHPC-based PROTACs, from fundamental principles to detailed experimental protocols and data analysis.

The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

AHPC-based PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI), the VHL E3 ligase complex, and the PROTAC molecule itself. The AHPC moiety of the PROTAC binds with high affinity to the VHL protein, while a separate "warhead" ligand on the PROTAC binds to the target protein. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[3] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, leading to a sustained pharmacological effect.

Core Components of AHPC-based PROTACs

The efficacy of an AHPC-based PROTAC is determined by the interplay of its three key components:

  • The AHPC-based VHL Ligand: The (S,R,S)-AHPC scaffold is a high-affinity binder to the VHL E3 ligase, a crucial factor for the efficient formation of the ternary complex.[4] Its specific stereochemistry is critical for this potent interaction.[4]

  • The Warhead: This is a ligand that specifically binds to the target protein of interest. The versatility of the PROTAC platform allows for the use of a wide range of warheads to target various proteins.

  • The Linker: The linker is not merely a spacer but a critical determinant of the PROTAC's overall performance. Its length, composition, and attachment points significantly influence the stability and geometry of the ternary complex, as well as the physicochemical properties and cell permeability of the PROTAC.[2][5] Commonly used linkers include polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[2]

Quantitative Analysis of AHPC-based PROTAC Performance

The efficacy of AHPC-based PROTACs is quantified by several key parameters. The half-maximal degradation concentration (DC50) represents the concentration of the PROTAC required to degrade 50% of the target protein, while the maximum degradation level (Dmax) indicates the maximum percentage of protein degradation achievable.[2] Binding affinities of the PROTAC to both the target protein and the VHL E3 ligase, as well as the stability of the ternary complex, are also crucial for optimizing PROTAC design.

Table 1: Degradation Performance of Selected AHPC-based PROTACs

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Linker TypeReference
LC-2KRAS G12CNCI-H2030250 - 760>90PEG-based[2]
UNC9036STINGCaki-1227>80Not Specified[2]
Pal-pomCDK4/6TNBC cells20 - 50Not SpecifiedAlkyl chain[2]
A PROTAC targeting ERRαERRαTNBC and Her2+ BC cells77Not SpecifiedPEG-based[2]
A PROTAC targeting p38αp38αMammalian cell linesNanomolar rangeNot SpecifiedNot Specified[2]
MZ1BRD4HeLa<100>90Not Specified[6]
dBET6BRD4HepG223.32Not ReportedNot Specified[6]
GNE-987BRD4EOL-1 (AML)0.03Not ReportedNot Specified[6]
PROTAC 17BRD422Rv1~250>90Not Specified[6]

Table 2: Anti-proliferative Activity of Selected AHPC-based PROTACs

PROTACCell LineAssay TypeIC50 (nM)Reference
MZ1MV4;11CellTiter-Glo~100[6]
ARV-77122Rv1CellTiter-Glo4.6[6]
GNE-987EOL-1 (AML)Cell Viability0.02[6]
Compound 6bHCC1806CCK-8~400[6]

Experimental Protocols

A rigorous and systematic experimental workflow is essential for the successful discovery and development of novel AHPC-based PROTACs. This includes chemical synthesis, in vitro biophysical and biochemical assays, and cell-based functional assays.

Synthesis of an AHPC-based PROTAC

The synthesis of an AHPC-based PROTAC typically involves the coupling of an AHPC-linker conjugate to a warhead targeting the protein of interest. The following is a general protocol for the synthesis of an AHPC-PEG-acid linker, which can then be coupled to an amine-functionalized warhead.

Materials:

  • (S,R,S)-AHPC hydrochloride

  • PEG linker with a terminal amine and a protected carboxylic acid (e.g., Boc-protected)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection agent (e.g., TFA)

Procedure:

  • Coupling of AHPC to the PEG linker:

    • Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected PEG-amine linker in DMF.

    • Add HATU, HOBt, and DIPEA to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction and purify the product by flash column chromatography.[2]

  • Deprotection of the carboxylic acid:

    • Dissolve the purified AHPC-PEG-Boc product in a solution of TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to yield the final AHPC-PEG-acid linker.

    • Confirm the product identity and purity by NMR and LC-MS.[2]

  • Coupling to the Warhead: The resulting AHPC-PEG-acid linker can then be coupled to an amine-containing warhead using standard amide coupling conditions.

Biophysical Assays for Ternary Complex Characterization

The formation and stability of the ternary complex are critical for PROTAC efficacy. Several biophysical techniques can be employed to characterize these interactions.

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile, including binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[7]

Protocol:

  • Sample Preparation:

    • Dialyze all proteins and dissolve the PROTAC in the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM TCEP).

    • Degas all solutions before the experiment.

    • Accurately determine the concentrations of all components.[7]

  • ITC Experiment:

    • To determine the binary affinity of the PROTAC to the target protein (Kd_target):

      • Fill the ITC cell with the target protein solution (e.g., 10-20 µM).

      • Fill the injection syringe with the PROTAC solution (e.g., 100-200 µM).

      • Perform a series of injections (e.g., 19 injections of 2 µL each) at a constant temperature (e.g., 25 °C).[7]

    • To determine the binary affinity of the PROTAC to VHL (Kd_VHL):

      • Fill the ITC cell with the VHL protein solution.

      • Fill the injection syringe with the PROTAC solution.

      • Perform the titration as described above.

    • To determine the ternary binding affinity:

      • Fill the ITC cell with the VHL protein solution.

      • Fill the injection syringe with a pre-mixed solution of the PROTAC and the target protein.

      • Perform the titration.[8]

SPR is a label-free technique that measures binding events in real-time, providing kinetic data (association and dissociation rates) and affinity constants.[9][10]

Protocol:

  • Immobilization: Immobilize biotinylated VHL onto a streptavidin-coated sensor chip.[10]

  • Binary Binding Analysis:

    • Inject a series of concentrations of the PROTAC alone over the immobilized VHL surface to measure the binary binding kinetics (KD_binary).[10]

  • Ternary Complex Analysis:

    • Inject a pre-incubated mixture of the PROTAC and the target protein at varying concentrations over the VHL surface to measure the ternary complex formation kinetics (KD_ternary).[9][10]

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants. The cooperativity factor (α), which indicates the stability of the ternary complex, can be calculated from the binary and ternary dissociation constants.[9]

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a reconstituted system.

Materials:

  • Purified E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), and ubiquitin

  • Purified VHL E3 ligase complex

  • Purified target protein

  • PROTAC of interest

  • ATP

  • Reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.5 mM TCEP, 5 mM MgCl2, pH 7.5)[11]

Protocol:

  • Combine the E1, E2, VHL complex, target protein, and PROTAC in the reaction buffer and incubate at room temperature for 5 minutes.[11]

  • Initiate the reaction by adding ATP.[11]

  • Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Analyze the samples by Western blot using an antibody specific for the target protein to detect higher molecular weight bands corresponding to the ubiquitinated protein.[11]

Cell-Based Assays

Cell-based assays are crucial for evaluating the efficacy of PROTACs in a more physiologically relevant context.

This is the most common method to quantify the degradation of a target protein in cells.

Protocol:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a desired time (e.g., 24 hours).[12]

  • Cell Lysis: Lyse the cells and quantify the protein concentration.[12]

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the target protein and a loading control (e.g., β-actin).[12]

  • Data Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.[12]

This assay assesses the downstream functional consequences of target protein degradation, such as the inhibition of cancer cell proliferation.

Protocol (using CellTiter-Glo®):

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate.[12]

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC.[12]

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).[12]

  • Assay: Add CellTiter-Glo® reagent to each well and measure the luminescence, which is proportional to the number of viable cells.[12]

  • Data Analysis: Normalize the data to the vehicle-treated control and plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).[12]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental workflows involved in PROTAC development is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate key concepts.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC AHPC-based PROTAC Target Target Protein (POI) PROTAC->Target VHL VHL E3 Ligase Complex PROTAC->VHL Target_PROTAC_VHL Target-PROTAC-VHL Ternary Complex Proteasome 26S Proteasome Target->Proteasome Recognition & Degradation Ub Ubiquitin Ub->Target Polyubiquitination Degraded_Target Degraded Fragments Proteasome->Degraded_Target Target_PROTAC_VHL->PROTAC Recycling Target_PROTAC_VHL->Ub Ubiquitination

Caption: Mechanism of action of an AHPC-based PROTAC.

Experimental_Workflow Start Start: Design & Synthesis of AHPC-based PROTAC Library Biophysical Biophysical Assays (ITC, SPR) - Ternary Complex Formation - Binding Affinities Start->Biophysical InVitro In Vitro Assays - Ubiquitination Assay Start->InVitro SAR Structure-Activity Relationship (SAR) Analysis Biophysical->SAR InVitro->SAR CellBased Cell-Based Assays - Western Blot (DC50, Dmax) - Cell Viability (IC50) Lead_Opt Lead Optimization CellBased->Lead_Opt SAR->CellBased Lead_Opt->Start Iterative Design InVivo In Vivo Studies (Pharmacokinetics, Efficacy) Lead_Opt->InVivo End Lead PROTAC Candidate InVivo->End

Caption: General experimental workflow for PROTAC development.

Structure-Activity Relationship (SAR) and Linker Optimization

The development of potent and selective AHPC-based PROTACs often involves the empirical optimization of the linker.[2] The length and composition of the linker are critical for achieving a productive ternary complex geometry.[2] Studies have shown that both excessively short and long linkers can be detrimental to PROTAC activity, highlighting the need for a systematic approach to linker optimization.[5][13] The incorporation of motifs like PEG can enhance solubility and permeability, while more rigid linkers can pre-organize the PROTAC for optimal binding.[2][5]

Conclusion

AHPC-based PROTACs represent a powerful and versatile platform for targeted protein degradation. The high-affinity binding of the AHPC scaffold to the VHL E3 ligase, combined with the modularity of the PROTAC design, enables the development of potent and selective degraders for a wide range of therapeutic targets. A thorough understanding of the mechanism of action, coupled with a systematic approach to design, synthesis, and experimental evaluation, is crucial for unlocking the full therapeutic potential of this exciting class of molecules. As our understanding of the intricate structure-activity relationships of PROTACs continues to grow, the development of highly potent and selective degraders for "undruggable" targets is becoming an increasingly achievable goal.[2]

References

(S,R,S)-AHPC-C8-NH2 Hydrochloride: An In-Depth Technical Guide for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. This technical guide provides a comprehensive overview of (S,R,S)-AHPC-C8-NH2 hydrochloride, a key building block in the synthesis of potent and selective PROTACs.

This compound is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, conjugated to an 8-carbon alkyl linker with a terminal amine.[1] This structure provides the VHL-recruiting moiety of a PROTAC, with the terminal amine serving as a versatile handle for the covalent attachment of a ligand targeting a specific protein of interest (POI).[1] Notably, this molecule has been identified as a component in the development of PROTACs targeting the serine/threonine kinase AKT, a critical node in cell signaling pathways frequently dysregulated in cancer.[2][3]

This guide will delve into the mechanism of action, provide representative quantitative data, detail essential experimental protocols for the synthesis and evaluation of PROTACs utilizing this building block, and present visual diagrams of the key biological pathways and experimental workflows.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs synthesized using this compound function by inducing the formation of a ternary complex between the target protein (e.g., AKT), the VHL E3 ligase complex, and the PROTAC molecule itself. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell. The PROTAC molecule is then released and can catalytically induce the degradation of additional target proteins.[1]

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC (S,R,S)-AHPC-C8-NH2 -based PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Target Protein (e.g., AKT) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC Recycling PolyUb_POI Polyubiquitinated Target Protein Ternary_Complex->PolyUb_POI Ub Ubiquitin Ub->PolyUb_POI Ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Figure 1: Mechanism of Action of a PROTAC.

Quantitative Data

While specific degradation data (DC50 and Dmax) for an AKT PROTAC synthesized with the exact (S,R,S)-AHPC-C8-NH2 linker is not publicly available in the reviewed literature, the following table presents representative data for a potent AKT degrader, MS15, which utilizes a closely related (S,R,S)-AHPC-Me VHL ligand. This data serves as a strong indicator of the potential efficacy of PROTACs developed with the (S,R,S)-AHPC core.

Compound IDTargetE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference
MS15AKT(S,R,S)-AHPC-MeSW62023 ± 16>90[3]

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of target protein degradation achieved.

Experimental Protocols

Synthesis of an AKT-Targeting PROTAC

This protocol describes a general method for conjugating an AKT inhibitor (warhead) containing a carboxylic acid to the primary amine of this compound via amide bond formation.

Materials:

  • This compound

  • AKT inhibitor with a carboxylic acid handle

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Dissolve the AKT inhibitor (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF and add DIPEA (1.5 equivalents) to neutralize the hydrochloride salt.

  • Add the solution of (S,R,S)-AHPC-C8-NH2 to the activated AKT inhibitor solution.

  • Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative reverse-phase HPLC to obtain the final AKT PROTAC.

  • Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

PROTAC_Synthesis cluster_workflow PROTAC Synthesis Workflow AKT_Inhibitor AKT Inhibitor (with -COOH) Activation Activation (HATU, DIPEA) AKT_Inhibitor->Activation Activated_Intermediate Activated Ester Intermediate Activation->Activated_Intermediate Coupling Amide Coupling Activated_Intermediate->Coupling AHPC_Linker (S,R,S)-AHPC-C8-NH2 AHPC_Linker->Coupling Crude_PROTAC Crude PROTAC Coupling->Crude_PROTAC Purification Purification (HPLC) Crude_PROTAC->Purification Final_PROTAC Final AKT PROTAC Purification->Final_PROTAC

Figure 2: PROTAC Synthesis Workflow.
Western Blotting for AKT Degradation

This protocol is used to quantify the degradation of AKT in cells treated with the synthesized PROTAC.

Materials:

  • Cell line expressing AKT (e.g., PC-3, MDA-MB-468)

  • Synthesized AKT PROTAC

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-AKT and anti-loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the AKT PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Normalize protein amounts, load equal quantities onto an SDS-PAGE gel, and separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AKT antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities for AKT and the loading control. Normalize the AKT signal to the loading control to determine the percentage of degradation relative to the vehicle control. Plot the percentage of remaining AKT against the PROTAC concentration to determine the DC50 value.

Immunoprecipitation for Ubiquitination

This protocol is used to confirm that the PROTAC induces ubiquitination of AKT.

Materials:

  • Cell line expressing AKT

  • Synthesized AKT PROTAC

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer (as above)

  • Anti-AKT antibody

  • Protein A/G agarose (B213101) beads

  • Wash buffer

  • Anti-ubiquitin antibody

Procedure:

  • Cell Treatment: Treat cells with the AKT PROTAC and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins).

  • Cell Lysis: Lyse the cells as described above.

  • Immunoprecipitation:

    • Incubate the cell lysates with an anti-AKT antibody overnight at 4°C.

    • Add Protein A/G agarose beads to capture the antibody-protein complexes.

  • Washes: Pellet the beads and wash multiple times to remove non-specifically bound proteins.

  • Elution and Western Blot: Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-ubiquitin antibody. A high molecular weight smear will indicate polyubiquitinated AKT.

Cell Viability Assay

This protocol assesses the effect of AKT degradation on cell proliferation and viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.

Materials:

  • Cell line of interest

  • Synthesized AKT PROTAC

  • Opaque-walled multi-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled multi-well plate at a desired density.

  • Compound Treatment: Treat the cells with a serial dilution of the AKT PROTAC.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate at room temperature to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

  • Analysis: Normalize the data to the vehicle-treated control and plot the percentage of viability against the compound concentration to determine the IC50 or GI50 value.

Signaling Pathways

AKT Signaling Pathway

The PI3K/AKT signaling pathway is a crucial regulator of cell survival, growth, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers. An AKT-targeting PROTAC would lead to the degradation of AKT, thereby inhibiting these downstream pro-survival signals.

AKT_Signaling cluster_pathway AKT Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits mTORC2 mTORC2 PIP3->mTORC2 recruits AKT AKT PDK1->AKT activates mTORC2->AKT activates Downstream Downstream Effectors (e.g., mTOR, GSK3, FOXO) AKT->Downstream phosphorylates PROTAC AKT PROTAC (degrades AKT) PROTAC->AKT induces degradation Cell_Response Cell Survival, Growth, Proliferation Downstream->Cell_Response promotes

Figure 3: Simplified AKT Signaling Pathway.
Ubiquitin-Proteasome Pathway

This pathway is the cell's primary mechanism for degrading short-lived regulatory proteins and misfolded proteins. PROTACs co-opt this system to eliminate specific target proteins.

Ubiquitin_Proteasome_Pathway cluster_ub_pathway Ubiquitin-Proteasome Pathway Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 Ub transfer E3 E3 Ligase (e.g., VHL) E2->E3 Ub transfer Target Target Protein E3->Target binds PolyUb_Target Polyubiquitinated Target E3->PolyUb_Target polyubiquitinates Proteasome 26S Proteasome PolyUb_Target->Proteasome degradation Peptides Peptides Proteasome->Peptides

Figure 4: The Ubiquitin-Proteasome Pathway.

Conclusion

This compound is a valuable and versatile chemical tool for the development of VHL-recruiting PROTACs. Its pre-functionalized linker with a terminal amine facilitates the straightforward synthesis of novel protein degraders. By enabling the targeted degradation of proteins such as AKT, this building block contributes to the advancement of new therapeutic strategies for a range of diseases, particularly cancer. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their targeted protein degradation research.

References

E3 Ligase Ligand-Linker Conjugates: An In-depth Technical Guide to Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of E3 ligase ligand-linker conjugates, a cornerstone of targeted protein degradation (TPD). By co-opting the cell's natural protein disposal machinery, these powerful molecules offer a novel therapeutic modality with the potential to address previously "undruggable" disease-causing proteins. We will delve into the core principles of their design, mechanism of action, and the critical role of the constituent components, supported by quantitative data, detailed experimental protocols, and visualizations of the key biological pathways and workflows.

Core Concepts and Mechanism of Action

E3 ligase ligand-linker conjugates, most notably represented by Proteolysis Targeting Chimeras (PROTACs), are heterobifunctional molecules designed to induce the degradation of specific proteins of interest (POIs).[1][2] Unlike traditional inhibitors that simply block a protein's function, PROTACs lead to the complete removal of the target protein from the cell.[3][4]

The structure of a PROTAC is tripartite, consisting of:

  • A ligand for the Protein of Interest (POI): This "warhead" selectively binds to the target protein.

  • A ligand for an E3 Ubiquitin Ligase: This "anchor" recruits a specific E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system (UPS).[5][6]

  • A chemical linker: This flexible or rigid chain connects the POI and E3 ligase ligands, facilitating their proximity.[7][8]

The mechanism of action is a catalytic cycle that leverages the cell's natural protein degradation pathway:[2][4]

  • Ternary Complex Formation: The PROTAC simultaneously binds to the POI and an E3 ligase, forming a transient ternary complex (POI-PROTAC-E3 ligase). The stability and geometry of this complex are crucial for the subsequent steps.[2][9]

  • Ubiquitination: Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from a ubiquitin-conjugating enzyme (E2) to surface lysine (B10760008) residues on the POI.[10]

  • Proteasomal Degradation: The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, the cell's protein disposal machinery.[11]

  • Recycling: After the POI is degraded, the PROTAC is released and can engage another POI and E3 ligase, continuing its catalytic cycle.

This event-driven pharmacology allows for substoichiometric drug concentrations to achieve a profound and sustained therapeutic effect.[7]

Key Components: E3 Ligase Ligands and Linkers

The choice of E3 ligase and the design of the linker are critical determinants of a PROTAC's efficacy, selectivity, and physicochemical properties.

E3 Ubiquitin Ligases and their Ligands

Over 600 E3 ligases are encoded in the human genome, offering a vast landscape for recruitment.[6] However, the majority of PROTACs developed to date utilize two primary E3 ligases: Cereblon (CRBN) and Von Hippel-Lindau (VHL).[12][13]

  • Cereblon (CRBN): CRBN is a substrate receptor for the CUL4A E3 ligase complex.[6] Ligands for CRBN are often derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[14] CRBN-based PROTACs have shown broad applicability and can be directed to nuclear targets due to CRBN's ability to shuttle between the nucleus and cytoplasm.[12]

  • Von Hippel-Lindau (VHL): VHL is the substrate recognition subunit of the VCB-Cul2-RBX1 E3 ligase complex.[13] VHL ligands are typically peptidomimetic and bind to the hydroxyproline (B1673980) recognition site.[15] VHL is predominantly cytosolic.[12]

The choice between CRBN and VHL depends on factors such as the subcellular localization of the target protein, the desired tissue distribution, and the potential for off-target effects.[12]

The Critical Role of the Linker

The linker is not merely a passive tether but plays a crucial role in determining the PROTAC's overall performance.[7][8] Key aspects of linker design include:

  • Length and Flexibility: The linker's length and flexibility are critical for the formation of a stable and productive ternary complex. An optimal linker allows the POI and E3 ligase to adopt a favorable orientation for ubiquitination.[16][17]

  • Composition and Physicochemical Properties: The chemical composition of the linker influences the PROTAC's solubility, cell permeability, and metabolic stability. The incorporation of motifs like polyethylene (B3416737) glycol (PEG), piperazine, or piperidine (B6355638) can modulate these properties.[5][7]

  • Attachment Points: The points at which the linker is attached to the POI and E3 ligase ligands are crucial for maintaining the binding affinity of each ligand and for achieving a productive ternary complex geometry.[16]

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.[18]

  • Dmax: The maximum percentage of target protein degradation achieved.[18]

The following tables summarize quantitative data for well-characterized PROTACs targeting various proteins.

Table 1: Performance of BRD4-Targeting PROTACs
PROTAC NameE3 Ligase RecruitedTarget ProteinCell LineDC50 (nM)Dmax (%)Reference(s)
MZ1VHLBRD4HeLa~10>90[19]
ARV-771VHLBRD2/3/422Rv1<1>95
dBET1CRBNBRD4MV4;11~34>90[13]
dBET6CRBNBRD2/3/4HEK2930.28-0.74>90[13]
Table 2: Performance of BTK-Targeting PROTACs
PROTAC NameE3 Ligase RecruitedTarget ProteinCell LineDC50 (nM)Dmax (%)Reference(s)
RC-1CRBNBTKMino~24~95[20]
RC-2CRBNBTKMino~10~90[20]
DD-03-171CRBNBTKMCL5.1>95
Table 3: Performance of MDM2-Targeting PROTACs
PROTAC NameE3 Ligase RecruitedTarget ProteinCell LineDC50 (nM)Dmax (%)Reference(s)
A1874MDM2BRD4HCT116~32>90[21]
A743MDM2BRD4HCT116~23>90[21]
CL144CRBNMDM2---[22]
CL174CRBNMDM2---[22]

Experimental Protocols

The characterization of E3 ligase ligand-linker conjugates involves a suite of biochemical, biophysical, and cell-based assays.

Synthesis of E3 Ligase Ligands

Protocol 4.1.1: Synthesis of Pomalidomide (CRBN Ligand)

This protocol is a generalized representation based on published methods.[14][23][24]

Protocol 4.1.2: Synthesis of VH032 (VHL Ligand)

This protocol is a generalized representation based on published synthetic routes.[11][15][25][26]

  • Step 1: Synthesis of the core scaffold. This often involves the coupling of a protected (S)-3-hydroxy-4,4-dimethyl-1-((S)-1-oxopropan-2-yl)pyrrolidine-2-carboxylic acid with a suitably functionalized aromatic amine.

  • Step 2: Introduction of the chloroacetyl group. The resulting intermediate is then reacted with chloroacetyl chloride to introduce the chloroacetyl moiety.

  • Step 3: Coupling with the tert-butyl carbamate (B1207046) protected amine. The chloroacetylated intermediate is then coupled with a tert-butyl (4-(aminomethyl)phenyl)carbamate derivative.

  • Step 4: Deprotection. The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid) to yield the final VH032 ligand.

Ternary Complex Formation Assays

Protocol 4.2.1: Surface Plasmon Resonance (SPR)

This protocol provides a general framework for SPR analysis of ternary complex formation.[17][27][28][29][30][31]

  • Immobilization: Immobilize one of the proteins (e.g., biotinylated E3 ligase) onto a streptavidin-coated sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

    • Separately, inject a series of concentrations of the POI over the immobilized E3 ligase to assess for any direct interaction.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

    • Inject these pre-incubated solutions over the immobilized E3 ligase surface.

  • Data Analysis: Fit the sensorgrams to an appropriate binding model to determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (KD) for the ternary complex. Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.

Protocol 4.2.2: Isothermal Titration Calorimetry (ITC)

This protocol outlines the general steps for ITC analysis.[6][9][30][32][33]

  • Sample Preparation: Prepare solutions of the POI, E3 ligase, and PROTAC in the same dialysis buffer to minimize heats of dilution. Degas all solutions.

  • Binary Titrations:

    • Titrate the PROTAC into the POI solution to determine their binary binding thermodynamics.

    • Titrate the PROTAC into the E3 ligase solution to determine their binary binding thermodynamics.

  • Ternary Complex Titration:

    • Fill the ITC cell with a solution of one protein (e.g., E3 ligase).

    • Fill the injection syringe with a solution of the other protein (POI) pre-saturated with the PROTAC.

    • Perform the titration.

  • Data Analysis: Analyze the thermograms to determine the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interactions.

Protocol 4.2.3: NanoBRET™ Ternary Complex Assay in Live Cells

This protocol is a generalized guide for the NanoBRET assay.[1][3][5][][35]

  • Cell Line Generation: Co-express the target protein fused to NanoLuc® luciferase (the energy donor) and the E3 ligase (CRBN or VHL) fused to HaloTag® (the energy acceptor) in a suitable cell line.

  • Cell Plating and Labeling: Plate the cells in a white, opaque microplate. Add the HaloTag® ligand to fluorescently label the E3 ligase fusion protein.

  • PROTAC Treatment: Add a serial dilution of the PROTAC to the cells and incubate.

  • Luminescence Measurement: Add the NanoLuc® substrate and measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer with appropriate filters. An increase in the BRET signal indicates the formation of the ternary complex.

In Vitro Ubiquitination Assay

This protocol provides a general procedure for assessing in vitro ubiquitination.

  • Reaction Setup: In a microcentrifuge tube on ice, combine the following components in an appropriate reaction buffer: E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the purified POI, the purified E3 ligase complex, and the PROTAC at various concentrations.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a membrane. Probe the membrane with an antibody specific for the POI to detect higher molecular weight bands corresponding to the ubiquitinated POI.

Cellular Protein Degradation Assays

Protocol 4.4.1: Western Blot Analysis

This is a standard protocol for quantifying protein degradation.[2][3][4][]

  • Cell Treatment: Plate cells and treat with a dose-response or time-course of the PROTAC. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Signal Detection and Analysis: Detect the chemiluminescent signal and quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control and calculate the percentage of degradation relative to the vehicle control.

Protocol 4.4.2: In-Cell Western™ (ICW) Assay

This protocol provides a higher-throughput alternative to traditional Western blotting.[8][36][37]

  • Cell Plating and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC.

  • Fixation and Permeabilization: After treatment, fix the cells with formaldehyde (B43269) and permeabilize with a detergent (e.g., Triton X-100).

  • Immunostaining:

    • Block the wells and then incubate with a primary antibody against the POI and a normalization antibody (e.g., against a housekeeping protein).

    • Incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores.

  • Signal Detection and Analysis: Scan the plate using a near-infrared imaging system. Quantify the fluorescence intensity for the POI and normalize it to the intensity of the normalization protein.

Visualizing Key Pathways and Workflows

Signaling Pathway of PROTAC Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Characterization

PROTAC_Workflow cluster_design Design & Synthesis cluster_biochemical Biochemical & Biophysical Assays cluster_cellular Cellular Assays Design PROTAC Design (POI & E3 Ligands, Linker) Synthesis Chemical Synthesis & Purification Design->Synthesis Binary_Binding Binary Binding Affinity (SPR, ITC) Synthesis->Binary_Binding Cell_Permeability Cell Permeability Assays Synthesis->Cell_Permeability Ternary_Complex_Formation Ternary Complex Formation (SPR, ITC, TR-FRET, NanoBRET) Binary_Binding->Ternary_Complex_Formation In_Vitro_Ubiquitination In Vitro Ubiquitination Assay Ternary_Complex_Formation->In_Vitro_Ubiquitination Cellular_Degradation Cellular Protein Degradation (Western Blot, ICW) Cell_Permeability->Cellular_Degradation Functional_Assays Functional Assays (e.g., Proliferation, Apoptosis) Cellular_Degradation->Functional_Assays

Caption: General experimental workflow for PROTAC characterization.

Conclusion and Future Directions

Targeted protein degradation using E3 ligase ligand-linker conjugates has emerged as a powerful therapeutic strategy with the potential to address a wide range of diseases. The rational design of these molecules, guided by a deep understanding of their mechanism of action and the interplay between their constituent parts, is crucial for developing potent, selective, and drug-like degraders. The experimental protocols and quantitative data presented in this guide provide a framework for the successful design, synthesis, and characterization of these innovative therapeutic agents.

Future research in this field will likely focus on:

  • Expanding the E3 Ligase Toolbox: Identifying and validating ligands for a wider range of E3 ligases to expand the scope of targetable proteins and overcome potential resistance mechanisms.

  • Novel Linker Chemistries: Developing linkers with improved physicochemical properties and functionalities, such as tissue-targeting or stimuli-responsive linkers.

  • Overcoming Challenges in Drug Development: Addressing issues related to the large molecular weight, poor permeability, and potential for off-target effects of PROTACs.

  • Applications Beyond Oncology: Exploring the therapeutic potential of targeted protein degradation in other disease areas, including neurodegenerative and inflammatory diseases.

By continuing to innovate in these areas, the field of targeted protein degradation is poised to deliver a new generation of transformative medicines.

References

The Architect of Degradation: A Technical Guide to VH032-Based VHL Ligands for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of many successful PROTACs is the ligand that recruits an E3 ubiquitin ligase. This guide provides an in-depth technical overview of VH032, a potent and widely utilized ligand for the von Hippel-Lindau (VHL) E3 ligase, in the context of PROTAC synthesis and evaluation.

The Core of VHL Recruitment: The VH032 Ligand

VH032 is a small molecule designed to mimic the hydroxylated proline residue of Hypoxia-Inducible Factor 1α (HIF-1α), the natural substrate of VHL.[1] This mimicry allows VH032 to bind to the substrate recognition pocket of VHL with high affinity, making it an effective anchor for recruiting the E3 ligase to a target protein.

Chemical Structure and Binding Interaction:

The binding of VH032 to VHL is a non-covalent interaction, primarily driven by a network of hydrogen bonds and hydrophobic interactions within the VHL binding pocket.[1] A key interaction involves a hydrogen bond between the hydroxyl group on the hydroxyproline (B1673980) motif of VH032 and the side chain of Serine 110 in VHL.[1] The chemical structure of VH032 is (2S,4R)-1-((R)-2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide.[2][3]

Quantitative Binding Affinity

The affinity of VH032 for the VHL E3 ligase is a critical parameter for its function in a PROTAC. The dissociation constant (Kd) is a common measure of this affinity, with lower values indicating stronger binding.

LigandBinding Affinity (Kd) to VHLMethodReference
VH032~185 nMIsothermal Titration Calorimetry (ITC)[4][5][6]
BODIPY FL VH0323.01 nMTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[7]

Synthesizing VH032-Based PROTACs: A Modular Approach

The synthesis of a VH032-based PROTAC is a modular process involving three key components: the VH032 VHL ligand, a linker, and a ligand for the protein of interest (POI). Functionalized derivatives of VH032, such as VH032-O-C2-NH-Boc and VH032 thiol, serve as versatile intermediates for this process.[2][8][9]

The Crucial Role of the Linker

The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-VHL).[10] Key linker characteristics to consider are:

  • Length: An optimal linker length is essential to bridge the POI and VHL without causing steric hindrance.[10]

  • Composition: The chemical makeup of the linker affects the PROTAC's solubility, permeability, and conformational flexibility. Common linker types include polyethylene (B3416737) glycol (PEG) and alkyl chains.[10]

  • Attachment Point: The linker must be attached to a solvent-exposed region of VH032 that does not interfere with its VHL binding.[11]

PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

A VH032-based PROTAC functions by inducing the proximity of a target protein to the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[8][12] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[12][13]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ubiquitination Cascade cluster_2 Proteasomal Degradation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary Binds PROTAC VH032-based PROTAC PROTAC->Ternary VHL VHL E3 Ligase Complex VHL->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Polyubiquitination PROTAC_recycled Recycled PROTAC Ternary->PROTAC_recycled Release E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary Ub Transfer Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: PROTAC Mechanism of Action.

Experimental Protocols

Synthesis of a VH032-Based PROTAC using VH032-O-C2-NH-Boc

This protocol outlines a general two-step procedure for synthesizing a PROTAC by coupling a POI ligand containing a carboxylic acid to VH032-O-C2-NH-Boc.[4][8]

Step 1: Boc Deprotection of VH032-O-C2-NH-Boc

  • Dissolve VH032-O-C2-NH-Boc in a suitable solvent such as dioxane or dichloromethane.

  • Add a strong acid, typically 4M HCl in dioxane or trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by LC-MS until the starting material is consumed.

  • Remove the solvent under reduced pressure to yield the crude amine salt (VH032-O-C2-NH2). This is often used directly in the next step without further purification.

Step 2: Amide Coupling with POI Ligand

  • Dissolve the POI ligand (containing a terminal carboxylic acid) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF).

  • Add a peptide coupling reagent (e.g., HATU, HBTU) and an organic base (e.g., DIPEA).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the crude VH032-O-C2-NH2 salt to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring progress by LC-MS.

  • Upon completion, perform an aqueous workup by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by silica (B1680970) gel column chromatography or preparative HPLC to obtain the final PROTAC.

  • Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis_Workflow VH032_Boc VH032-O-C2-NH-Boc Deprotection Step 1: Boc Deprotection (e.g., 4M HCl in Dioxane) VH032_Boc->Deprotection POI_COOH POI Ligand-COOH Coupling Step 2: Amide Coupling (e.g., HATU, DIPEA in DMF) POI_COOH->Coupling Deprotection->Coupling VH032-O-C2-NH2 Purification Purification (e.g., HPLC) Coupling->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

Caption: PROTAC Synthesis Workflow.

Cellular Degradation Assay (Western Blot)

This is the most common method to quantify the reduction in the level of the target protein.[4][14]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the VH032-based PROTAC for a specified time (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Prepare samples by adding Laemmli buffer and boiling.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Quantitative Data on VH032-Based PROTACs

The efficacy of a PROTAC is typically evaluated by its DC50 and Dmax values. The following table provides a summary of these parameters for representative VH032-based PROTACs targeting different proteins.

PROTAC IDTarget POIE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)Reference
MZ1BRD4VHLHeLa~15>90[15]
MZ1BRD2VHLHeLa~25>80[15]
MZ1BRD3VHLHeLa~75>70[15]
AT1BETVHL-Not Reported-[4]

Conclusion

VH032 has proven to be a robust and versatile VHL ligand for the development of PROTACs. Its high binding affinity and well-understood structure-activity relationship provide a solid foundation for designing potent and selective protein degraders. The modular nature of PROTAC synthesis, facilitated by functionalized VH032 intermediates, allows for the systematic optimization of linker properties to achieve desired degradation efficacy and pharmacokinetic profiles. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of targeted protein degradation and developing novel therapeutics.

References

An In-depth Technical Guide to Proteolysis-Targeting Chimeras (PROTACs) Using (S,R,S)-AHPC-C8-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic science, moving beyond traditional occupancy-driven inhibition to a catalytic, event-driven model of targeted protein degradation. By hijacking the cell's own ubiquitin-proteasome system (UPS), PROTACs can selectively eliminate disease-causing proteins, including those previously considered "undruggable."[1][2] This technical guide provides a comprehensive overview of PROTAC technology, centered on the use of (S,R,S)-AHPC-C8-NH2, a key building block for recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] We will delve into the mechanism of action, detail critical experimental protocols for evaluation, present quantitative data for assessing efficacy, and visualize the core concepts and workflows.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules engineered to bring a target protein of interest (POI) and an E3 ubiquitin ligase into close proximity.[1][5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[2][6] Unlike traditional small molecule inhibitors that require continuous binding to an active site to exert their effect, PROTACs act catalytically. A single PROTAC molecule can mediate the degradation of multiple target protein molecules, allowing for potent activity at sub-stoichiometric concentrations.[1][7]

The core components of a PROTAC are:

  • A Warhead: A ligand that selectively binds to the target protein (POI).

  • An E3 Ligase Ligand: A moiety that recruits a specific E3 ubiquitin ligase.

  • A Linker: A chemical tether that connects the warhead and the E3 ligase ligand. The linker's composition and length are crucial for optimizing the stability and geometry of the resulting ternary complex.[3][8]

The Role of (S,R,S)-AHPC-C8-NH2 in PROTAC Design

(S,R,S)-AHPC-C8-NH2 is a synthetic E3 ligase ligand-linker conjugate. It consists of:

  • (S,R,S)-AHPC (also known as VH032-NH2): A potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][9] Its specific stereochemistry is critical for high-affinity binding to VHL, mimicking the interaction of VHL's endogenous substrate, hypoxia-inducible factor 1α (HIF-1α).[10][11]

  • -C8-NH2 Linker: An 8-carbon alkyl chain terminating in an amine group (-NH2). This functional group provides a reactive handle for the covalent attachment of a warhead, enabling the synthesis of a complete PROTAC molecule.[4][12]

By utilizing (S,R,S)-AHPC-C8-NH2, researchers can readily synthesize VHL-recruiting PROTACs to target a vast array of proteins for degradation.[3]

Mechanism of Action: The Catalytic Cycle of Degradation

The PROTAC mechanism is a cyclical process that leverages the cell's natural protein disposal system.[2][13]

  • Ternary Complex Formation: The PROTAC molecule first binds to both the POI and the E3 ligase (e.g., VHL), forming a transient ternary complex (POI-PROTAC-E3).[1][14] This is the crucial, proximity-inducing step.

  • Ubiquitination: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin (Ub) molecules from an E2 conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI.[1][15]

  • Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome. The proteasome then unfolds and degrades the target protein into small peptides.[6]

  • Recycling: The PROTAC molecule is released after inducing ubiquitination and is not degraded, allowing it to initiate another cycle of degradation with a new target protein molecule.[1][2]

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC ((S,R,S)-AHPC based) PROTAC->Ternary E3 VHL E3 Ligase E3->Ternary Recruits Ternary->PROTAC Recycle Ternary->E3 Release UbPOI Ubiquitinated POI Ternary->UbPOI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome UbPOI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols and Evaluation Workflow

The development and characterization of a PROTAC require a systematic workflow to validate its mechanism and quantify its efficacy.[16]

PROTAC_Workflow cluster_workflow PROTAC Development Workflow Design 1. PROTAC Synthesis (using AHPC-C8-NH2) Binding 2. Binary Binding Assays (SPR, ITC, FP) Design->Binding Ternary 3. Ternary Complex Assays (SPR, TR-FRET, NanoBRET) Binding->Ternary Ubiquitination 4. Ubiquitination Assays (Western, AlphaLISA) Ternary->Ubiquitination Degradation 5. Cellular Degradation (Western, MS-Proteomics) Ubiquitination->Degradation Functional 6. Functional Assays (Cell Viability, etc.) Degradation->Functional Selectivity 7. Selectivity Profiling (Global Proteomics) Degradation->Selectivity

Figure 2: A typical experimental workflow for PROTAC development.

The formation of a stable ternary complex is a prerequisite for efficient degradation.[14][17] Several biophysical techniques can be used to measure this interaction.

Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Immobilize a high-affinity antibody for the E3 ligase (e.g., anti-GST if using a GST-tagged VHL complex) onto the sensor chip surface.

  • Ligand Capture: Inject the purified E3 ligase complex over the chip until a stable baseline is achieved.

  • Ternary Interaction Analysis: Prepare solutions containing a fixed, saturating concentration of the POI mixed with varying concentrations of the PROTAC. Inject these mixtures over the captured E3 ligase.[18]

  • Data Analysis: An increase in the binding response compared to the PROTAC alone indicates ternary complex formation. Analyze the sensorgrams to determine the kinetics (kon, koff) and affinity (KD) of the complex.[8][19]

Other valuable techniques include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Isothermal Titration Calorimetry (ITC), and live-cell NanoBRET™ assays.[7][17][18]

Confirming that the POI is ubiquitinated is a key step in validating the PROTAC's mechanism of action.[20]

Protocol: In-Cell Ubiquitination (Immunoprecipitation-Western Blot)

  • Cell Treatment: Treat cells with the PROTAC for a specified time. It is often beneficial to co-treat with a proteasome inhibitor (e.g., MG132) to allow ubiquitinated protein to accumulate.

  • Lysis: Lyse the cells under denaturing conditions to preserve post-translational modifications.

  • Immunoprecipitation (IP): Incubate the cell lysate with an antibody specific to the POI to pull it down.

  • Western Blot: Elute the immunoprecipitated protein, run it on an SDS-PAGE gel, and transfer it to a membrane.

  • Detection: Probe the membrane with an antibody that recognizes ubiquitin (e.g., anti-Ub). A high-molecular-weight smear or laddering pattern indicates polyubiquitination of the POI.[20]

High-throughput methods like AlphaLISA® or TR-FRET-based ubiquitination assays are also available.[21][22]

The ultimate measure of a PROTAC's effectiveness is its ability to reduce the levels of the target protein within cells.

Protocol: Western Blot for Protein Degradation

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours).

  • Lysis: Harvest and lyse the cells.

  • Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody against the POI. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.[10]

  • Quantification: Use densitometry to quantify the protein bands. Normalize the POI band intensity to the loading control. Calculate the DC₅₀ (the concentration of PROTAC that causes 50% degradation) and Dₘₐₓ (the maximum percentage of degradation achieved).[23]

More advanced techniques include mass spectrometry-based proteomics for a global view of protein level changes and reporter assays (e.g., HiBiT) for real-time degradation monitoring in live cells.[24][25]

Quantitative Data Presentation

The efficacy of PROTACs is defined by several key quantitative metrics. Data should be summarized in tables to allow for clear comparison between different PROTAC molecules or treatment conditions.

Table 1: Key Efficacy Parameters for PROTAC Evaluation

Parameter Description Typical Assay
Binding Affinity (KD) The dissociation constant for the PROTAC binding to the POI or the E3 ligase individually. SPR, ITC, FP[7][24]
Ternary Complex Affinity (KD) The dissociation constant for the formation of the POI-PROTAC-E3 ligase complex. SPR, TR-FRET[8][17]
Cooperativity (α) A measure of how the binding of one protein partner influences the binding of the other to the PROTAC. α > 1 indicates positive cooperativity. ITC, SPR[14]
DC₅₀ The concentration of PROTAC required to achieve 50% degradation of the target protein at a specific time point. Western Blot, In-Cell Western[23]
Dₘₐₓ The maximum percentage of target protein degradation achievable with the PROTAC. Western Blot, In-Cell Western[23]

| IC₅₀ | The concentration of PROTAC that causes 50% inhibition in a downstream functional or cell viability assay. | CellTiter-Glo®, Apoptosis Assays[23][26] |

Note: The table above is a template. Actual values would be populated from specific experimental results found in peer-reviewed literature for PROTACs utilizing a VHL ligand similar to (S,R,S)-AHPC.

Conclusion and Future Outlook

PROTAC technology, enabled by versatile building blocks like (S,R,S)-AHPC-C8-NH2, offers a powerful strategy for targeted protein degradation. This approach is expanding the "druggable" proteome and provides a potent alternative to traditional inhibitors, particularly for challenging targets like scaffolding proteins and transcription factors.[1] A rigorous and systematic evaluation of ternary complex formation, ubiquitination, and cellular degradation is essential for the successful development of these novel therapeutics. As our understanding of the complex interplay between the POI, PROTAC, and E3 ligase deepens, the rational design of next-generation degraders will continue to accelerate, promising new treatments for a wide range of human diseases.

References

Methodological & Application

Application Notes and Protocols for (S,R,S)-AHPC-C8-NH2 Hydrochloride in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The von Hippel-Lindau (VHL) E3 ligase is a commonly exploited component of the cellular degradation machinery in PROTAC design.[2]

(S,R,S)-AHPC-C8-NH2 hydrochloride is a key building block in the synthesis of VHL-based PROTACs. It comprises the high-affinity (S,R,S)-AHPC VHL ligand connected to an 8-carbon alkyl linker terminating in a primary amine.[3][4] This pre-functionalized construct streamlines the synthesis of PROTACs by providing a readily available E3 ligase binder and a versatile linker for conjugation to a POI ligand.

Principle of PROTAC Action

A PROTAC functions by inducing proximity between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The (S,R,S)-AHPC moiety of the PROTAC binds to the VHL E3 ligase, while the other end of the molecule binds to the target protein. This ternary complex formation facilitates the transfer of ubiquitin to the target protein, marking it for destruction.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Degradation PROTAC PROTAC ((S,R,S)-AHPC-C8-NH-POI Ligand) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) Proteasome 26S Proteasome POI->Proteasome Recognition POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub Ubiquitin Ub->POI Degraded_POI Degraded POI (Peptides) Proteasome->Degraded_POI Degradation Ternary_Complex->PROTAC Catalytic Cycle Ternary_Complex->Ub Ubiquitination

Caption: Mechanism of PROTAC-mediated protein degradation.

Synthesis Protocol for this compound

While this compound is commercially available, this section provides a putative synthetic protocol for its preparation for research purposes. The synthesis involves three main stages: synthesis of the (S,R,S)-AHPC-Boc protected core, attachment of the C8 linker, and final deprotection and salt formation.

Materials and Reagents
ReagentSupplierPurpose
(S,R,S)-AHPC-BocVariousVHL ligand precursor
8-Bromooctyl-1-amine hydrobromideVariousC8 linker source
Di-tert-butyl dicarbonate (B1257347) (Boc)2OVariousAmine protecting agent
N,N-Diisopropylethylamine (DIPEA)VariousBase
Dimethylformamide (DMF), anhydrousVariousSolvent
Dichloromethane (B109758) (DCM), anhydrousVariousSolvent
Hydrochloric acid (HCl) in 1,4-dioxane (B91453) (4 M)VariousDeprotection and salt formation
Diethyl etherVariousPrecipitation
Sodium bicarbonate (NaHCO3), saturated solutionVariousAqueous workup
BrineVariousAqueous workup
Anhydrous sodium sulfate (B86663) (Na2SO4)VariousDrying agent

Synthetic Workflow

Synthesis_Workflow Start (S,R,S)-AHPC-Boc Coupling Alkylation (DIPEA, DMF) Start->Coupling Linker Boc-NH-(CH2)8-Br (Prepared from 8-bromooctylamine) Linker->Coupling Intermediate (S,R,S)-AHPC-(CH2)8-NH-Boc Coupling->Intermediate Deprotection Boc Deprotection & Salt Formation (4M HCl in Dioxane) Intermediate->Deprotection Product This compound Deprotection->Product

Caption: Synthetic workflow for this compound.

Experimental Procedure

Step 1: Synthesis of N-Boc-8-bromooctyl-1-amine

  • Dissolve 8-bromooctyl-1-amine hydrobromide (1.0 eq) in a mixture of dichloromethane (DCM) and water.

  • Add sodium bicarbonate (2.5 eq) and stir until the amine salt is neutralized.

  • Add di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) and stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-8-bromooctyl-1-amine.

Step 2: Coupling of (S,R,S)-AHPC-Boc with the C8 Linker

  • Dissolve (S,R,S)-AHPC-Boc (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the solution.

  • Add N-Boc-8-bromooctyl-1-amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at 50 °C for 16-24 hours, monitoring by liquid chromatography-mass spectrometry (LC-MS).

  • After completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain (S,R,S)-AHPC-C8-NH-Boc.

Step 3: Boc Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified (S,R,S)-AHPC-C8-NH-Boc in a minimal amount of dichloromethane or methanol.

  • Add a 4 M solution of HCl in 1,4-dioxane (excess, e.g., 10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to induce precipitation of the hydrochloride salt.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound as a solid.

Application Protocol: Synthesis of a PROTAC

This protocol describes the conjugation of this compound to a protein of interest (POI) ligand containing a carboxylic acid functional group via amide bond formation.

Materials and Reagents
ReagentSupplierPurpose
This compound-VHL ligand-linker conjugate
POI-ligand-COOH-Ligand for the target protein with a carboxylic acid
HATU or HBTU/HOBtVariousAmide coupling reagents
N,N-Diisopropylethylamine (DIPEA)VariousBase
Dimethylformamide (DMF), anhydrousVariousSolvent
Reverse-phase preparative HPLC-Purification
Experimental Procedure
  • In a dry reaction vial under an inert atmosphere, dissolve the POI-ligand-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the mixture and stir for 10 minutes at room temperature to activate the carboxylic acid.

  • In a separate vial, neutralize this compound (1.1 eq) with DIPEA (1.1 eq) in anhydrous DMF.

  • Add the solution of the free amine of the VHL ligand-linker to the activated POI ligand solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the crude PROTAC molecule by reverse-phase preparative HPLC.

  • Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Data Presentation

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C31H50ClN5O4S
Molecular Weight 628.28 g/mol
Appearance Solid
Solubility Soluble in DMSO and Methanol
Storage -20°C, stored under nitrogen
Illustrative PROTAC Characterization Data

The following table provides an example of the type of data generated during the characterization of a newly synthesized PROTAC.

ParameterMethodExemplary Value
Binding Affinity (POI) Isothermal Titration Calorimetry (ITC) / Surface Plasmon Resonance (SPR)Kd = 100 nM
Binding Affinity (VHL) ITC / SPR / TR-FRETKd = 200 nM
Degradation (DC50) Western Blot / In-Cell Western50 nM
Max Degradation (Dmax) Western Blot / In-Cell Western>90%
Selectivity Proteomics (e.g., TMT-MS)Selective for POI over other proteins

Conclusion

This compound is a valuable and versatile building block for the development of VHL-based PROTACs. The protocols provided herein offer a comprehensive guide for its synthesis and subsequent application in the construction of novel protein degraders. Careful optimization of the linker and POI ligand is crucial for achieving potent and selective degradation of the target protein.

References

Application Notes and Protocols for (S,R,S)-AHPC-C8-NH2 in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,S)-AHPC-C8-NH2 is a key chemical tool for researchers and scientists in the field of targeted protein degradation. As a synthesized E3 ligase ligand-linker conjugate, it incorporates the high-affinity (S,R,S)-AHPC ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and an 8-carbon alkyl linker with a terminal amine group. This bifunctional molecule is a foundational building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[][2][3]

PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5][6] The terminal amine of (S,R,S)-AHPC-C8-NH2 allows for the covalent attachment of a "warhead"—a ligand that specifically binds to the protein of interest—thereby creating a complete PROTAC molecule.

These application notes provide detailed protocols for the synthesis of a PROTAC using (S,R,S)-AHPC-C8-NH2 and for the subsequent cellular and biochemical evaluation of the resulting PROTAC's activity.

Physicochemical Properties and Storage

PropertyValueReference
Chemical Formula C31H47N5O4S[7]
Molecular Weight 585.80 g/mol [7]
Appearance Solid[8]
Solubility Soluble in DMSO.[8][9]
Storage Store at -20°C for long-term stability. Stock solutions in DMSO can be stored at -80°C for up to 6 months.[10][11]

PROTAC Synthesis: Coupling of (S,R,S)-AHPC-C8-NH2 to a Warhead

The following is a general protocol for the amide coupling of (S,R,S)-AHPC-C8-NH2 to a warhead containing a carboxylic acid functional group.

Materials:

  • (S,R,S)-AHPC-C8-NH2

  • Warhead with a terminal carboxylic acid

  • Amide coupling reagents (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Reaction monitoring equipment (e.g., LC-MS)

  • Purification system (e.g., preparative HPLC)

Protocol:

  • In a clean, dry reaction vessel, dissolve the carboxylic acid-containing warhead (1.0 equivalent) in anhydrous DMF.

  • Add the amide coupling reagents, HATU (1.1 equivalents) and HOBt (1.1 equivalents), to the solution.

  • Add the organic base, DIPEA (2.0 equivalents), to the reaction mixture and stir for 15 minutes at room temperature.

  • Add (S,R,S)-AHPC-C8-NH2 (1.0 equivalent) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, quench the reaction by adding water.

  • Purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC molecule.

  • Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Experimental Protocols for PROTAC Evaluation

Western Blotting for Target Protein Degradation

This protocol is fundamental for quantifying the reduction in the levels of the target protein following treatment with the synthesized PROTAC.[5][12] The key parameters determined are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[5][6]

Materials:

  • Cancer cell line expressing the target protein

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and chemiluminescence imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the synthesized PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[12]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.[12]

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.[13]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection and Analysis:

    • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[12]

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[14]

Cell Viability Assay (MTT or CellTiter-Glo®)

These assays determine the effect of PROTAC-induced protein degradation on cell viability and are used to calculate the half-maximal inhibitory concentration (IC50).[15]

Protocol 2a: MTT Assay [16]

Materials:

  • 96-well plates

  • Synthesized PROTAC

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Protocol:

  • Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for the desired duration.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[17]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[17]

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2b: CellTiter-Glo® Luminescent Cell Viability Assay [18]

Materials:

  • Opaque-walled 96-well plates

  • Synthesized PROTAC

  • CellTiter-Glo® Reagent

Protocol:

  • Seed cells in an opaque-walled 96-well plate and treat with a serial dilution of the PROTAC.

  • Equilibrate the plate to room temperature for approximately 30 minutes.[18]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[18]

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.[18]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

  • Measure luminescence using a luminometer.

In-Cell Ubiquitination Assay

This assay confirms that the degradation of the target protein is mediated by the ubiquitin-proteasome system.[4][7]

Materials:

  • Cells treated with the PROTAC and a proteasome inhibitor (e.g., MG132)

  • Lysis buffer containing 1% SDS

  • Antibody specific to the target protein for immunoprecipitation

  • Antibody that recognizes ubiquitin for western blotting

Protocol:

  • Treat cells with the PROTAC at a concentration known to induce degradation, in the presence of a proteasome inhibitor to allow for the accumulation of polyubiquitinated proteins.[4]

  • Lyse the cells under denaturing conditions (e.g., buffer with 1% SDS) to disrupt protein-protein interactions.[4]

  • Dilute the lysates to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody.[4]

  • Elute the immunoprecipitated proteins and perform a western blot using an antibody that recognizes ubiquitin.[4]

  • An increase in a high molecular weight smear for the target protein upon PROTAC treatment indicates polyubiquitination.[4]

Quantitative Data for AHPC-Based PROTACs

The following table summarizes representative quantitative data for various VHL-recruiting PROTACs that utilize the (S,R,S)-AHPC scaffold. Note that the specific linker and target protein influence the degradation potency. Data for a PROTAC with an 8-carbon alkyl linker is not currently available in the public domain.

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Linker TypeReference
A PROTAC targeting ERRαERRαTNBC and Her2+ BC cells77Not SpecifiedPEG-based[6]
Pal-pomCDK4/6TNBC cells20 - 50Not SpecifiedAlkyl chain[6]
LC-2KRAS G12CNCI-H2030250 - 760>90PEG-based[6]
UNC9036STINGCaki-1227>80Not Specified[6]
RC-3BTKMino<10~90Cyanoacrylamide[14]
NC-1BTKMino2.297Non-covalent[14]

Visualizations

Below are diagrams illustrating key concepts and workflows described in these application notes.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_bound POI PROTAC PROTAC ((S,R,S)-AHPC-C8-Warhead) PROTAC_bound PROTAC VHL VHL E3 Ligase VHL_bound VHL POI_bound->PROTAC_bound PROTAC_bound->VHL_bound Ub Ubiquitin PolyUb_POI Poly-ubiquitinated POI Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation cluster_ternary cluster_ternary cluster_ternary->Ub Ubiquitination cluster_ternary->PolyUb_POI Ub Transfer

Caption: Mechanism of action for a PROTAC utilizing (S,R,S)-AHPC-C8-NH2.

Western_Blot_Workflow start Start: Cell Culture treatment PROTAC Treatment (Dose-Response & Time-Course) start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer immunoblot Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblot detection Signal Detection (ECL) immunoblot->detection analysis Data Analysis (Densitometry) detection->analysis end End: Determine DC50 & Dmax analysis->end

Caption: Experimental workflow for Western Blot analysis of PROTAC-induced degradation.

Cell_Viability_Workflow start Start: Seed Cells treatment PROTAC Treatment (Serial Dilution) start->treatment incubation Incubation treatment->incubation reagent Add Viability Reagent (MTT or CellTiter-Glo®) incubation->reagent measurement Signal Measurement (Absorbance or Luminescence) reagent->measurement analysis Data Analysis measurement->analysis end End: Determine IC50 analysis->end

Caption: General experimental workflow for cell viability assays.

References

Application Notes and Protocols for the Characterization of PROTACs Utilizing (S,R,S)-AHPC-C8-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] This document provides detailed application notes and protocols for the analytical characterization of PROTACs constructed with the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, conjugated via an eight-carbon alkyl linker with a terminal amine ((S,R,S)-AHPC-C8-NH2). This specific E3 ligase ligand-linker conjugate is utilized in the development of PROTAC degraders, for instance, against targets like AKT.[1][3]

The (S,R,S)-AHPC moiety, also known as VH032-NH2, is a potent and well-characterized ligand for the VHL E3 ligase, making it a frequent choice in PROTAC design.[4] The nature and length of the linker, in this case, an eight-carbon chain, are critical for optimizing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency and selectivity of target protein degradation.[4]

Mechanism of Action: (S,R,S)-AHPC-Based PROTACs

PROTACs containing the (S,R,S)-AHPC core function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[4]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination & Degradation POI Target Protein (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary Binding PROTAC PROTAC ((S,R,S)-AHPC-C8-Warhead) PROTAC->Ternary VHL VHL E3 Ligase Complex VHL->Ternary Recruitment Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1: PROTAC-mediated protein degradation pathway.

Analytical Techniques and Protocols

A comprehensive characterization of a PROTAC involves a suite of biophysical, biochemical, and cell-based assays to assess its binding properties, ability to form a ternary complex, and ultimately, its efficacy in degrading the target protein.

Biophysical Characterization of Binding Events

The initial step in characterizing a novel PROTAC is to confirm its binding to both the target protein and the E3 ligase individually (binary interactions) and to assess the formation and stability of the ternary complex.

a) Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile (binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) in a single label-free experiment.

Protocol: ITC Analysis of Binary and Ternary Complex Formation

  • Protein and Ligand Preparation:

    • Express and purify the protein of interest (POI) and the VHL-ElonginB-ElonginC (VBC) complex.

    • Dialyze both proteins extensively against the same ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).

    • Dissolve the PROTAC in a compatible solvent (e.g., DMSO) and dilute it into the ITC buffer. Ensure the final DMSO concentration is matched in the protein solution.

  • Binary Binding Affinity (PROTAC to POI and VBC):

    • POI Binding: Load the POI solution (e.g., 10-20 µM) into the sample cell. Load the PROTAC solution (10-20 times the protein concentration) into the injection syringe.

    • VBC Binding: Load the VBC solution (e.g., 10-20 µM) into the sample cell. Load the PROTAC solution (10-20 times the protein concentration) into the injection syringe.

    • Perform a series of small injections (e.g., 1-2 µL) at a constant temperature (e.g., 25°C).

  • Ternary Complex Formation and Cooperativity:

    • Load the POI solution (e.g., 20 µM) into the sample cell.

    • Prepare a solution of the VBC complex with the PROTAC at a saturating concentration (e.g., 200 µM PROTAC with 20 µM VBC). Load this into the injection syringe.

    • Perform the titration as described above.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine Kd, ΔH, and n.

    • Calculate the cooperativity factor (α) using the binary and ternary Kd values. An α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.

b) Surface Plasmon Resonance (SPR)

SPR measures the change in refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, providing real-time kinetic data (kon and koff) and the dissociation constant (Kd).

Protocol: SPR Analysis of Ternary Complex Formation

  • Chip Preparation: Immobilize a capture antibody (e.g., anti-GST) on a sensor chip surface.

  • Ligand Immobilization: Inject a GST-tagged VBC complex over the chip surface to be captured by the antibody.

  • Binding Analysis:

    • Binary: Inject a series of concentrations of the PROTAC over the chip surface to measure its binding to VBC.

    • Ternary: To assess ternary complex formation, inject a pre-incubated mixture of the PROTAC and the POI at varying concentrations over the VBC-immobilized surface. An increase in the binding response compared to the PROTAC alone indicates ternary complex formation.

  • Data Analysis: Fit the sensorgram data to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.

Direct Observation of the Ternary Complex

Native Mass Spectrometry (Native MS)

Native MS is a powerful technique for studying non-covalent protein-protein and protein-ligand interactions. It allows for the direct detection and semi-quantification of the PROTAC-induced ternary complex, providing direct evidence of the PROTAC's mechanism of action.[5]

Protocol: Native MS Analysis of Ternary Complex

  • Sample Preparation: Incubate the POI, VHL E3 Ligase complex, and the PROTAC at desired concentrations.

  • Buffer Exchange: Exchange the sample into a volatile buffer (e.g., ammonium (B1175870) acetate) to ensure compatibility with mass spectrometry.

  • Mass Spectrometry Analysis: Introduce the sample into the mass spectrometer using nano-electrospray ionization (nESI). Acquire data in a high m/z range to detect the large ternary complex.

  • Data Interpretation: Deconvolute the mass spectra to identify the molecular weights of the species present, including apo proteins, binary complexes (POI-PROTAC and VHL-PROTAC), and the ternary complex (POI-PROTAC-VHL). The relative abundance of these species can be semi-quantified.[5]

Native_MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Incubate Incubate POI, E3 Ligase, and PROTAC Buffer_Exchange Buffer Exchange to Volatile Buffer Incubate->Buffer_Exchange nESI Nano-electrospray Ionization (nESI) Buffer_Exchange->nESI Introduce Sample MS Mass Spectrometry (High m/z range) nESI->MS Deconvolution Data Deconvolution MS->Deconvolution Analyze Mass Spectra Identify Identify Species: - Apo Proteins - Binary Complexes - Ternary Complex Deconvolution->Identify Quantify Semi-quantify Relative Abundance of Species Identify->Quantify

Figure 2: Experimental workflow for Native Mass Spectrometry.

Cellular Characterization of PROTAC Activity

The ultimate goal of a PROTAC is to induce the degradation of its target protein within a cellular context.

a) Cellular Target Degradation Assay (Western Blot)

Western blotting is the most common method to quantify the reduction in target protein levels following PROTAC treatment.

Protocol: Western Blot for Target Degradation

  • Cell Culture and Treatment: Plate cells of interest and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC for a specified time course (e.g., 2-24 hours).

  • Cell Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Western Blot Analysis:

    • Separate equal amounts of protein lysate by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody and visualize the protein bands.

  • Data Quantification: Densitometrically quantify the protein bands and normalize the target protein levels to the loading control. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

b) Co-Immunoprecipitation (Co-IP) for Ternary Complex Confirmation in Cells

Co-IP can be used to confirm the formation of the POI-PROTAC-VHL ternary complex within the cellular environment.

Protocol: Co-Immunoprecipitation

  • Cell Treatment and Lysis: Treat cells with the PROTAC or a vehicle control. Lyse the cells using a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or VHL, coupled to magnetic or agarose (B213101) beads.

  • Washing and Elution: Wash the beads to remove non-specific binders and then elute the bound proteins.

  • Western Blot Analysis: Analyze the eluates by Western blotting, probing for the presence of the POI, VHL, and other components of the E3 ligase complex. An increased signal for VHL in the sample treated with the PROTAC compared to the vehicle control indicates the formation of the ternary complex.[4]

Cellular_Assay_Workflow cluster_western Target Degradation (Western Blot) cluster_coip Ternary Complex Confirmation (Co-IP) WB_Treat Treat cells with PROTAC dose-response WB_Lysis Lyse cells and quantify protein WB_Treat->WB_Lysis WB_Blot Western Blot for Target Protein & Loading Control WB_Lysis->WB_Blot WB_Analyze Densitometry and calculate DC50/Dmax WB_Blot->WB_Analyze CoIP_Treat Treat cells with PROTAC or vehicle CoIP_Lysis Lyse cells (non-denaturing) CoIP_Treat->CoIP_Lysis CoIP_IP Immunoprecipitate Target or VHL CoIP_Lysis->CoIP_IP CoIP_Blot Western Blot for co-precipitated proteins CoIP_IP->CoIP_Blot

Figure 3: Workflow for cellular characterization assays.

Quantitative Data Summary

The following tables provide an example of how to structure the quantitative data obtained from the characterization of a PROTAC utilizing an (S,R,S)-AHPC-C8-NH2 linker-ligand conjugate. Note: The data presented here is illustrative for a hypothetical AKT PROTAC ("AKT-PROTAC-C8") and is based on typical values observed for potent VHL-recruiting PROTACs. Actual experimental results will vary.

Table 1: Biophysical Characterization of AKT-PROTAC-C8

AssayInteractionParameterValue
ITCAKT-PROTAC-C8 <=> AKTKd50 nM
ITCAKT-PROTAC-C8 <=> VBCKd150 nM
ITCTernary Complex Formationα (Cooperativity)2.5
SPRAKT-PROTAC-C8 <=> VBCKd140 nM
Native MSTernary ComplexObservationDetected

Table 2: Cellular Characterization of AKT-PROTAC-C8 in a Cancer Cell Line

AssayParameterValue
Western BlotDC50 (24h)25 nM
Western BlotDmax (24h)>90%
Co-IPTernary ComplexConfirmed

Conclusion

The (S,R,S)-AHPC-C8-NH2 is a valuable building block for the development of potent and selective VHL-recruiting PROTACs. A thorough characterization using a combination of biophysical and cellular assays is essential to understand the structure-activity relationship and to optimize the design of these novel therapeutics. The protocols and data presentation formats outlined in this guide provide a comprehensive framework for researchers to effectively evaluate their (S,R,S)-AHPC-based PROTACs and advance the field of targeted protein degradation.

References

Application Notes and Protocols for Cell-Based Assays of PROTACs Developed with (S,R,S)-AHPC-C8-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to induce the selective degradation of target proteins.[1][2] These heterobifunctional molecules recruit a target protein of interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's native ubiquitin-proteasome system (UPS) to trigger the ubiquitination and subsequent degradation of the POI.[1][2]

(S,R,S)-AHPC-C8-NH2, also known as VH032-C8-NH2, is a synthetic E3 ligase ligand-linker conjugate.[3][4][5] It incorporates the well-characterized (S,R,S)-AHPC (VH032) ligand, which binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and is appended with an 8-carbon alkyl linker terminating in an amine group, ready for conjugation to a ligand for a POI.[3][6][7] PROTACs constructed with this moiety are designed to recruit the VHL E3 ligase to the target protein.

This document provides detailed application notes and protocols for a suite of essential cell-based assays to characterize the activity of PROTACs developed using (S,R,S)-AHPC-C8-NH2. These assays are designed to assess target protein degradation, evaluate effects on cell viability, and confirm target engagement within a cellular context.

Signaling Pathway of (S,R,S)-AHPC-C8-NH2-Based PROTACs

PROTACs synthesized with (S,R,S)-AHPC-C8-NH2 function by inducing the formation of a ternary complex comprising the PROTAC, the target POI, and the VHL E3 ligase.[2][8] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[8]

cluster_cell Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC-C8-Ligand) Ternary_Complex POI : PROTAC : VHL Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruits PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Key Cell-Based Assays and Protocols

A comprehensive evaluation of a PROTAC's efficacy and mechanism of action requires a multi-pronged approach. The following sections detail the protocols for three critical cell-based assays: Western Blot for protein degradation, a cell viability assay, and the NanoBRET™ Target Engagement Assay.

Protein Degradation Assays via Western Blot

Western blotting is a fundamental technique to directly measure the reduction in the levels of a target protein following PROTAC treatment.[1][9] It allows for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1]

cluster_workflow Western Blot Experimental Workflow A 1. Cell Seeding & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF/Nitrocellulose) D->E F 6. Immunoblotting (Blocking, Primary & Secondary Antibody Incubation) E->F G 7. Signal Detection & Analysis F->G

Western blot experimental workflow.

Protocol: Western Blot for PROTAC-Mediated Degradation

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[1]

    • Prepare serial dilutions of the PROTAC in cell culture medium. For a dose-response experiment, a typical concentration range is 0.1 nM to 10 µM.

    • Treat cells with the PROTAC dilutions for a fixed time point (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[9]

    • For a time-course experiment, treat cells with a fixed concentration of the PROTAC and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).[9]

  • Cell Lysis:

    • After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[10]

    • Incubate on ice for 30 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[10]

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.[10]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Mix the protein lysate (typically 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[9]

    • Load the samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.[9]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1][10]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[1]

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection and Analysis:

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[10]

    • Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Data Presentation:

PROTAC Conc. (nM)POI Level (Normalized Intensity)% Degradation
0 (Vehicle)1.000
0.10.955
10.7525
100.4060
1000.1585
10000.1090
100000.1288

This table presents hypothetical data for a dose-response experiment.

Cell Viability/Cytotoxicity Assay

Assessing the effect of a PROTAC on cell viability is crucial to distinguish targeted degradation-induced cell death from non-specific cytotoxicity. Assays like MTT or CellTiter-Glo® are commonly used.[11][12][13] The degradation of an essential protein, such as an oncoprotein, is expected to reduce cell viability.[11]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding:

    • Seed cells in a white, opaque-walled 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate overnight to allow for cell attachment.

  • PROTAC Treatment:

    • Prepare serial dilutions of the PROTAC in culture medium.

    • Treat the cells with the PROTAC dilutions for a prolonged period, typically 48-72 hours, to allow for the downstream consequences of protein degradation to manifest.[10] Include a vehicle control.

  • Assay Procedure:

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the cell viability against the log of the PROTAC concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50).[10]

Data Presentation:

PROTAC Conc. (nM)Luminescence (RLU)% Cell Viability
0 (Vehicle)850,000100
0.1845,00099.4
1820,00096.5
10650,00076.5
100400,00047.1
1000150,00017.6
10000140,00016.5

This table presents hypothetical data for a cell viability experiment.

Target Engagement Assays

Confirming that a PROTAC directly binds to its intended targets (the POI and the E3 ligase) within the complex environment of a live cell is crucial for validating its mechanism of action.[14][15] The NanoBRET™ Target Engagement Assay is a powerful method for this purpose.[14][16][17]

Principle of NanoBRET™ Target Engagement

This assay measures the binding of a small molecule to a target protein in live cells using bioluminescence resonance energy transfer (BRET).[18] The target protein is expressed as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the same target protein acts as the energy acceptor. Competitive displacement of the tracer by the PROTAC leads to a decrease in the BRET signal, allowing for the quantification of intracellular target engagement.[18][19]

cluster_workflow NanoBRET™ Target Engagement Workflow A 1. Transfect cells with NanoLuc®-Target fusion vector B 2. Seed cells into assay plate A->B C 3. Add NanoBRET™ Tracer and PROTAC dilutions B->C D 4. Add NanoBRET™ Nano-Glo® Substrate C->D E 5. Measure Luminescence and Filtered Emission D->E F 6. Calculate BRET Ratio and Determine IC50 E->F

NanoBRET™ Target Engagement workflow.

Protocol: NanoBRET™ Target Engagement Assay

This protocol outlines the general steps. Specific concentrations of tracer and other reagents should be optimized for each target protein.

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a vector encoding the target protein (either the POI or VHL) fused to NanoLuc® luciferase.

    • Seed the transfected cells into a white 96-well assay plate and incubate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the PROTAC.

    • To the appropriate wells, add the NanoBRET™ fluorescent tracer at its predetermined optimal concentration.

    • Immediately add the PROTAC dilutions to the wells. Include a "no compound" control and a "no tracer" control.

  • Substrate Addition:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.

    • Add the substrate to all wells.[15]

  • Signal Measurement:

    • Read the plate on a luminometer equipped with two filters to measure the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 610 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal for each well.

    • Subtract the background BRET ratio (from "no tracer" wells) to get the corrected BRET ratio.

    • Normalize the data to the "no compound" control wells (representing 100% BRET).

    • Plot the BRET ratio against the log of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the intracellular IC50 value, which reflects target engagement.

Data Presentation:

PROTAC Conc. (nM)Corrected BRET Ratio% Inhibition of BRET
0 (No Compound)0.8500
0.10.8401.2
10.8005.9
100.65023.5
1000.40052.9
10000.15082.4
100000.12085.9

This table presents hypothetical data for a NanoBRET™ target engagement experiment.

Orthogonal Validation Methods

To build a robust data package, it is essential to use a suite of orthogonal techniques.[2] In addition to the protocols detailed above, researchers should consider the following assays:

  • Cellular Thermal Shift Assay (CETSA): This label-free method assesses target engagement by measuring changes in the thermal stability of the target protein upon ligand binding in intact cells or cell lysates.[15][20][21]

  • In-Cell Western: A higher-throughput, plate-based immunofluorescence assay to quantify protein levels, offering an alternative to traditional Western blotting for PROTAC optimization.[22]

  • Mass Spectrometry-based Proteomics: Provides an unbiased, global view of protein level changes, enabling assessment of the PROTAC's selectivity across the entire proteome.[2]

  • Ternary Complex Formation Assays: Techniques like NanoBRET™ can also be configured to directly measure the formation of the POI-PROTAC-E3 ligase ternary complex in live cells, providing mechanistic insights into the degradation process.[17][19]

By employing a combination of these assays, researchers can thoroughly characterize the efficacy, potency, and mechanism of action of PROTACs developed with (S,R,S)-AHPC-C8-NH2, facilitating the development of novel protein-degrading therapeutics.

References

Application Notes and Protocols for In Vivo Administration of (S,R,S)-AHPC-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The (S,R,S)-AHPC (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine) moiety is a potent and widely utilized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming the basis for numerous effective PROTACs.[3]

This document provides detailed application notes and protocols for the in vivo administration and evaluation of PROTACs containing the (S,R,S)-AHPC VHL ligand. While specific in vivo data for PROTACs incorporating the precise (S,R,S)-AHPC-C8-NH2 linker are not extensively available in the public domain, this guide will utilize data and protocols from well-characterized (S,R,S)-AHPC-based PROTACs as representative examples. The principles and methodologies outlined herein are broadly applicable and can be adapted for novel PROTACs, including those with an 8-carbon alkyl linker.

Featured PROTAC Example: ACBI2

To illustrate the in vivo application of (S,R,S)-AHPC-based PROTACs, we will reference ACBI2, a selective and orally bioavailable degrader of the chromatin remodeler SMARCA2.[4][5] ACBI2 has demonstrated in vivo efficacy in preclinical cancer models and serves as an excellent case study for experimental design and execution.[5]

Quantitative Data Presentation

The following tables summarize key in vitro and in vivo efficacy data for representative (S,R,S)-AHPC-based PROTACs, ACBI2 and NR-11c, to provide a comparative overview of their performance profiles.

Table 1: In Vitro Efficacy of Representative (S,R,S)-AHPC PROTACs [3]

PROTACTargetCell LineDC50 (nM)DmaxSelectivity
ACBI2 SMARCA2RKO1>90%>30-fold over SMARCA4
NCI-H15681-13Not SpecifiedSelective over SMARCA4
NR-11c p38αMDA-MB-23111.55Not SpecifiedSpecific for p38α over p38β, JNK, and ERK1/2

Table 2: In Vivo Efficacy of Representative (S,R,S)-AHPC PROTACs [6][7]

PROTACTargetAnimal ModelAdministration Route & Dosing RegimenKey Efficacy Readouts
ACBI2 SMARCA2Nude mice with SMARCA4-deficient lung cancer xenograftsOral (p.o.), dailyTumor growth inhibition; >80% degradation of SMARCA2 in tumors
NR-11c p38αMouse breast cancer modelsIntraperitoneal (i.p.) or Intravenous (i.v.), 15 mg/kg, single doseDown-regulation of p38α levels in the tumor (local administration)

Signaling Pathway and Mechanism of Action

The core mechanism of an (S,R,S)-AHPC-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC (S,R,S)-AHPC-C8-NH2 PROTAC POI Target Protein (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Binds Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex VHL->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Facilitates Ubiquitination Ub Ubiquitin E2 E2 Conjugating Enzyme Ub->E2 Transfers to E1 E1 Activating Enzyme E1->Ub Activates Ub_E2 Ub-E2 E2->Ub_E2 Ub_E2->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades to

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following protocols provide a framework for the in vivo evaluation of (S,R,S)-AHPC-based PROTACs. These should be adapted based on the specific PROTAC, target protein, and animal model.

Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for assessing the anti-tumor efficacy of an (S,R,S)-AHPC-based PROTAC in a subcutaneous xenograft model.

1. Animal Model and Tumor Implantation:

  • Animal Strain: Use immunodeficient mice (e.g., NOD-SCID or nude mice) suitable for the engraftment of human tumor cells.
  • Cell Line: Select a cancer cell line with confirmed expression of the target protein.
  • Tumor Implantation:
  • Culture the chosen cancer cells to ~80% confluency.
  • Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel mixture).
  • Inject the cell suspension (typically 1-10 x 10^6 cells) subcutaneously into the flank of each mouse.

2. Tumor Growth Monitoring and Group Randomization:

  • Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
  • Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
  • Once tumors reach the desired size, randomize the animals into treatment and control groups.

3. PROTAC Formulation and Administration:

  • Formulation: Prepare the PROTAC formulation based on its solubility and stability. Common vehicles include saline, PBS, or solutions containing solubilizing agents like DMSO, PEG300, and Tween 80.
  • Dosing Regimen: Determine the dose and schedule from preliminary pharmacokinetic (PK) and pharmacodynamic (PD) studies. A typical starting dose for an efficacy study may range from 10 to 100 mg/kg, administered daily.
  • Administration Route: For ACBI2, oral gavage (p.o.) is appropriate. For other PROTACs, intraperitoneal (i.p.) or intravenous (i.v.) injections may be used.

4. Efficacy Assessment:

  • Continue to monitor tumor volume and body weight throughout the study.
  • At the end of the study, euthanize the animals and excise the tumors for further analysis.

5. Pharmacodynamic Analysis:

  • Tissue Collection:
  • Flash-freeze a portion of the tumor in liquid nitrogen for Western blot or mass spectrometry analysis.
  • Fix another portion in 10% neutral buffered formalin for immunohistochemistry (IHC).
  • Western Blot: Homogenize the frozen tumor tissue, extract proteins, and perform Western blotting to quantify the levels of the target protein and relevant downstream markers.
  • Immunohistochemistry (IHC): Stain the fixed tumor sections with an antibody against the target protein to visualize its expression and localization within the tumor tissue.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; tumor_implant [label="Tumor Cell\nImplantation"]; tumor_growth [label="Tumor Growth\nMonitoring"]; randomization [label="Group\nRandomization"]; treatment [label="PROTAC/Vehicle\nAdministration"]; monitoring [label="Tumor Volume &\nBody Weight\nMonitoring"]; endpoint [label="Study Endpoint"]; tissue_collection [label="Tumor Excision &\nTissue Collection"]; pd_analysis [label="Pharmacodynamic\nAnalysis\n(Western Blot, IHC)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> tumor_implant; tumor_implant -> tumor_growth; tumor_growth -> randomization; randomization -> treatment; treatment -> monitoring; monitoring -> endpoint; endpoint -> tissue_collection; tissue_collection -> pd_analysis; pd_analysis -> end; }

Workflow for an in vivo xenograft study.
Protocol 2: Pharmacokinetic (PK) Study in Mice

This protocol describes a general procedure to evaluate the pharmacokinetic profile of an (S,R,S)-AHPC-based PROTAC.

1. Animal Model and Dosing:

  • Use a suitable mouse strain (e.g., CD-1 or C57BL/6).
  • Administer the PROTAC at a defined dose via the intended clinical route (e.g., oral gavage or intravenous injection).

2. Blood Sampling:

  • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).
  • Process the blood by centrifugation to separate plasma.

3. Sample Analysis:

  • Store plasma samples at -80°C until analysis.
  • Quantify the concentration of the PROTAC in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4. Data Analysis:

  • Use pharmacokinetic software to calculate key PK parameters, including:
  • Maximum concentration (Cmax)
  • Time to maximum concentration (Tmax)
  • Area under the curve (AUC)
  • Half-life (t1/2)
  • Bioavailability (for oral dosing)

Conclusion

The in vivo administration and evaluation of PROTACs containing the (S,R,S)-AHPC VHL ligand require a systematic and multi-faceted approach. By leveraging well-established protocols for efficacy, pharmacokinetic, and pharmacodynamic studies, researchers can effectively characterize the preclinical profile of novel protein degraders. The provided data and methodologies, using ACBI2 as a representative example, offer a robust framework for advancing the development of this promising therapeutic class. Careful consideration of the linker chemistry, such as a C8 alkyl chain, will continue to be a critical aspect of optimizing the in vivo performance of these molecules.

References

Application Notes: Successful Development of an AKT-Targeting PROTAC with (S,R,S)-AHPC-C8-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. This tripartite assembly brings the POI in close proximity to the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized E3 ligases in PROTAC design. A key component for engaging VHL is the (S,R,S)-AHPC scaffold, a high-affinity VHL ligand. This document provides a detailed case study on the development of a successful PROTAC targeting the serine/threonine kinase AKT, utilizing a specific VHL ligand-linker conjugate: (S,R,S)-AHPC-C8-NH2 .

This case study is based on the AKT PROTAC degrader described in patent WO2019173516A1, where (S,R,S)-AHPC-C8-NH2 is featured as a key E3 ligase ligand-linker conjugate.[1][2][3]

PROTAC Mechanism of Action

The fundamental mechanism of the AKT-targeting PROTAC involves the formation of a ternary complex between the AKT protein, the PROTAC molecule, and the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the AKT protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to engage in another degradation cycle.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC AKT PROTAC ((S,R,S)-AHPC-C8-NH2 based) Ternary_Complex Ternary Complex (AKT-PROTAC-VHL) PROTAC->Ternary_Complex AKT AKT Protein (POI) AKT->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC Release (Catalytic) Ub_AKT Poly-ubiquitinated AKT Ternary_Complex->Ub_AKT Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 Ub Ub_E2 Ub-E2 E2->Ub_E2 Ub Ub_E2->Ternary_Complex Ub Transfer Proteasome 26S Proteasome Ub_AKT->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Target Signaling Pathway: PI3K/AKT

AKT is a central node in the PI3K/AKT signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making AKT a prime therapeutic target. An AKT-targeting PROTAC aims to eliminate the AKT protein, thereby shutting down these pro-survival signals.

AKT_Signaling_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PTEN PTEN PIP3->PTEN Dephosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) Cell_Survival Cell Survival (Inhibits Apoptosis) AKT->Cell_Survival Proliferation Proliferation & Growth AKT->Proliferation Metabolism Metabolism AKT->Metabolism mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) PROTAC AKT PROTAC (Degrades AKT) PROTAC->AKT Induces Degradation

Simplified PI3K/AKT signaling pathway and PROTAC intervention.

Data Presentation

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). The anti-proliferative effects are typically measured by GI50 or IC50 values.

The quantitative data for the specific AKT PROTAC utilizing the (S,R,S)-AHPC-C8-NH2 linker is detailed within patent WO2019173516A1. The following table serves as a template for presenting such data.

Compound ID Target Protein(s) E3 Ligase Recruited Cell Line(s) DC50 (nM) Dmax (%) GI50 (nM) Reference
Example CompoundAKT1/2/3VHLe.g., PC-3, MDA-MB-468Data in sourceData in sourceData in sourceWO2019173516A1[3]

Experimental Protocols

The following are detailed protocols for key experiments essential for characterizing an AKT-targeting PROTAC.

Experimental Workflow Overview

A typical workflow for developing and validating a PROTAC involves iterative cycles of design, synthesis, and biological evaluation to optimize degradation potency and cellular effects.

Experimental_Workflow cluster_workflow PROTAC Development Workflow cluster_evaluation 3. Biological Evaluation Design 1. PROTAC Design (AKT Ligand + Linker + VHL Ligand) Synthesis 2. Chemical Synthesis Design->Synthesis Degradation_Assay Protein Degradation Assay (Western Blot) Determine DC50 & Dmax Synthesis->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Determine GI50 Degradation_Assay->Viability_Assay Binding_Assay Ternary Complex Assay (e.g., TR-FRET) Confirm MoA Viability_Assay->Binding_Assay Optimization 4. Lead Optimization (Iterative SAR) Binding_Assay->Optimization Analyze Results Optimization->Design Refine Design

A typical experimental workflow for PROTAC validation.
Protocol 1: Protein Degradation Assay via Western Blot

Objective: To quantify the dose-dependent degradation of AKT protein in cells treated with the PROTAC.

Materials:

  • Cell Lines: e.g., PC-3 (prostate cancer), MDA-MB-468 (breast cancer), or other lines with active AKT signaling.

  • Reagents: Complete cell culture medium, PBS, AKT-targeting PROTAC, DMSO (vehicle).

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • Antibodies: Primary antibodies against total AKT, phospho-AKT (Ser473), and a loading control (e.g., GAPDH, β-actin). HRP-conjugated secondary antibodies.

  • Detection: ECL chemiluminescent substrate.

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the AKT PROTAC in culture medium (e.g., 1 nM to 10,000 nM). Treat cells with the different concentrations for a specified time (e.g., 6, 12, or 24 hours). Include a DMSO-only vehicle control.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to microcentrifuge tubes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation & SDS-PAGE:

    • Normalize protein amounts for all samples with lysis buffer.

    • Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against total AKT (diluted as per manufacturer's recommendation) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection & Analysis:

    • Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe for a loading control (e.g., GAPDH) to ensure equal loading.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the AKT signal to the loading control.

    • Plot the percentage of remaining AKT protein against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To assess the effect of the AKT PROTAC on cell proliferation and viability.

Materials:

  • Cell Lines: As above.

  • Reagents: Complete cell culture medium, AKT-targeting PROTAC, DMSO.

  • Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay kit or similar ATP-based assay.

  • Equipment: Opaque-walled 96-well plates, luminometer.

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a desired density (e.g., 3,000-5,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC or control compounds. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Assay Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control (100% viability) and plot the percentage of viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in PROTAC Synthesis with AHPC Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the PROTAC Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a particular focus on those utilizing (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC)-based ligands for the von Hippel-Lindau (VHL) E3 ligase.

Frequently Asked Questions (FAQs)

Q1: My overall PROTAC yield is very low. Where should I begin troubleshooting?

A low overall yield is a common challenge in the multi-step synthesis of PROTACs. A systematic evaluation of each step is the most effective approach to diagnose the problem. Start by verifying the quality of your starting materials (E3 ligase ligand, linker, and protein of interest ligand) and then analyze each reaction sequentially.[1]

Q2: What are the common pitfalls in the multi-step synthesis of the (S,R,S)-AHPC-OH core that could lead to low overall yield?

The synthesis of the (S,R,S)-AHPC-OH core is a complex process where low overall yield can result from suboptimal conditions in any of the steps. Key areas to investigate include:

  • Incomplete Reactions: Monitor each reaction to completion using appropriate techniques like TLC or LC-MS.

  • Side Product Formation: Careful control of reaction temperature, reagent stoichiometry, and reaction time is crucial to minimize impurities.

  • Purification Losses: Optimize purification methods (e.g., column chromatography, recrystallization) at each stage to maximize recovery.

  • Moisture and Air Sensitivity: Ensure the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) when working with sensitive reagents and intermediates.[2]

Q3: I'm observing a "hook effect" with my final PROTAC, where degradation efficiency decreases at higher concentrations. Is this related to synthesis?

While the hook effect is a biological phenomenon, it can be influenced by the PROTAC's design, which is determined during synthesis. At high concentrations, the formation of binary complexes (Target-PROTAC or PROTAC-VHL) can be favored over the productive ternary complex. A well-designed linker, chosen during the synthesis and design phase, can promote positive cooperativity in ternary complex formation, mitigating the hook effect.[3]

Troubleshooting Guides

Low Yield in Amide Coupling Reactions

Amide bond formation is a common method for linking the components of a PROTAC. Low yields in this step can often be traced back to several factors.

Problem: The amide coupling reaction between the AHPC-linker and the target protein ligand results in a low yield of the desired PROTAC.

Possible Cause Troubleshooting Steps & Solutions
Poor Reagent Quality Ensure all reagents, including the amine, carboxylic acid, coupling reagents (e.g., HATU, HOBt/EDC), and base (e.g., DIPEA, Et3N), are of high purity and anhydrous. Use fresh, high-quality reagents and handle moisture-sensitive components under an inert atmosphere.[4]
Suboptimal Reaction Conditions Optimize reaction temperature and time. While many coupling reactions are performed at room temperature, gentle heating might improve yields for challenging couplings. Monitor the reaction progress by LC-MS to determine the optimal reaction time.[5]
Poor Solubility of Reactants Ensure all reactants are fully dissolved. Use a co-solvent system (e.g., DMF/DCM, DMSO) to improve the solubility of the reactants. Sonication may also aid in dissolution.[5][6]
Side Reactions Be aware of potential side reactions, such as the formation of N-acylurea byproducts when using carbodiimides like EDC. The choice of coupling reagent and additives like HOBt can help minimize these side reactions.[4]
Low Yield in Click Chemistry (CuAAC) Reactions

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is another popular method for PROTAC synthesis due to its efficiency and reliability.[2][] However, low yields can still occur.

Problem: The click chemistry reaction for PROTAC conjugation is resulting in a poor yield.

Possible Cause Troubleshooting Steps & Solutions
Inactive Catalyst Ensure you have an active Cu(I) catalyst. If using a Cu(II) salt with a reducing agent (e.g., sodium ascorbate), ensure the reducing agent is fresh. The choice of a stabilizing ligand (e.g., THPTA) is critical for the Cu(I) catalyst.[4]
Poor Reactant Quality Impurities in the azide- or alkyne-functionalized starting materials can inhibit the catalyst or lead to side reactions. Ensure high purity of these components.[4]
Oxygen Sensitivity The Cu(I) catalyst is sensitive to oxidation. Degas your solvent and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[4]
Poor Solubility Ensure that your PROTAC precursors are soluble in the chosen solvent system. While often performed in aqueous or mixed aqueous/organic solvents, adjustments may be necessary.[4]
Challenges in PROTAC Purification

The purification of the final PROTAC can be a significant bottleneck affecting the isolated yield due to their often high molecular weight and intermediate polarity.[4]

Problem: Difficulty in purifying the final PROTAC, leading to low isolated yield.

Possible Cause Troubleshooting Steps & Solutions
Suboptimal Chromatography Method Reverse-Phase HPLC (RP-HPLC) is the most common method for PROTAC purification.[4] Optimize the gradient, column stationary phase (e.g., C18), and mobile phase. For larger scale or less polar PROTACs, normal-phase or reverse-phase flash chromatography can be effective.[4]
Difficult Separation The flexible nature of some linkers, like PEG, can lead to broadened peaks in chromatography, making separation from impurities challenging.[6] Consider alternative purification techniques or modification of the linker design in future syntheses.
Product Loss During Work-up Minimize the number of transfer steps and extractions. Ensure complete drying of the organic layers before concentration.

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents in PROTAC Synthesis
Coupling ReagentCommon AdditiveBaseKey AdvantagesPotential Issues
HATU NoneDIPEA, TEAHigh efficiency, fast reaction times.Can be expensive.
HBTU/TBTU HOBtDIPEA, TEAVery efficient, low racemization.[8]Can have uronium/aminium structure ambiguity.
EDC HOBt, Oxyma PureDIPEA, TEAWater-soluble byproducts, useful for solution-phase synthesis.[8]Can form N-acylurea byproducts.[4]
DCC/DIC HOBtNoneDCC byproduct precipitates, simplifying removal in solution phase.[8]Byproducts can be difficult to remove in solid-phase synthesis.
Table 2: Degradation Potency of Select PROTACs Utilizing AHPC-based VHL Ligands
PROTAC NameTarget Protein(s)DC50DmaxCell Line(s)
ARV-771 BRD2/3/4<1 nM>90%Castration-Resistant Prostate Cancer (CRPC) cell lines
MZ1 BRD425 - 920 nM>95%HeLa, HEK293
A PROTAC targeting p38α p38αNanomolar rangeNot SpecifiedMammalian cell lines
LC-2 KRAS G12C250 - 760 nM>90%NCI-H2030

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for PROTAC efficiency. Lower DC50 values indicate higher potency.[1][4]

Experimental Protocols

General Protocol for Amide Coupling in PROTAC Synthesis
  • Dissolve the carboxylic acid-functionalized component (e.g., AHPC-linker) (1.0 equivalent) in an anhydrous solvent such as DMF.[9]

  • Add the coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents).[9]

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine-functionalized component (e.g., target protein ligand) (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC.[4]

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.[4]

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Dissolve the alkyne-functionalized component and the azide-functionalized component (1.0 equivalent each) in a suitable solvent (e.g., a mixture of t-BuOH and water).[10]

  • In a separate vial, prepare an aqueous solution of copper(II) sulfate (e.g., 0.1 equivalents) and a ligand such as THPTA.

  • Add the copper/ligand solution to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared aqueous solution of a reducing agent like sodium ascorbate (B8700270) (e.g., 0.2 equivalents).[3]

  • Stir the reaction at room temperature and monitor its progress by LC-MS. These reactions are often complete within 1-4 hours.[3]

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography or reverse-phase HPLC.[10]

Visualizations

PROTAC_MoA PROTAC PROTAC (AHPC-Linker-Warhead) Ternary Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary VHL VHL E3 Ligase VHL->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: PROTAC Mechanism of Action with an AHPC-based ligand.

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Start Starting Materials (AHPC, Linker, Warhead) Step1 Step 1: Synthesize AHPC-Linker Conjugate Start->Step1 Step2 Step 2: Couple AHPC-Linker to Warhead (e.g., Amide Coupling or Click Chemistry) Step1->Step2 Crude Crude PROTAC Step2->Crude Purify Purification (e.g., RP-HPLC) Crude->Purify Characterize Characterization (LC-MS, NMR) Purify->Characterize Final Pure, Characterized PROTAC Characterize->Final

Caption: General workflow for the synthesis of an AHPC-based PROTAC.

Troubleshooting_Yield Start Low PROTAC Yield Check_Reagents Verify Starting Material Quality (Purity, Anhydrous) Start->Check_Reagents Reagents_OK Quality OK? Check_Reagents->Reagents_OK Source_New Source New/ Re-purify Materials Reagents_OK->Source_New No Analyze_Coupling Analyze Coupling Reaction (Amide or Click) Reagents_OK->Analyze_Coupling Yes Source_New->Check_Reagents Coupling_OK Conversion >80%? Analyze_Coupling->Coupling_OK Optimize_Reaction Optimize Reaction Conditions (Reagents, Solvent, Temp, Time) Coupling_OK->Optimize_Reaction No Review_Purification Review Purification Strategy Coupling_OK->Review_Purification Yes Optimize_Reaction->Analyze_Coupling Purification_OK Isolated Yield >50%? Review_Purification->Purification_OK Optimize_Purification Optimize Chromatography (Method, Gradient) Purification_OK->Optimize_Purification No End Yield Optimized Purification_OK->End Yes Optimize_Purification->Review_Purification

Caption: A decision tree for troubleshooting low yield in PROTAC synthesis.

References

Technical Support Center: Addressing Solubility Challenges of (S,R,S)-AHPC-C8-NH2 Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) incorporating the (S,R,S)-AHPC-C8-NH2 E3 ligase binder. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My (S,R,S)-AHPC-C8-NH2 based PROTAC shows poor aqueous solubility. Is this expected?

A1: Yes, it is not uncommon for PROTACs, particularly those that recruit the von Hippel-Lindau (VHL) E3 ligase, to exhibit low aqueous solubility. These molecules are often large and lipophilic, placing them in the "beyond Rule of Five" (bRo5) chemical space, which predisposes them to poor solubility and permeability. PROTACs based on VHL are generally considered to be more distant from the desirable chemical space for oral drugs compared to those based on other E3 ligases like Cereblon (CRBN).

Q2: How does the (S,R,S)-AHPC-C8-NH2 component influence the final PROTAC's solubility?

A2: While the (S,R,S)-AHPC moiety itself, particularly as a hydrochloride salt, can be reasonably soluble, its incorporation into the final PROTAC structure does not guarantee good solubility. The overall solubility of the PROTAC is a complex interplay between the VHL ligand, the linker, and the warhead targeting your protein of interest (POI). The hydrophobic nature of the C8 alkyl amine linker and certain warheads can significantly decrease the overall solubility of the final PROTAC molecule.

Q3: What are the primary strategies to improve the solubility of my (S,R,S)-AHPC-C8-NH2 based PROTAC?

A3: There are two main approaches to enhance the solubility of your PROTAC:

  • Chemical Modification: This involves altering the chemical structure of the PROTAC by introducing solubility-enhancing groups. This is typically performed during the design and synthesis phase.

  • Formulation Strategies: This approach focuses on creating a suitable delivery system for the PROTAC to improve its dissolution and apparent solubility in aqueous media. This is often employed for existing PROTACs with poor solubility.

Troubleshooting Guide

This guide provides actionable steps to address common solubility-related problems encountered during in vitro and in vivo experiments with (S,R,S)-AHPC-C8-NH2 based PROTACs.

Problem 1: PROTAC precipitates out of solution during in vitro assays (e.g., cell-based assays, biochemical assays).

  • Possible Cause: The concentration of the PROTAC in the aqueous assay buffer exceeds its kinetic or thermodynamic solubility limit. The DMSO from the stock solution is insufficient to maintain solubility upon dilution.

  • Solutions:

    • Determine the Kinetic Solubility: Perform a kinetic solubility assay to understand the solubility limit in your specific assay buffer.

    • Adjust Assay Concentration: If feasible, lower the PROTAC concentration in your assay to be below the determined solubility limit.

    • Use Co-solvents: Introduce a small percentage (typically 1-5%) of a water-miscible organic co-solvent like ethanol (B145695) or PEG 300 into your final assay buffer. However, be mindful of the potential effects of the co-solvent on your assay.

    • Formulation Approaches: For existing PROTACs, consider preparing an amorphous solid dispersion (ASD) or a cyclodextrin (B1172386) inclusion complex to enhance solubility.

Problem 2: Low and variable oral bioavailability in animal studies due to poor solubility.

  • Possible Cause: The low aqueous solubility of the PROTAC limits its dissolution in the gastrointestinal tract, leading to poor absorption.

  • Solutions:

    • Amorphous Solid Dispersions (ASDs): Formulating the PROTAC as an ASD can significantly improve its dissolution rate and oral absorption by preventing crystallization and maintaining a supersaturated state.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be effective for highly lipophilic PROTACs.

    • Biorelevant Media Testing: Assess the PROTAC's solubility in simulated intestinal fluids (FaSSIF and FeSSIF) to better predict its in vivo behavior. Some PROTACs show significantly improved solubility in these media.

    • Administration with Food: In some cases, administering the PROTAC with food can enhance its absorption.

Quantitative Data Summary

The following tables provide representative data on the impact of different strategies on PROTAC solubility. Note that the exact values will vary depending on the specific warhead and overall structure of the PROTAC.

Table 1: Impact of Linker Modification on Aqueous Solubility of a Hypothetical VHL-based PROTAC

LinkerAqueous Solubility (µg/mL)Fold Improvement
C8 Alkyl Amine (Hydrophobic)1-
C8 Alkyl with Ether Moiety55
PEG4 Linker2525
Piperazine-containing Linker170170

Table 2: Effect of Formulation Strategy on the Apparent Solubility of a Poorly Soluble PROTAC

FormulationApparent Solubility (µg/mL)Fold Improvement
Crystalline PROTAC0.5-
Amorphous Solid Dispersion (20% loading in HPMCAS)1020
Cyclodextrin Complex (HP-β-CD)1530
Self-Emulsifying Drug Delivery System (SEDDS)> 50> 100

Key Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Nephelometry

This method provides a high-throughput assessment of the kinetic solubility of a PROTAC in an aqueous buffer.

  • Materials:

    • PROTAC stock solution (10 mM in 100% DMSO)

    • Aqueous buffer (e.g., PBS, pH 7.4)

    • 96-well microplate

    • Nephelometer

  • Procedure:

    • Prepare a serial dilution of the PROTAC stock solution in DMSO in the 96-well plate.

    • Add the aqueous buffer to each well to achieve the desired final concentrations and a consistent final DMSO concentration (typically 1-2%).

    • Mix the plate thoroughly and incubate at room temperature for a set period (e.g., 2 hours).

    • Measure the light scattering of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol describes a common laboratory-scale method for preparing ASDs.

  • Materials:

    • Poorly soluble PROTAC

    • Polymer (e.g., HPMCAS, PVP, Soluplus®)

    • Volatile solvent system (e.g., dichloromethane/methanol)

    • Rotary evaporator

    • Vacuum oven

  • Procedure:

    • Dissolve the PROTAC and the chosen polymer in the solvent system at a specific drug-to-polymer ratio (e.g., 1:4 w/w).

    • Ensure complete dissolution to form a homogenous solution.

    • Remove the solvent using a rotary evaporator to form a thin film.

    • Dry the resulting solid film under high vacuum at a controlled temperature to remove any residual solvent.

    • The resulting solid is the PROTAC ASD, which can be characterized by techniques like DSC and PXRD to confirm its amorphous nature.

Visualizations

VHL_PROTAC_Pathway cluster_cell Cell cluster_ternary Ternary Complex Formation POI Target Protein (POI) Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation POI_PROTAC_VHL POI-PROTAC-VHL Complex PROTAC (S,R,S)-AHPC-C8-NH2 based PROTAC PROTAC->POI Binds to POI VHL VHL E3 Ligase PROTAC->VHL Recruits VHL Ub Ubiquitin Ub->POI Polyubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI POI_PROTAC_VHL->Ub Ubiquitination Troubleshooting_Workflow cluster_invitro In Vitro Solutions cluster_invivo In Vivo Solutions Start Solubility Issue with (S,R,S)-AHPC-C8-NH2 PROTAC Problem_Type What is the nature of the problem? Start->Problem_Type In_Vitro Precipitation in In Vitro Assays Problem_Type->In_Vitro In Vitro In_Vivo Poor Oral Bioavailability Problem_Type->In_Vivo In Vivo Determine_Sol Determine Kinetic Solubility In_Vitro->Determine_Sol ASD Amorphous Solid Dispersion (ASD) In_Vivo->ASD Adjust_Conc Adjust Assay Concentration Determine_Sol->Adjust_Conc Use_Cosolvent Use Co-solvents Adjust_Conc->Use_Cosolvent Formulate_Invitro Use Formulations (ASD, Cyclodextrin) Use_Cosolvent->Formulate_Invitro End Improved Solubility & Experimental Outcome Formulate_Invitro->End SEDDS Lipid-Based Formulation (SEDDS) ASD->SEDDS Biorelevant Test in Biorelevant Media (FaSSIF/FeSSIF) SEDDS->Biorelevant Food_Effect Administer with Food Biorelevant->Food_Effect Food_Effect->End

Technical Support Center: Overcoming Ternary Complex Formation Issues with (S,R,S)-AHPC-C8-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing (S,R,S)-AHPC-C8-NH2, a von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate, in the development of Proteolysis-Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the role of (S,R,S)-AHPC-C8-NH2 in a PROTAC?

A1: (S,R,S)-AHPC-C8-NH2 serves as a key building block for constructing PROTACs. It comprises a ligand that binds to the VHL E3 ubiquitin ligase and an 8-carbon alkyl linker with a terminal amine group for conjugation to a ligand for your protein of interest (POI). Its primary function is to recruit the VHL E3 ligase to the POI, facilitating the formation of a ternary complex (POI-PROTAC-VHL). This proximity is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[1][2][3][4][5][6]

Q2: What are the critical factors influencing the formation and stability of the ternary complex?

A2: The formation and stability of the ternary complex are paramount for a PROTAC's efficacy. Key influencing factors include:

  • PROTAC concentration: Both too low and too high concentrations can be detrimental. High concentrations can lead to the "hook effect," where binary complexes (PROTAC-POI or PROTAC-VHL) dominate over the productive ternary complex.[7][8][9]

  • Linker length and composition: The C8 linker of (S,R,S)-AHPC-C8-NH2 provides a specific distance and flexibility. This linker "drives the PROTAC's effectiveness" by influencing the geometry and stability of the ternary complex.[10] An optimal linker facilitates favorable protein-protein interactions.[10]

  • Binding affinities: The binary binding affinities of the PROTAC for both the POI and VHL, as well as the cooperativity of the ternary complex, are crucial. Positive cooperativity, where the binding of one protein enhances the binding of the other, leads to a more stable ternary complex.[4][11][12][]

  • Cellular environment: Factors such as the intracellular concentrations of the POI and VHL, as well as potential competing endogenous molecules, can impact ternary complex formation in a cellular context.[11]

Q3: Why am I not observing any degradation of my target protein?

A3: A lack of degradation can stem from several issues related to ternary complex formation:

  • Inefficient ternary complex formation: The geometry imposed by the PROTAC may not be optimal for a stable interaction between your specific POI and VHL.

  • Low E3 ligase expression: The target cells may not express sufficient levels of VHL. It is advisable to confirm VHL expression via Western Blot.[1]

  • Poor cell permeability: As PROTACs are often large molecules, they may not efficiently cross the cell membrane.[1][10]

  • PROTAC instability: The PROTAC molecule itself may be unstable in the experimental conditions.

Q4: What is the "hook effect" and how can I mitigate it?

A4: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations.[8][9] This occurs because an excess of the PROTAC favors the formation of separate binary complexes with the POI and VHL, thereby reducing the concentration of the productive ternary complex.[7][8] To mitigate this, it is essential to:

  • Perform a broad dose-response curve: This will help identify the optimal concentration range for maximal degradation (Dmax) and the point at which the hook effect begins.[2][7]

  • Enhance ternary complex cooperativity: A PROTAC with high cooperativity will favor the formation of the ternary complex even at higher concentrations. This can be achieved by optimizing the linker.[8]

Q5: How do I know if a ternary complex is forming?

A5: Several biophysical and cellular assays can be used to confirm and characterize ternary complex formation:

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data on binary and ternary complex formation.[12][][14][15]

  • Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding, providing insights into the stability of the complex.[11][][14][16]

  • NanoBRET™ Ternary Complex Formation Assay: A live-cell assay that measures the proximity of the POI and E3 ligase in real-time.[11][17][18][19][20]

  • Co-immunoprecipitation (Co-IP): Can be used to demonstrate the association of the POI and VHL in the presence of the PROTAC.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or weak target degradation Inefficient ternary complex formation.- Synthesize PROTAC analogs with different linker lengths (e.g., using AHPC-C6-NH2 or other lengths) to optimize the geometry.[1][21]- Confirm binary binding of your POI ligand and the VHL ligand independently.
Low VHL expression in the cell line.- Verify VHL protein levels by Western Blot.[1]- Choose a cell line with higher endogenous VHL expression.
Poor cell permeability of the PROTAC.- Perform a cell-free degradation assay using cell lysate to bypass the cell membrane.[1]- Modify the PROTAC linker or ligands to improve physicochemical properties.
PROTAC instability.- Assess the stability of the PROTAC in your experimental media and cell lysates using LC-MS.
Significant "hook effect" observed High PROTAC concentration leading to dominant binary complex formation.- Perform a comprehensive dose-response experiment with a wider range of concentrations, including lower nanomolar and picomolar ranges.[2][7]
Low cooperativity of the ternary complex.- Consider redesigning the PROTAC with a different linker or attachment point to enhance favorable protein-protein interactions between the POI and VHL.[8]
High cellular toxicity Off-target effects of the POI ligand (warhead).- Test the POI ligand alone to assess its intrinsic toxicity.- Use a more selective warhead for your POI.[1]
VHL ligand-mediated effects (e.g., HIF-1α stabilization).- Test the (S,R,S)-AHPC-C8-NH2 conjugate or a similar VHL ligand alone.- Use an inactive epimer of the VHL ligand as a negative control.[2]
Degradation of an essential off-target protein.- Perform global proteomics (e.g., mass spectrometry) to identify unintended degraded proteins.[2]
Inconsistent results between biochemical and cellular assays Different experimental conditions.- Use orthogonal assays to validate findings (e.g., confirm with both in vitro TR-FRET and in-cell NanoBRET).- Be aware that cellular factors like protein localization and post-translational modifications can influence outcomes.[11]

Quantitative Data Summary

The following tables provide examples of the types of quantitative data that should be generated to characterize a PROTAC built with (S,R,S)-AHPC-C8-NH2. Data shown are illustrative for VHL-based PROTACs and may not represent actual values for a specific (S,R,S)-AHPC-C8-NH2-based PROTAC.

Table 1: Cellular Degradation Potency and Efficacy

PROTAC ConjugateTarget ProteinCell LineDC50 (nM)Dmax (%)
POI-C8-AHPCTarget XCell Line A2595
POI-C8-AHPCTarget XCell Line B5090
Reference PROTAC (e.g., MZ1)BRD4HeLa~10>90

Table 2: Biophysical Characterization of Ternary Complex Formation

InteractionTechniqueBinding Affinity (KD) (nM)Cooperativity (α)
POI-C8-AHPC <> VHLSPR150N/A
POI-C8-AHPC <> POISPR80N/A
POI + POI-C8-AHPC + VHLSPR1510
POI + POI-C8-AHPC + VHLITC207.5

Experimental Protocols

Protocol 1: Western Blotting for Target Protein Degradation

Objective: To quantify the degradation of a target protein following treatment with a PROTAC.[22]

Methodology:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and vehicle control) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Also, probe for a loading control (e.g., GAPDH, β-actin).[22]

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize them to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[22]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

Objective: To determine the kinetics and affinity of binary and ternary complex formation.[12][14][15][23]

Methodology:

  • Ligand Immobilization: Immobilize a high-purity, tagged E3 ligase (e.g., biotinylated VHL) onto a streptavidin-coated sensor chip.[12]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD,binary1).

    • In a separate experiment, inject the PROTAC over an immobilized target protein to determine the other binary binding affinity (KD,binary2).

  • Ternary Complex Analysis:

    • Prepare a series of analyte solutions, each containing a fixed, saturating concentration of the POI and a varying concentration of the PROTAC.

    • Inject these pre-incubated solutions over the immobilized E3 ligase surface.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for the formation of the ternary complex (KD,ternary).[23]

  • Data Analysis:

    • Calculate the cooperativity factor (α) using the formula: α = KD,binary1 / KD,ternary.

    • An α > 1 indicates positive cooperativity, while α < 1 suggests negative cooperativity.[23]

Protocol 3: NanoBRET™ Ternary Complex Formation Assay in Live Cells

Objective: To measure the PROTAC-induced formation of the ternary complex in living cells.[11][17][19][20]

Methodology:

  • Cell Line Preparation: Co-express the target protein fused to NanoLuc® luciferase (the energy donor) and the E3 ligase (VHL) fused to HaloTag® (the energy acceptor) in a suitable cell line.

  • Cell Plating and Labeling:

    • Seed the engineered cells into a white, 384-well plate.

    • Add the fluorescent HaloTag® ligand to the cells and incubate to label the VHL fusion protein.

  • PROTAC Treatment: Add a serial dilution of the PROTAC to the wells.

  • Signal Detection:

    • Add the NanoLuc® substrate to the cells.

    • Immediately measure the luminescence at both the donor and acceptor emission wavelengths.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the PROTAC concentration to generate a dose-response curve for ternary complex formation.

Visualizations

PROTAC_Signaling_Pathway cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC (S,R,S)-AHPC-C8-NH2 -based PROTAC PROTAC->Ternary_Complex E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI (Ub)n Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Degradation->POI Protein Homeostasis Restored

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow A 1. PROTAC Synthesis (Couple POI ligand to (S,R,S)-AHPC-C8-NH2) B 2. Biophysical Assays (SPR, ITC) A->B Characterize binary/ternary binding C 3. Cellular Assays (Western Blot, NanoBRET™) B->C Confirm cellular engagement & degradation D 4. Data Analysis (DC50, Dmax, Kd, α) C->D Quantify potency & efficacy E 5. Optimization (Linker, Warhead) D->E Iterate based on SAR E->A Redesign

Caption: Integrated PROTAC evaluation workflow.

Troubleshooting_Tree Start No/Weak Target Degradation Q1 Ternary Complex Formation Confirmed? Start->Q1 Sol1 Perform Biophysical Assays (SPR, ITC, NanoBRET™) Q1->Sol1 No Q2 Sufficient VHL Expression? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Check VHL levels (Western Blot). Select new cell line. Q2->Sol2 No Q3 PROTAC Cell Permeable? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Perform cell-free degradation assay. Optimize linker for permeability. Q3->Sol3 No End Further Optimization Needed (e.g., Linker Length/Composition) Q3->End Yes A3_Yes Yes A3_No No

References

Technical Support Center: Minimizing Off-Target Effects of VHL-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Von Hippel-Lindau (VHL)-based Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of off-target effects with VHL-based PROTACs?

A1: Off-target effects in VHL-based PROTACs can arise from several factors:

  • Warhead-Mediated Off-Targets: The ligand targeting your protein of interest (POI), also known as the "warhead," may bind to other proteins with similar binding domains, leading to their unintended degradation.[1][2]

  • VHL Ligand-Mediated Off-Targets: Although VHL ligands are generally highly selective, they can still potentially interact with other proteins. Furthermore, since VHL ligands are derived from inhibitors of the VHL/HIF-1α interaction, they can stabilize HIF-1α, potentially activating the hypoxic response.[2]

  • Neosubstrate Degradation: The formation of the ternary complex (POI-PROTAC-VHL) can create new protein-protein interaction surfaces on VHL. This can lead to the recruitment and degradation of proteins that are not the intended target.[2]

  • High PROTAC Concentrations: Excessive concentrations can lead to non-specific interactions and the "hook effect," where the formation of unproductive binary complexes (PROTAC-POI or PROTAC-VHL) is favored over the productive ternary complex.[1][2][3][4]

Q2: How can I rationally design a VHL-based PROTAC to enhance selectivity from the outset?

A2: A proactive approach to PROTAC design is crucial for minimizing off-target effects. Key considerations include:

  • Warhead Selectivity: Begin with a highly selective ligand for your POI. Profiling the warhead against a broad panel of related proteins (e.g., a kinome scan for kinase targets) is a critical first step.[2]

  • Linker Optimization: The linker is not just a spacer; its length, composition, and attachment points are critical for the formation of a stable and productive ternary complex.[2][5][6] Systematic variation of the linker can improve selectivity by optimizing the geometry of the ternary complex.[5]

  • VHL Ligand Modification: While most VHL ligands are based on a hydroxyproline (B1673980) scaffold, subtle modifications can alter their binding properties and potentially reduce off-target effects.[2]

  • Ternary Complex Cooperativity: Aim for positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the other.[7] This stabilizes the ternary complex, potentially enhancing selectivity and degradation efficiency.[7]

Q3: What are the essential experimental controls to include when assessing off-target effects?

A3: Rigorous controls are essential to differentiate on-target from off-target effects. Key controls include:

  • Inactive Control PROTAC: A structurally similar PROTAC that cannot form a productive ternary complex is critical. For VHL-based PROTACs, this is often a diastereomer with an inverted stereocenter on the hydroxyproline moiety of the VHL ligand, which abrogates VHL binding.[3] This control helps distinguish degradation-dependent effects from other pharmacological effects.[3]

  • Warhead-Only Control: Treating cells with the warhead molecule alone helps to identify off-target effects that are solely due to the target-binding portion of the PROTAC.[3]

  • Vehicle Control: A vehicle control (e.g., DMSO) is necessary to account for any effects of the solvent.

  • Orthogonal Target Knockdown: Using an orthogonal method like siRNA or CRISPR to knock down the target protein can help confirm that an observed phenotype is due to the degradation of the intended target.[2]

Troubleshooting Guides

Problem 1: Significant off-target protein degradation is observed in my proteomics data.

Possible Cause Troubleshooting Steps
PROTAC concentration is too high. Perform a detailed dose-response experiment to identify the optimal concentration that balances on-target degradation with minimal off-target effects.[2][3]
Promiscuous warhead. - Redesign the PROTAC with a more selective warhead. - Profile the warhead against a panel of related proteins to identify potential off-targets.[2]
Unfavorable linker design. Synthesize a library of PROTACs with varying linker lengths, compositions, and attachment points to identify a more selective molecule.[2][5]
Neosubstrate degradation. This is a complex issue that may require significant medicinal chemistry efforts to alter the surface of the ternary complex.

Problem 2: My PROTAC shows potent on-target degradation but also significant cellular toxicity.

Possible Cause Troubleshooting Steps
On-target toxicity. The degradation of the target protein itself is toxic. Use an orthogonal method like siRNA or CRISPR to knock down the target. If this phenocopies the toxicity, it is likely on-target.[2] A rescue experiment with a degradation-resistant mutant of your POI can also be performed.[2]
Off-target toxicity. The toxicity may stem from the degradation of an essential off-target protein or from inhibition of an off-target by the warhead. Use your inactive epimer control. If toxicity persists, it is likely independent of VHL-mediated degradation.[2] Analyze proteomics data to identify any depleted essential proteins.[2]
VHL ligand-induced effects. The VHL ligand component may be causing toxicity through HIF-1α stabilization.[2] Test the VHL ligand alone in your cell model. Use a VHL inhibitor negative control (cis-isomer) to confirm that effects are due to VHL binding.[2]

Problem 3: Weak or no on-target degradation, making off-target assessment difficult.

Possible Cause Troubleshooting Steps
Poor cell permeability. - Perform a cell-free degradation assay using cell lysate to confirm that the PROTAC is active when permeability is not a factor.[2] - If it works in lysate but not in cells, optimize the linker or ligand to improve physicochemical properties.[6][8]
Inefficient ternary complex formation. The geometry of the PROTAC may not support a stable and productive POI-PROTAC-VHL complex.[2] Synthesize a small library of PROTACs with varying linker lengths and compositions to find a more optimal geometry.[2]
Low VHL expression in the cell line. Confirm VHL expression in your chosen cell line via Western Blot or proteomics.[1][2] If VHL levels are low, consider a different cell line or a PROTAC that recruits a more abundant E3 ligase.[2]

Quantitative Data Summary

Table 1: Example Dose-Response Data for On-Target vs. Off-Target Degradation

PROTAC Concentration (nM)On-Target Protein Level (%)Off-Target Protein 1 Level (%)Off-Target Protein 2 Level (%)
0 (Vehicle)100100100
1859899
10409597
100107590
100025 (Hook Effect)5080

Note: Data is illustrative and will vary depending on the specific PROTAC and experimental conditions.

Table 2: Comparison of Binary and Ternary Complex Binding Affinities

PROTAC ComponentBinary Kd (nM)Ternary Kd (nM)Cooperativity (α)
PROTAC-A POI: 50, VHL: 2001025
PROTAC-B POI: 60, VHL: 1801500.72

Cooperativity (α) = (Binary Kd of POI * Binary Kd of VHL) / (Ternary Kd * Kd of PROTAC). A value > 1 indicates positive cooperativity.

Experimental Protocols

Protocol 1: Global Proteomics for Off-Target Identification by LC-MS/MS

  • Cell Culture and Treatment: Culture a relevant cell line to ~70-80% confluency. Treat cells with the PROTAC at its optimal degradation concentration and a higher concentration to assess the hook effect. Include a vehicle control and an inactive control PROTAC. Incubate for a predetermined time (e.g., 8-24 hours).[5]

  • Cell Lysis and Protein Digestion: Harvest and wash the cells. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay. Reduce, alkylate, and digest the proteins into peptides using trypsin.[3][9]

  • Isobaric Labeling (Optional but Recommended): Label the peptides from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ) for accurate relative quantification.[9]

  • LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[3][9]

  • Data Analysis: Use specialized software to identify and quantify thousands of proteins.[10] Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.[9]

Protocol 2: Western Blot for Validation of Off-Target Degradation

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[1]

  • Western Blotting: Transfer proteins to a PVDF or nitrocellulose membrane. Block the membrane and probe with a primary antibody against the potential off-target protein. Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect with a chemiluminescent substrate.[1]

Protocol 3: Ternary Complex Formation Assay (Co-Immunoprecipitation)

  • Cell Treatment and Lysis: Treat cells with the PROTAC, vehicle, or inactive control. Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against either the POI or VHL, coupled to protein A/G beads.

  • Washing: Wash the beads extensively to remove non-specific binding.[1]

  • Elution and Western Blot Analysis: Elute the bound proteins from the beads. Analyze the eluates by Western blotting using antibodies against the POI and VHL.[1]

  • Interpretation: The presence of both the POI and VHL in the immunoprecipitate indicates the formation of the ternary complex.[1]

Visualizations

VHL_PROTAC_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway POI Protein of Interest (POI) Ternary_on Productive Ternary Complex (POI-PROTAC-VHL) POI->Ternary_on PROTAC_on VHL-based PROTAC PROTAC_on->Ternary_on VHL VHL E3 Ligase VHL->Ternary_on Ub_POI Poly-ubiquitinated POI Ternary_on->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome_on 26S Proteasome Ub_POI->Proteasome_on Degradation_on POI Degradation Proteasome_on->Degradation_on Off_Target Off-Target Protein Ternary_off Off-Target Ternary Complex Off_Target->Ternary_off PROTAC_off VHL-based PROTAC PROTAC_off->Ternary_off Ub_Off_Target Poly-ubiquitinated Off-Target Ternary_off->Ub_Off_Target Ubiquitination Proteasome_off 26S Proteasome Ub_Off_Target->Proteasome_off Degradation_off Off-Target Degradation Proteasome_off->Degradation_off VHL_off VHL E3 Ligase VHL_off->Ternary_off Ub_off Ubiquitin Ub_off->Ub_Off_Target

Caption: On-target versus off-target degradation pathways for VHL-based PROTACs.

Troubleshooting_Workflow Start Start: Assess PROTAC Activity Proteomics Global Proteomics (LC-MS/MS) Start->Proteomics Off_Target_Observed Significant Off-Target Degradation? Proteomics->Off_Target_Observed High_Toxicity High Cellular Toxicity? Off_Target_Observed->High_Toxicity No Optimize_Conc Optimize Concentration Off_Target_Observed->Optimize_Conc Yes On_Target On-Target Toxicity? High_Toxicity->On_Target Yes Proceed Proceed with Optimized PROTAC High_Toxicity->Proceed No Orthogonal_KD Orthogonal Knockdown (siRNA/CRISPR) On_Target->Orthogonal_KD Yes Inactive_Control Test Inactive Control On_Target->Inactive_Control No Redesign_PROTAC Redesign PROTAC (Warhead, Linker) Optimize_Conc->Redesign_PROTAC Likely_On_Target Toxicity is Likely On-Target Orthogonal_KD->Likely_On_Target Likely_Off_Target Toxicity is Likely Off-Target Inactive_Control->Likely_Off_Target

Caption: A logical workflow for troubleshooting off-target effects of VHL-based PROTACs.

References

Technical Support Center: (S,R,S)-AHPC-C8-NH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (S,R,S)-AHPC-C8-NH2 hydrochloride in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC based von Hippel-Lindau (VHL) ligand and an eight-carbon linker with a terminal amine group.[1][2] Its primary application is in the development of Proteolysis Targeting Chimeras (PROTACs).[2][3] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[4][5]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, stock solutions of this compound should be stored under the following conditions.[3][6][7]

Storage TemperatureDurationSpecial Considerations
-80°CUp to 6 monthsSealed storage, away from moisture.
-20°CUp to 1 monthSealed storage, away from moisture. Stored under nitrogen is also recommended.[3][8]

Q3: What solvents are recommended for dissolving this compound?

A3: Based on available data for similar compounds, this compound is expected to be soluble in the following solvents.

SolventConcentrationNotes
DMSO≥ 125 mg/mLUltrasonic assistance may be needed. Hygroscopic DMSO can affect solubility; use freshly opened solvent.[8]
Water≥ 100 mg/mLUltrasonic assistance may be needed. If used as a stock solution, filter sterilize (0.22 µm filter) before use.[7][8]

Troubleshooting Guide

Issue 1: I am observing a decrease in the activity of my PROTAC, which incorporates (S,R,S)-AHPC-C8-NH2, over time in my aqueous experimental buffer.

  • Potential Cause 1: Hydrolytic Degradation. Amine hydrochloride salts can be susceptible to hydrolysis in aqueous solutions, which can lead to the degradation of the compound.[9] The linker or the ligand itself may contain functional groups prone to hydrolysis, especially at non-neutral pH.

  • Troubleshooting Steps:

    • pH Monitoring: Ensure the pH of your experimental buffer is within a stable range for your compound, typically close to physiological pH (7.2-7.4). Avoid highly acidic or basic conditions if possible.

    • Fresh Preparations: Prepare fresh working solutions from a frozen stock for each experiment to minimize the time the compound spends in an aqueous environment.

    • Stability Assessment: Perform a time-course experiment. Analyze the integrity of the compound in your buffer at different time points (e.g., 0, 2, 4, 8, 24 hours) using an appropriate analytical method like HPLC-MS.

  • Experimental Protocol: HPLC-MS Stability Assay

    • Prepare a solution of this compound in your experimental buffer at the desired concentration.

    • Incubate the solution at the experimental temperature.

    • At specified time intervals, withdraw an aliquot of the solution.

    • Immediately quench any potential degradation by mixing with a suitable organic solvent (e.g., acetonitrile) and store at low temperature (-20°C or below) until analysis.

    • Analyze the samples by reverse-phase HPLC coupled with a mass spectrometer to monitor the peak area of the parent compound and detect the appearance of any degradation products.

Issue 2: I am seeing poor or inconsistent results in my cell-based assays.

  • Potential Cause 2: Interaction with Media Components. Complex cell culture media contain numerous components, such as salts, amino acids, and vitamins, that could potentially interact with or degrade the compound. The amine group could react with certain media components.

  • Troubleshooting Steps:

    • Simplified Buffer Test: Test the activity of your PROTAC in a simpler, defined buffer (e.g., PBS) to see if the issue persists. This can help determine if media components are the cause.

    • Solubility Check: Visually inspect your final working solution for any signs of precipitation. Poor solubility can lead to lower effective concentrations and inconsistent results. If solubility is an issue, consider adjusting the solvent composition or using solubility enhancers, though their effects on the experiment must be validated.

    • Control Experiments: Include a positive control (a known stable PROTAC) and a negative control (vehicle) in your experiments to ensure the assay itself is performing as expected.

Visualizations

The following diagrams illustrate key experimental workflows and concepts related to the stability of this compound.

Stability_Assessment_Workflow cluster_Preparation Preparation cluster_Incubation Incubation & Sampling cluster_Analysis Analysis cluster_Results Results Prep Prepare (S,R,S)-AHPC-C8-NH2 HCl solution in test buffer Incubate Incubate at experimental temperature (e.g., 37°C) Prep->Incubate Start experiment Sample Withdraw aliquots at multiple time points (t=0, 2, 4, 8, 24h) Incubate->Sample During incubation Quench Quench reaction (e.g., add ACN) Sample->Quench Analyze Analyze by HPLC-MS Quench->Analyze Data Determine % remaining parent compound vs. time Analyze->Data

Workflow for assessing the stability of this compound in solution.

Signaling_Pathway cluster_PROTAC_Action PROTAC-Mediated Degradation PROTAC (S,R,S)-AHPC-C8-NH2 based PROTAC Target Target Protein PROTAC->Target VHL VHL E3 Ligase PROTAC->VHL Ternary Ternary Complex (Target-PROTAC-VHL) Target->Ternary VHL->Ternary PolyUb Polyubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC mechanism of action leading to target protein degradation.

References

Technical Support Center: Optimizing PROTAC Cell Permeability with C8 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the cell permeability of Proteolysis-Targeting Chimeras (PROTACs) that utilize C8 alkyl linkers. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for key permeability assays.

Frequently Asked Questions (FAQs)

Q1: Why is the linker choice, specifically a C8 alkyl chain, critical for PROTAC permeability?

A1: The linker is a primary determinant of a PROTAC's physicochemical properties and its ability to cross the cell membrane.[1][2] PROTACs are large molecules that often fall outside the "Rule of 5," making them inherently prone to poor permeability.[2][3] A C8 alkyl linker is a common choice because its hydrophobic nature can enhance passive diffusion across the lipid bilayer by reducing the molecule's overall polarity.[4][] However, the linker's role is complex; it must not only aid in membrane transit but also maintain the proper length and orientation to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.[]

Q2: What is the "chameleon effect" and how do C8 linkers influence it?

A2: The "chameleon effect" describes a PROTAC's ability to change its conformation in response to its environment.[1] To cross the nonpolar cell membrane, a PROTAC can fold into a more compact, globular shape that shields its polar groups through intramolecular hydrogen bonds (IMHBs).[1][7][8] While flexible linkers like polyethylene (B3416737) glycol (PEG) are often associated with facilitating this folding, alkyl linkers like C8 also play a role.[1][9] Although more rigid than PEG chains, an alkyl linker can provide a structural backbone that pre-organizes the two ligands into a conformation favorable for membrane passage, effectively reducing the solvent-accessible polar surface area.[][10][11] The ability to form these less polar conformations in nonpolar environments is correlated with higher cell permeability.[7][10][11]

Q3: Should I use a flexible (e.g., PEG) or a more rigid (e.g., C8 alkyl) linker for better permeability?

A3: The choice involves a trade-off and is highly dependent on the specific PROTAC system.[1][12]

  • Rigid Alkyl Linkers (e.g., C8): These linkers are hydrophobic and reduce the number of hydrogen bond acceptors compared to PEG linkers, which can decrease the polar surface area and improve passive diffusion.[] However, they can also decrease aqueous solubility and may be too rigid to allow the PROTAC to adopt the necessary folded conformation for membrane transit.[1][4]

  • Flexible PEG Linkers: These linkers can enhance aqueous solubility.[4] Their flexibility may also be essential for the PROTAC to fold and form intramolecular hydrogen bonds that shield polar groups, which can paradoxically lead to better permeability than a corresponding alkyl linker in some cases.[9][13]

Ultimately, the optimal choice requires a balance between lipophilicity, solubility, and conformational flexibility, often necessitating the synthesis and evaluation of both linker types.[1][14]

Troubleshooting Guides

Problem 1: My PROTAC with a C8 linker shows poor permeability in the PAMPA assay.

This result suggests an issue with passive diffusion, which is the primary mechanism measured by the Parallel Artificial Membrane Permeability Assay (PAMPA).[9][15]

Possible Causes & Solutions:

  • High Overall Polarity: Despite the hydrophobic C8 linker, the warhead or E3 ligase ligand may possess a high polar surface area (PSA).

    • Solution: Modify the ligands by replacing polar moieties (e.g., amides with esters) or introducing non-polar groups to shield polar parts of the molecule.[1]

  • Poor Aqueous Solubility: The compound may be precipitating out of the assay buffer, leading to an artificially low permeability reading.[1]

    • Solution: Measure the thermodynamic solubility of your PROTAC. If it is low, consider strategic modifications to the linker or ligands to introduce a single, strategically placed heteroatom or ionizable group to improve solubility without drastically increasing polarity.[]

  • Unfavorable Conformation: The PROTAC may not be adopting a folded, membrane-compatible conformation.

    • Solution: Synthesize analogs with slightly different linker lengths (e.g., C6, C10) or attachment points. Subtle structural changes can significantly impact the molecule's ability to form favorable intramolecular interactions.[16]

Problem 2: My C8-linked PROTAC has good PAMPA permeability but shows low activity in cellular assays.

This scenario often indicates that while the PROTAC can passively diffuse across a membrane, other biological processes are limiting its intracellular concentration.

Possible Cause & Solution:

  • Active Cellular Efflux: The PROTAC may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of the cell.[1] This cannot be detected by PAMPA but is observable in cell-based assays like the Caco-2.[15][17][18]

    • Solution: Perform a bi-directional Caco-2 assay to measure permeability in both directions (apical-to-basolateral, A->B, and basolateral-to-apical, B->A). An efflux ratio (Papp B->A / Papp A->B) greater than 2 confirms active efflux.[1][18] If efflux is confirmed, modify the PROTAC structure, as recognition by transporters can be sensitive to small structural changes in the linker or ligands.[1]

Problem 3: My C8-linked PROTAC is insoluble in aqueous buffers for in vitro assays.

Poor aqueous solubility is a common challenge for PROTACs with hydrophobic alkyl linkers.[4]

Possible Causes & Solutions:

  • High Lipophilicity: The C8 linker, combined with lipophilic ligands, results in a high overall LogP value. Designing PROTACs with a calculated ALogP below 5.0 may increase the chances of higher permeability.[3]

    • Solution: Systematically vary the linker. Test a shorter alkyl chain (e.g., C6) or introduce a single ether oxygen to create a mixed alkyl/PEG characteristic, which can improve solubility without sacrificing too much lipophilicity.[]

  • Formulation Issues: For in vitro assays, the compound must be fully dissolved.

    • Solution: While using a co-solvent like DMSO is standard, its final concentration should be kept low (typically <0.5%) to avoid cellular toxicity.[4] For Caco-2 assays, adding a low concentration of bovine serum albumin (BSA) to the buffer can sometimes improve recovery for poorly soluble compounds, but this must be carefully optimized.[1][19]

Data Presentation

Table 1: Impact of Linker Modification on PROTAC Properties

The following table summarizes representative data compiled from trends observed in the literature, illustrating how linker modifications can impact key permeability and activity parameters.[1]

PROTAC IDLinker TypeLinker LengthcLogPPAMPA Papp (10⁻⁶ cm/s)Caco-2 Efflux RatioDC₅₀ (nM)
PROTAC-A Alkyl84.80.58.5>1000
PROTAC-B Alkyl64.11.21.8150
PROTAC-C PEG83.52.51.550
PROTAC-D Alkyl-Ether84.23.11.275
  • PROTAC-A: The C8 linker contributes to high lipophilicity, but permeability is poor, and it is subject to high efflux, resulting in no cellular activity.

  • PROTAC-B: Shortening the alkyl chain to C6 reduces lipophilicity and efflux, improving cellular potency.

  • PROTAC-C: A PEG linker provides the best permeability and activity in this series, likely due to improved solubility and favorable conformational effects.

  • PROTAC-D: A hybrid linker balances hydrophobicity and solubility, leading to good permeability and potent degradation.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures passive diffusion and is suitable for high-throughput screening in early-stage discovery.[15]

Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.

Materials:

  • 96-well filter plate (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plate

  • Lecithin in dodecane (B42187) solution (or commercial lipid mixture)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC and control compounds

Procedure:

  • Membrane Coating: Carefully add 5 µL of the lipid/dodecane solution to each well of the filter plate, ensuring the entire filter surface is coated. Allow the solvent to evaporate.[20]

  • Donor Solution Preparation: Prepare a solution of the test PROTAC (e.g., 10 µM) in PBS.[20]

  • Acceptor Solution Preparation: Fill the wells of the 96-well acceptor plate with 300 µL of PBS.[20]

  • Assay Assembly: Place the lipid-coated filter plate onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.[20]

  • Compound Addition: Add 150 µL of the donor solution to each well of the filter plate.[20]

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.[20]

  • Sample Collection & Analysis: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells and determine the PROTAC concentration using a validated LC-MS/MS method.[20]

Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay uses a monolayer of human colon carcinoma cells (Caco-2) and is considered more representative of in vivo absorption, as it accounts for both passive diffusion and active transport.[18]

Objective: To assess the bidirectional permeability and potential for active efflux of a PROTAC.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12-well or 24-well)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer.[20]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of the monolayers. Only use inserts with a TEER value >250 Ω·cm², which indicates a tight, intact monolayer.[20]

  • Permeability Assay (Apical to Basolateral, A->B):

    • Wash the monolayers twice with pre-warmed transport buffer.

    • Add transport buffer containing the test PROTAC (e.g., 10 µM) to the apical (top) chamber and fresh transport buffer to the basolateral (bottom) chamber.[20]

    • Incubate at 37°C with gentle shaking for 2 hours.[20]

    • At the end of the incubation, collect samples from both chambers.[20]

  • Permeability Assay (Basolateral to Apical, B->A):

    • Using a separate set of inserts, repeat the process but add the PROTAC-containing buffer to the basolateral chamber and fresh buffer to the apical chamber.[20]

  • Sample Analysis: Analyze the concentration of the PROTAC in all collected samples by LC-MS/MS and calculate the apparent permeability coefficient (Papp) and the efflux ratio.[20]

Mandatory Visualizations

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) TC POI-PROTAC-E3 Ternary Complex POI->TC E3 E3 Ubiquitin Ligase E3->TC PROTAC PROTAC Molecule PROTAC->TC Ub Ubiquitin Transfer TC->Ub Ubiquitination Proteasome 26S Proteasome Recognition Ub->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Troubleshooting_Permeability Start Start: Poor Cellular Activity with C8-PROTAC PAMPA Assess Passive Permeability (PAMPA Assay) Start->PAMPA Permeability_Check Is PAMPA Permeability Low? PAMPA->Permeability_Check Solubility_Check Assess Aqueous Solubility Permeability_Check->Solubility_Check Yes Efflux_Check Assess Active Transport (Caco-2 Bidirectional Assay) Permeability_Check->Efflux_Check No Modify_Structure Modify Structure: - Reduce PSA - Optimize Solubility Solubility_Check->Modify_Structure Efflux_Ratio Is Efflux Ratio > 2? Efflux_Check->Efflux_Ratio Modify_Efflux Modify Structure to Avoid Efflux Transporter Recognition Efflux_Ratio->Modify_Efflux Yes Good_Perm Permeability Profile Established Efflux_Ratio->Good_Perm No

Caption: Troubleshooting workflow for low PROTAC cellular permeability.

Assay_Selection Start Need to Assess PROTAC Permeability Stage Early Stage Screening? Start->Stage PAMPA Use PAMPA (High-throughput, passive diffusion) Stage->PAMPA Yes Caco2 Use Caco-2 Assay (Physiologically relevant, active transport) Stage->Caco2 No / Lead Op Confirm Confirm with Cellular Uptake/Activity Assay PAMPA->Confirm Caco2->Confirm End Permeability Profile Established Confirm->End

Caption: Logical flow for selecting a PROTAC permeability assay.

References

Technical Support Center: Enhancing PROTAC Potency with (S,R,S)-AHPC-C8-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S,R,S)-AHPC-C8-NH2 in their Proteolysis-Targeting Chimera (PROTAC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is (S,R,S)-AHPC-C8-NH2 and what is its role in a PROTAC?

A1: (S,R,S)-AHPC-C8-NH2 is a synthetic E3 ligase ligand-linker conjugate. It comprises a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, based on the (S,R,S)-AHPC scaffold, connected to an 8-carbon alkyl (C8) linker with a terminal amine (-NH2) group. In a PROTAC, this molecule serves as the building block that recruits the VHL E3 ligase. The terminal amine allows for the covalent attachment of a "warhead" – a ligand that binds to your specific protein of interest (POI).

Q2: My PROTAC with (S,R,S)-AHPC-C8-NH2 shows good binding to the target protein and VHL, but I don't see any degradation. What are the possible causes?

A2: This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex (POI-PROTAC-VHL).[1] High-affinity binary binding does not always translate to effective ternary complex formation and subsequent degradation.[1] Several factors could be at play:

  • Inefficient Ternary Complex Formation: The geometry or thermodynamics of the ternary complex may be unfavorable. The C8 linker might be too long, too short, or lack the appropriate flexibility or rigidity for your specific target protein and VHL to interact productively.

  • Lack of Cooperativity: In an ideal scenario, the binding of the PROTAC to one protein partner enhances its affinity for the other, a phenomenon known as positive cooperativity. The absence of positive cooperativity can lead to a less stable ternary complex.

  • Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane efficiently. Your PROTAC may be active in cell-free assays but fail to reach its intracellular target.

  • Low VHL Expression: The cell line you are using may not express sufficient levels of the VHL E3 ligase.

Q3: What is the "hook effect" and how can I mitigate it in my experiments?

A3: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at high concentrations, resulting in a bell-shaped dose-response curve.[2] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-POI and PROTAC-VHL) rather than the productive ternary complex required for degradation.[2] To mitigate the hook effect, it is crucial to perform a detailed dose-response curve with a wide range of concentrations, particularly in the lower nanomolar to micromolar range, to accurately determine the optimal concentration for maximum degradation.[2]

Q4: How can I improve the cellular permeability of my PROTAC built with (S,R,S)-AHPC-C8-NH2?

A4: Improving the cellular permeability of large molecules like PROTACs is a significant challenge. Here are some strategies to consider:

  • Linker Modification: While you are starting with a C8 linker, exploring linkers with different compositions can be beneficial. Incorporating features that promote intramolecular hydrogen bonding can help the PROTAC adopt a more compact, "ball-like" shape, masking polar surfaces and enhancing membrane permeability.[3] Replacing flexible linkers with more rigid structures, such as those containing a 1,4-disubstituted phenyl ring, has also been shown to improve permeability.[3]

  • Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the number of hydrogen bond donors and improve permeability.[4]

  • Prodrug Strategies: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance cell entry.[5]

Troubleshooting Guides

Problem 1: No or weak degradation of the target protein.

Possible Cause Troubleshooting Steps
Inefficient Ternary Complex Formation 1. Synthesize PROTACs with different linker lengths: Compare the C8 linker to shorter (e.g., C4, C6) and longer (e.g., C10, C12) alkyl linkers, as well as PEG-based linkers of varying lengths.[6] 2. Vary linker composition and rigidity: Introduce cyclic structures (e.g., piperazine) or aromatic rings into the linker to alter its conformational properties.[5] 3. Perform biophysical assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure ternary complex formation and cooperativity.[7][8]
Poor Cell Permeability 1. Conduct a cell-free degradation assay: Use cell lysate to confirm if the PROTAC is active when cell permeability is not a barrier. 2. Perform a Parallel Artificial Membrane Permeability Assay (PAMPA): This in vitro assay can provide a measure of a compound's passive membrane permeability.[9] 3. Modify the PROTAC structure: Employ strategies outlined in FAQ Q4 to enhance permeability.[3][4][5]
Low VHL Expression 1. Check VHL protein levels: Use Western Blot to confirm the expression of VHL in your chosen cell line. 2. Select a different cell line: If VHL expression is low, consider using a cell line known to have higher VHL levels.
PROTAC Instability 1. Assess metabolic stability: Incubate the PROTAC with liver microsomes to evaluate its metabolic stability. 2. Modify the linker: Introducing cyclic elements or changing the linker composition can sometimes improve metabolic stability.[3]

Problem 2: Significant "Hook Effect" Observed.

Possible Cause Troubleshooting Steps
Formation of Non-productive Binary Complexes at High Concentrations 1. Perform a detailed dose-response curve: Use a wide range of concentrations with smaller dilution steps to accurately identify the optimal concentration for maximal degradation (Dmax) and the DC50 value.[2] 2. Biophysical characterization: Use SPR or ITC to measure the binding affinities of the binary complexes (PROTAC-POI and PROTAC-VHL) and the ternary complex. A large disparity in these affinities can contribute to the hook effect.[7][8]
High Cooperativity Leading to Rapid Saturation 1. Re-evaluate the dose range: For highly cooperative PROTACs, the optimal concentration window may be very narrow and at a lower concentration range than initially tested.

Data Presentation

Table 1: Impact of Linker Length and Composition on PROTAC Potency (Illustrative Data)

PROTACE3 Ligase LigandLinker CompositionLinker Length (atoms)Cell LineDC50 (nM)Dmax (%)
PROTAC A (S,R,S)-AHPCAlkyl8Generic Cancer Cell Line5090
PROTAC B (S,R,S)-AHPCAlkyl12Generic Cancer Cell Line1595
PROTAC C (S,R,S)-AHPCPEG10Generic Cancer Cell Line8085
PROTAC D (S,R,S)-AHPCAlkyl-Aromatic10Generic Cancer Cell Line2592

Note: This table presents hypothetical data to illustrate the potential impact of linker modifications. Actual results will vary depending on the target protein and specific PROTAC design.

Table 2: Quantitative Parameters for PROTAC Characterization

ParameterDescriptionTypical Assay
DC50 The concentration of the PROTAC that induces 50% degradation of the target protein.Western Blot, In-Cell Western, HiBiT Assay
Dmax The maximum percentage of target protein degradation achievable with the PROTAC.Western Blot, In-Cell Western, HiBiT Assay
KD (binary) The dissociation constant for the binding of the PROTAC to the target protein or the E3 ligase alone.SPR, ITC, Fluorescence Polarization
KD (ternary) The dissociation constant for the formation of the ternary complex.SPR, ITC
Cooperativity (α) A measure of how the binding of one component influences the affinity of the other (α = KD_binary / KD_ternary).SPR, ITC

Experimental Protocols

Protocol 1: Cellular Degradation Assay via Western Blot
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

    • Treat cells with a serial dilution of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS, then lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate with a primary antibody against the target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).

  • Detection and Analysis:

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the DC50 and Dmax values.

Protocol 2: In Vitro Ubiquitination Assay
  • Reaction Setup (on ice):

    • In a microcentrifuge tube, combine the following components in order: assay buffer, ATP, ubiquitin, E1 activating enzyme, E2 conjugating enzyme, your purified target protein, and the E3 ligase complex (VHL-ElonginB-ElonginC).

    • Add your PROTAC at various concentrations or a vehicle control (DMSO).

  • Initiate Reaction:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop Reaction and Sample Preparation:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Western Blot Analysis:

    • Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against your target protein. A ladder of higher molecular weight bands compared to the unmodified protein indicates polyubiquitination.

Protocol 3: Ternary Complex Formation Assay via Surface Plasmon Resonance (SPR)
  • Immobilization of E3 Ligase:

    • Immobilize the VHL-ElonginB-ElonginC (VCB) complex onto an SPR sensor chip (e.g., via amine coupling or using a streptavidin chip with biotinylated VCB).

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized VCB to measure the binary binding kinetics (association and dissociation rates) and determine the binary KD.

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized VCB. The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgrams to appropriate binding models to determine the kinetic parameters and the ternary KD.

    • Calculate the cooperativity factor (α) by dividing the binary KD of the PROTAC-VCB interaction by the ternary KD. An α > 1 indicates positive cooperativity.[7]

Visualizations

PROTAC_Mechanism POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-VHL) POI->TernaryComplex PROTAC PROTAC ((S,R,S)-AHPC-C8-Warhead) PROTAC->POI Binds E3 VHL E3 Ligase PROTAC->E3 PROTAC->TernaryComplex E3->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: Mechanism of Action for a PROTAC utilizing (S,R,S)-AHPC-C8-NH2.

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation Evaluation Cascade cluster_optimization Optimization TargetSelection 1. Select Target Protein (POI) WarheadSelection 2. Identify POI Ligand (Warhead) TargetSelection->WarheadSelection PROTACSynthesis 3. Synthesize PROTAC (Warhead + (S,R,S)-AHPC-C8-NH2) WarheadSelection->PROTACSynthesis BiophysicalAssays 4. Biophysical Assays (SPR, ITC for Ternary Complex) PROTACSynthesis->BiophysicalAssays InVitroUbi 5. In Vitro Ubiquitination Assay BiophysicalAssays->InVitroUbi CellularDegradation 6. Cellular Degradation Assay (Western Blot - DC50, Dmax) InVitroUbi->CellularDegradation SAR 7. Structure-Activity Relationship (SAR) Analysis CellularDegradation->SAR Optimization 8. Linker Optimization (Length, Composition) SAR->Optimization Optimization->PROTACSynthesis Iterate

Caption: Experimental workflow for PROTAC development and optimization.

Hook_Effect cluster_optimal Optimal PROTAC Concentration cluster_excess Excess PROTAC Concentration POI1 Target Protein Ternary Productive Ternary Complex POI1->Ternary PROTAC1 PROTAC PROTAC1->Ternary E3_1 VHL E3 Ligase E3_1->Ternary Degradation1 Maximal Degradation Ternary->Degradation1 POI2 Target Protein Binary1 Non-Productive Binary Complex (POI-PROTAC) POI2->Binary1 PROTAC2a PROTAC PROTAC2a->Binary1 PROTAC2b PROTAC Binary2 Non-Productive Binary Complex (PROTAC-VHL) PROTAC2b->Binary2 E3_2 VHL E3 Ligase E3_2->Binary2 Degradation2 Reduced Degradation Binary1->Degradation2 Binary2->Degradation2

Caption: Logical relationship of the "Hook Effect" in PROTACs.

References

Technical Support Center: Mitigating the Hook Effect in PROTACs with (S,R,S)-AHPC-C8-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S,R,S)-AHPC-C8-NH2 in the development of PROTACs (Proteolysis Targeting Chimeras). The focus is on understanding and mitigating the "hook effect," a common phenomenon that can complicate the interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in PROTAC experiments?

A1: The hook effect is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration, instead of a typical sigmoidal dose-response curve where increasing concentration leads to a plateau of maximum effect.[1][2]

Q2: What is the underlying cause of the hook effect?

A2: The hook effect is caused by the formation of unproductive binary complexes at excessive PROTAC concentrations.[1][3] A PROTAC's function relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[4] However, at high concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, creating "Target-PROTAC" or "E3 Ligase-PROTAC" binary complexes. These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and reducing subsequent protein degradation.[3][5]

Q3: How can the hook effect impact my experimental results?

Q4: What is (S,R,S)-AHPC-C8-NH2 and what is its role in PROTACs?

A4: (S,R,S)-AHPC-C8-NH2 is a synthetic E3 ligase ligand-linker conjugate. It incorporates the VH032-based ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and an 8-carbon alkyl amine linker.[6][7] It serves as a crucial building block for creating PROTACs. The VHL ligand portion of the molecule recruits the VHL E3 ligase, while the terminal amine on the C8 linker provides a versatile point for attaching a ligand that targets a specific protein of interest.

Troubleshooting Guide

Problem 1: My dose-response curve shows a "hook." Degradation is high at intermediate concentrations but decreases at higher concentrations.

  • Likely Cause: You are observing the classic hook effect.

  • Troubleshooting Steps:

    • Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly at the higher end where the effect is observed.

    • Determine Optimal Concentration: Identify the concentration that provides the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[5]

    • Assess Ternary Complex Formation: Employ biophysical or cellular assays like NanoBRET or Co-Immunoprecipitation to directly measure the formation of the ternary complex at different PROTAC concentrations.[1]

Problem 2: I don't observe any target degradation at any of the tested concentrations.

  • Likely Cause: The lack of degradation could be due to several factors, including suboptimal PROTAC concentration or issues with the experimental system.

  • Troubleshooting Steps:

    • Test a Wider Concentration Range: Your initial concentration range might have been too high (in the hook effect region) or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[1]

    • Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex.[1]

    • Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both the target protein and the recruited E3 ligase (VHL in the case of using (S,R,S)-AHPC-C8-NH2) at sufficient levels.[1]

    • Optimize Incubation Time: Degradation is a time-dependent process. Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time.[1]

Quantitative Data Summary

The efficacy of a PROTAC is determined by its DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation) values. The following table provides a hypothetical comparison of two PROTACs, one with a more pronounced hook effect.

PROTAC ConcentrationPROTAC A (% Degradation)PROTAC B (% Degradation)
0.1 nM105
1 nM4025
10 nM8570
100 nM9590
1 µM7092
10 µM3088

Interpretation: PROTAC A exhibits a significant hook effect at concentrations above 100 nM. In contrast, PROTAC B maintains high degradation levels even at higher concentrations, suggesting a more stable ternary complex or other mitigating factors.

Experimental Protocols

Western Blotting for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein following treatment with a PROTAC synthesized using (S,R,S)-AHPC-C8-NH2.

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. It is crucial to test a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[2] Include a vehicle-only control (e.g., DMSO).

  • Incubation: Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading for electrophoresis.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the target protein level to the loading control.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC ((S,R,S)-AHPC-C8-NH2 based) Target Target Protein PROTAC->Target Binds E3_Ligase VHL E3 Ligase PROTAC->E3_Ligase Binds Ternary_Complex Productive Ternary Complex PROTAC->Ternary_Complex Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Target Protein Degradation Proteasome->Degradation Leads to

Caption: The mechanism of action of a PROTAC utilizing (S,R,S)-AHPC-C8-NH2 to recruit the VHL E3 ligase, leading to target protein degradation.

Hook_Effect cluster_1 The Hook Effect High_PROTAC High PROTAC Concentration Target Target Protein High_PROTAC->Target Saturates E3_Ligase VHL E3 Ligase High_PROTAC->E3_Ligase Saturates Binary_Target Unproductive Target-PROTAC Binary Complex High_PROTAC->Binary_Target Binary_E3 Unproductive E3-PROTAC Binary Complex High_PROTAC->Binary_E3 Target->Binary_Target E3_Ligase->Binary_E3 Reduced_Ternary Reduced Productive Ternary Complex Formation Binary_Target->Reduced_Ternary Inhibits Binary_E3->Reduced_Ternary Inhibits Reduced_Degradation Reduced Degradation Reduced_Ternary->Reduced_Degradation

Caption: The formation of unproductive binary complexes at high PROTAC concentrations leads to the hook effect and reduced target degradation.

Troubleshooting_Workflow cluster_2 Troubleshooting Workflow for Hook Effect Start Observe Hook Effect (Bell-shaped curve) Step1 Confirm with Wide Concentration Range Start->Step1 Step2 Determine Dmax and Optimal Concentration Step1->Step2 Step3 Biophysical/Cellular Assays (e.g., NanoBRET, Co-IP) Step2->Step3 Optional: Mechanistic Insight Step4 Optimize Experimental Parameters (e.g., Time) Step2->Step4 Outcome Accurate Potency Assessment Step3->Outcome Step4->Outcome

Caption: A logical workflow for troubleshooting and mitigating the hook effect in PROTAC experiments.

References

Validation & Comparative

A Comparative Guide to VHL Ligands for PROTACs: Benchmarking (S,R,S)-AHPC-C8-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase ligand is paramount to the successful design of potent and selective Proteolysis Targeting Chimeras (PROTACs). The von Hippel-Lindau (VHL) E3 ligase is a cornerstone of PROTAC technology, and a deep understanding of the characteristics of its various ligands is crucial for optimizing degrader performance. This guide provides an objective comparison of (S,R,S)-AHPC-C8-NH2 with other widely used VHL ligands, supported by experimental data and detailed methodologies.

(S,R,S)-AHPC-C8-NH2 is a derivative of the well-established VHL ligand, VH032.[1][2][3] It incorporates the core (S,R,S)-AHPC scaffold, which has been extensively validated for its robust binding to VHL, and features a C8 amine linker, rendering it a versatile building block for the synthesis of novel PROTACs.[1][2][3]

Quantitative Comparison of VHL Ligand Performance

The efficacy of a VHL ligand within a PROTAC is determined by several key factors, primarily its binding affinity to VHL and the subsequent degradation efficiency of the target protein.

Binding Affinity to VHL

The dissociation constant (Kd) is a critical measure of the binding affinity between a ligand and its protein target. A lower Kd value signifies a stronger interaction. The table below compares the binding affinities of seminal VHL ligands.

VHL LigandBinding Affinity (Kd) to VHLMeasurement Method
VH032 185 nM[4][5]Not Specified
VH101 44 nM[6][7]Not Specified
VH298 90 nM[6]Not Specified

Note: While a direct Kd value for (S,R,S)-AHPC-C8-NH2 is not extensively reported in publicly available literature, its structural basis on the VH032 scaffold suggests a comparable binding affinity.

PROTAC Degradation Efficiency

The ultimate measure of a VHL ligand's performance is its ability to induce potent and efficient degradation of the target protein when incorporated into a PROTAC. The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) are the key metrics. A lower DC50 indicates higher potency, and a higher Dmax indicates greater efficacy.

PROTACVHL Ligand ScaffoldTarget Protein(s)DC50DmaxCell Line
ARV-771 (S,R,S)-AHPC-MeBET Proteins<1 nM[8]Not SpecifiedCastration-Resistant Prostate Cancer (CRPC) cells
MZ1 VH032BRD425 - 920 nM[9]>95%HEK293
SIM1 VH032-basedBET Proteins0.7 - 9.5 nM[9]Not SpecifiedHEK293
Generic EGFR PROTAC VH032EGFR L858R3.3 - 5.0 nM[10]Not SpecifiedHCC-827, H3255

Note: The degradation efficiency of a PROTAC is a multifactorial property influenced by the target protein, the linker, and the cellular context, in addition to the VHL ligand itself. Therefore, direct comparisons should be made with these factors in consideration.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental procedures is essential for a comprehensive understanding of VHL-based PROTACs.

VHL_PROTAC_Pathway VHL-Mediated PROTAC-Induced Protein Degradation cluster_cell Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC-C8-NH2 based) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL_complex VHL E3 Ligase Complex VHL_complex->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: VHL-PROTAC signaling pathway.

Experimental_Workflow Experimental Workflow for VHL Ligand Comparison cluster_workflow Synthesis PROTAC Synthesis (with different VHL ligands) Binding_Assay Binding Affinity Assay (SPR or ITC) Synthesis->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (NanoBRET) Synthesis->Ternary_Complex_Assay Cell_Treatment Cellular Degradation Assay (Western Blot) Synthesis->Cell_Treatment Data_Analysis Data Analysis (Kd, DC50, Dmax) Binding_Assay->Data_Analysis Ternary_Complex_Assay->Data_Analysis Cell_Treatment->Data_Analysis

Caption: VHL ligand comparison workflow.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the objective comparison of VHL ligands.

VHL Ligand Binding Affinity Assays

a) Surface Plasmon Resonance (SPR) [11][12]

  • Objective: To determine the binding kinetics (kon, koff) and affinity (Kd) of VHL ligands to the VHL protein complex.

  • Methodology:

    • Immobilization: A purified VHL-EloB-EloC (VCB) complex is immobilized on an SPR sensor chip.

    • Binding: A series of concentrations of the VHL ligand (e.g., (S,R,S)-AHPC-C8-NH2) are flowed over the chip surface.

    • Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of bound ligand, is measured in real-time.

    • Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).

b) Isothermal Titration Calorimetry (ITC) [13][14][15]

  • Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the VHL ligand-VHL interaction.

  • Methodology:

    • Sample Preparation: A solution of the purified VCB complex is placed in the sample cell of the calorimeter, and a solution of the VHL ligand is loaded into the injection syringe.

    • Titration: The ligand solution is titrated into the protein solution in a series of small injections.

    • Measurement: The heat released or absorbed during the binding event is measured after each injection.

    • Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein and fitted to a binding model to determine the Kd, stoichiometry, and enthalpy (ΔH) of binding.

Ternary Complex Formation Assay: NanoBRET™[16][17][18][19][20]
  • Objective: To measure the formation of the POI-PROTAC-VHL ternary complex in live cells.

  • Methodology:

    • Cell Engineering: Cells are engineered to express the target protein fused to a NanoLuc® luciferase (energy donor) and the VHL protein fused to a HaloTag® (energy acceptor).

    • Labeling: The HaloTag® is labeled with a fluorescent ligand.

    • PROTAC Treatment: The cells are treated with varying concentrations of the PROTAC.

    • BRET Measurement: Upon ternary complex formation, the NanoLuc® donor and the HaloTag® acceptor are brought into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET). The BRET signal is measured using a luminometer.

    • Data Analysis: The BRET ratio is plotted against the PROTAC concentration to determine the EC50 for ternary complex formation.

Cellular Degradation Assay: Western Blot[21][22][23][24][25]
  • Objective: To quantify the degradation of the target protein induced by the PROTAC and determine the DC50 and Dmax values.

  • Methodology:

    • Cell Treatment: Culture the chosen cell line and treat with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle-only control.

    • Cell Lysis: Harvest the cells and lyse them to extract total protein.

    • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

    • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting:

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific to the target protein.

      • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

      • Probe for a loading control protein (e.g., GAPDH or β-actin) to normalize for protein loading.

    • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control and plot against the PROTAC concentration to determine the DC50 and Dmax.

References

The C8 Linker Advantage: A Comparative Guide for (S,R,S)-AHPC-C8-NH2 in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a linker is paramount in the design of potent Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed comparison of the C8 alkyl linker, specifically within the context of the widely used (S,R,S)-AHPC von Hippel-Lindau (VHL) E3 ligase ligand conjugate, (S,R,S)-AHPC-C8-NH2. We will explore the advantages of this linker through an objective analysis of its impact on PROTAC efficacy, supported by experimental data and detailed protocols.

The heterobifunctional nature of PROTACs, which recruit a target protein to an E3 ubiquitin ligase for degradation, relies heavily on the linker connecting the two binding moieties.[1] The linker is not merely a spacer but a critical component that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the physicochemical properties of the entire molecule, such as cell permeability and solubility.[2][3] Among the various linker types, alkyl chains and polyethylene (B3416737) glycol (PEG) chains are the most common, offering a balance of flexibility and synthetic tractability.[1]

The Role of the C8 Linker in Optimizing PROTAC Efficacy

The (S,R,S)-AHPC moiety, also known as VH032, is a well-established high-affinity ligand for the VHL E3 ligase.[4][5] The pre-conjugated (S,R,S)-AHPC-C8-NH2 provides a ready-to-use building block for PROTAC synthesis, featuring an eight-carbon alkyl linker with a terminal amine group for conjugation to a ligand targeting a protein of interest.

The selection of a C8 linker often represents a "sweet spot" in the trade-off between linker length and the desired properties of the resulting PROTAC. An optimal linker length is crucial for facilitating the productive formation of the ternary complex.[6] A linker that is too short can lead to steric hindrance, preventing the target protein and E3 ligase from coming together effectively.[6] Conversely, a linker that is too long can result in an entropic penalty upon binding and may lead to non-productive ternary complex formation where the ubiquitination sites on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme.[1]

Comparative Analysis of Alkyl Linker Length on Protein Degradation

While direct head-to-head public data for the C8 linker in an (S,R,S)-AHPC construct against a comprehensive panel of other linker lengths for a single target is limited, the principles of linker length optimization are well-documented. For instance, a study on hRpn13Pru degradation using an XL5-VHL based PROTAC demonstrated that linker optimization is critical for potency. In this case, a PROTAC with a 5-carbon alkyl linker (XL5-VHL-7) showed a 2-fold improvement in degradation potency (DC50 of 19 µM) compared to the original PROTAC.[1] This highlights the significant impact that even small changes in the alkyl chain length can have on efficacy.

The following table summarizes representative data from the literature, illustrating the impact of alkyl linker length on the degradation of different target proteins. While not all examples use (S,R,S)-AHPC, they underscore the general principle of an optimal linker length.

Target ProteinE3 Ligase LigandLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
hRpn13PruVHLAlkyl51900088[1]
TBK1VHLAlkyl/Ether21396[4]
TBK1VHLAlkyl/Ether2929276[4]
Androgen Receptor (AR)VHLRigidN/A< 1N/A

Key Observations:

  • The data for TBK1 degradation clearly shows a "bell-shaped" curve for efficacy, where a 21-atom linker is significantly more potent than a 29-atom linker, which in turn is more effective than linkers with fewer than 12 atoms that showed no degradation.[4]

  • The high potency of the AR degrader with a rigid linker underscores that linker composition, in addition to length, is a key determinant of efficacy.

Experimental Protocols

To facilitate the comparative evaluation of different linkers in your own research, we provide detailed methodologies for key experiments.

Synthesis of PROTACs with Varying Linker Lengths

A modular synthetic approach is typically employed to generate a library of PROTACs with different linker lengths. This often involves the coupling of the E3 ligase ligand-linker conjugate to the target protein ligand. For (S,R,S)-AHPC-C8-NH2, the terminal amine can be readily coupled to a carboxylic acid on the target protein ligand using standard amide bond formation conditions.

Materials:

  • (S,R,S)-AHPC-C8-NH2

  • Target protein ligand with a carboxylic acid handle

  • Coupling agents (e.g., HATU, HOBT)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • Dissolve the target protein ligand in anhydrous DMF.

  • Add HATU, HOBT, and DIPEA to the solution and stir for 5 minutes.

  • Add (S,R,S)-AHPC-C8-NH2 to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by flash column chromatography or preparative HPLC.

  • Confirm the identity and purity of the final PROTAC by NMR and HRMS.

Western Blotting for Protein Degradation

Western blotting is the most common method to quantify the reduction in target protein levels following PROTAC treatment.

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

Visualizing the PROTAC Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism, the experimental workflow for evaluating protein degradation, and the logical relationship of linker properties.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC ((S,R,S)-AHPC-C8-Target Ligand) PROTAC_bound PROTAC POI Target Protein (POI) POI_bound POI VHL VHL E3 Ligase VHL_bound VHL PROTAC_bound->VHL_bound POI_bound->PROTAC_bound Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation cluster_ternary cluster_ternary cluster_ternary->Ub Ubiquitination

Caption: Mechanism of action for a PROTAC utilizing (S,R,S)-AHPC-C8-NH2.

Experimental_Workflow start Start: PROTAC Library (Varying Linkers) cell_culture Cell Culture and Treatment with PROTACs start->cell_culture lysis Cell Lysis and Protein Quantification cell_culture->lysis western_blot Western Blotting for Target Protein and Loading Control lysis->western_blot analysis Densitometry Analysis (Quantify Degradation) western_blot->analysis dc50_dmax Calculate DC50 and Dmax analysis->dc50_dmax comparison Compare Linker Efficacy dc50_dmax->comparison end End: Optimal Linker Identified comparison->end

Caption: Experimental workflow for comparing PROTAC linker efficacy.

Linker_Properties cluster_linker Linker Properties (e.g., C8 Alkyl) cluster_outcomes PROTAC Performance Length Length Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Composition Composition (Alkyl vs. PEG) Permeability Cell Permeability Composition->Permeability Solubility Solubility Composition->Solubility Flexibility Flexibility Flexibility->Ternary_Complex Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex->Efficacy Permeability->Efficacy Solubility->Efficacy

Caption: Relationship between linker properties and PROTAC performance.

Conclusion

The C8 alkyl linker, as part of the (S,R,S)-AHPC-C8-NH2 conjugate, represents a valuable tool in the development of potent and effective PROTACs. Its length often provides a favorable balance for the formation of a stable and productive ternary complex, a critical step in the targeted protein degradation pathway. While the optimal linker is ultimately target-dependent and requires empirical validation, the C8 linker serves as an excellent starting point for PROTAC design. By employing systematic evaluation methods as outlined in this guide, researchers can effectively compare and identify the most suitable linker to advance their therapeutic programs.

References

A Head-to-Head Comparison of (S,R,S)-AHPC-C8-NH2 and PEG Linkers in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a linker is a critical determinant in the design of effective Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, profoundly influences a PROTAC's physicochemical properties, cell permeability, and ultimately, its degradation efficacy. This guide provides an objective, data-driven comparison of two commonly employed linker strategies: the alkyl-based (S,R,S)-AHPC-C8-NH2 and the popular polyethylene (B3416737) glycol (PEG) linkers.

(S,R,S)-AHPC-C8-NH2 is an E3 ligase ligand-linker conjugate that incorporates the von Hippel-Lindau (VHL) E3 ligase ligand, known as VH032, connected to an 8-carbon alkyl chain (C8) with a terminal amine group ready for conjugation.[1][2] This places it squarely in the category of alkyl-based linkers. PEG linkers, composed of repeating ethylene (B1197577) glycol units, are one of the most common motifs used in PROTACs due to their unique properties.[3] The choice between these linker types involves a crucial trade-off between hydrophobicity and hydrophilicity, impacting nearly every aspect of PROTAC performance from solubility to in-vivo efficacy.

Comparative Analysis of Physicochemical and Biological Properties

The fundamental difference between an alkyl chain and a PEG linker lies in their polarity. Alkyl chains are hydrophobic, while the repeating ether units in PEG linkers impart hydrophilicity.[4] This core difference drives the distinct advantages and disadvantages of each linker type.

Feature(S,R,S)-AHPC-C8-NH2 (Alkyl Linker)PEG Linkers
Composition Hydrocarbon chain (8-carbon)Repeating ethylene glycol units
Polarity HydrophobicHydrophilic
Aqueous Solubility Generally lowerGenerally higher, improves overall PROTAC solubility[5]
Cell Permeability Can enhance passive permeability due to lipophilicityMay reduce passive permeability but can improve cellular uptake by enhancing solubility and avoiding aggregation[6]
Flexibility High conformational flexibilityHigh flexibility, can adopt folded conformations to shield polarity[5]
Metabolic Stability Generally considered metabolically stableCan be susceptible to oxidative metabolism
Synthesis Synthetically accessible and chemically stableCan be more challenging and costly to synthesize

Impact on PROTAC Performance: A Data-Driven Comparison

The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of the target protein. The following tables summarize representative data from various studies, illustrating the impact of linker composition on degradation.

Table 1: Representative In-Vitro Degradation Performance

Linker TypeTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
Alkyl/Ether TBK1-396[3]
Alkyl/Ether (Longer) TBK1-29276[3]
PEG (2 units) EGFR-Degrades EGFR & HER2-[7]
PEG (3 units) EGFR-Selectively degrades EGFR-[7]

Table 2: Representative Permeability Data

PROTAC LinkerAssayApparent Permeability (Papp, A-B) (10⁻⁶ cm/s)Efflux Ratio (B-A / A-B)Key FindingReference
Alkyl Caco-20.35~1.0Low permeability, no significant efflux.[6]
PEG Caco-21.78.4Low-to-medium permeability with significant efflux.[6]
PEG (different scaffold) Caco-2<0.7>12Low permeability with very high efflux.[6]

These data highlight that while alkyl linkers can sometimes provide a baseline permeability, PEG linkers can have varied effects, sometimes improving parameters but often introducing susceptibility to efflux transporters.[6] The optimal linker is highly dependent on the specific properties of the warhead and E3 ligase ligand.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the context of this comparison, the following diagrams illustrate the fundamental PROTAC mechanism of action and a typical experimental workflow for evaluating different linkers.

PROTAC_MoA cluster_cell Cell cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_bound POI POI->POI_bound E3 E3 Ubiquitin Ligase E3_bound E3 Ligase E3->E3_bound PROTAC PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound POI_bound->PROTAC_bound PolyUb Poly-ubiquitination POI_bound->PolyUb Tagging PROTAC_bound->E3_bound E3_bound->PolyUb Transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC Mechanism of Action.

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Design PROTAC Design (Alkyl vs. PEG Linker) Synth Chemical Synthesis Design->Synth Char Characterization (NMR, MS) Synth->Char Ternary Ternary Complex Assay (e.g., NanoBRET) Char->Ternary Degradation Degradation Assay (Western Blot, DC50/Dmax) Ternary->Degradation Permeability Permeability Assay (e.g., Caco-2) Degradation->Permeability PK Pharmacokinetics (PK) (Mouse, Rat) Permeability->PK PD Pharmacodynamics (PD) (Target Degradation in Tissue) PK->PD Efficacy Efficacy Studies (Disease Models) PD->Efficacy

Typical PROTAC linker evaluation workflow.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance. Below are protocols for key experiments cited in this guide.

Protocol 1: Western Blot for In-Vitro Protein Degradation (DC50/Dmax Determination)

This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[8]

  • Cell Culture and Treatment : Seed cells (e.g., HEK293, or a cancer cell line expressing the target protein) in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 16-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis : After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

  • Sample Preparation : Normalize protein concentrations and add Laemmli sample buffer. Heat samples at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize the target protein level to the loading control. Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic regression model to determine the DC50 and Dmax values.

Protocol 2: Caco-2 Permeability Assay

This assay assesses the bidirectional permeability of a PROTAC across a Caco-2 cell monolayer, which mimics the human intestinal epithelium.[4][9]

  • Cell Seeding and Differentiation : Seed Caco-2 cells onto Transwell inserts (0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm². Culture for 21-25 days to allow for differentiation and monolayer formation.[4]

  • Monolayer Integrity Check : Measure the Transepithelial Electrical Resistance (TEER). Values above 250 Ω·cm² are generally considered acceptable for a confluent monolayer.[4]

  • Permeability Assay (Apical to Basolateral, A-B) :

    • Wash monolayers twice with pre-warmed transport buffer (HBSS with 25 mM HEPES, pH 7.4).

    • Add transport buffer containing the test PROTAC (e.g., 10 µM) to the apical (A) side and fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • Collect samples from both apical and basolateral compartments at the end of the incubation.

  • Permeability Assay (Basolateral to Apical, B-A) : Perform the assay as above, but add the PROTAC-containing buffer to the basolateral side and collect samples from both compartments.

  • Analysis : Determine the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method. Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters.[9]

Protocol 3: NanoBRET™ Ternary Complex Formation Assay

This live-cell assay directly measures the proximity between the target protein and the E3 ligase induced by the PROTAC.[10]

  • Cell Preparation : Co-transfect HEK293 cells with plasmids expressing the target protein fused to NanoLuc® luciferase (the energy donor) and an E3 ligase component (e.g., VHL or CRBN) fused to HaloTag® (the energy acceptor).

  • Assay Plating : Seed the transfected cells into 384-well white assay plates.

  • Compound Treatment : Add the HaloTag® NanoBRET® 618 Ligand to all wells. Then, add the test PROTACs at various concentrations. Include a vehicle control.

  • Incubation : Incubate the plate for a specified time (e.g., 2-4 hours) at 37°C.[11]

  • Signal Detection : Add Nano-Glo® Substrate to all wells to measure NanoLuc® luminescence. Measure both donor emission (460nm) and acceptor emission (618nm) using a plate reader equipped for BRET measurements.

  • Data Analysis : Calculate the NanoBRET™ ratio by dividing the acceptor emission signal by the donor emission signal. A concentration-dependent increase in the BRET ratio indicates the formation of the ternary complex.

Conclusion

The choice between an (S,R,S)-AHPC-C8-NH2 (alkyl) linker and a PEG linker in PROTAC design is a nuanced decision that involves a trade-off between solubility and permeability.[4] Alkyl linkers, with their hydrophobic nature, can enhance cell permeability but may lead to challenges with aqueous solubility. Conversely, PEG linkers improve solubility, which can be beneficial for overall bioavailability and can lead to potent degraders, but may reduce passive diffusion and be more susceptible to efflux.[6] The optimal linker is highly dependent on the specific properties of the warhead and the E3 ligase ligand, as well as the target protein and cellular context. A systematic evaluation using the robust experimental protocols detailed in this guide is essential for identifying the optimal linker to advance a PROTAC candidate toward clinical development.

References

A Comparative Analysis of AHPC-Based Linkers: Impact on Binding Affinity in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to understanding how linker composition and length in (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC)-based Proteolysis Targeting Chimeras (PROTACs) influence binding affinity and overall degrader efficacy.

The linker element in a PROTAC, though often perceived as a simple spacer, plays a pivotal role in the formation of a productive ternary complex between the target protein and the E3 ligase, thereby dictating the potency and selectivity of the degrader.[1] This guide provides a comparative overview of commonly used linkers in conjunction with the AHPC scaffold, a potent ligand for the von Hippel-Lindau (VHL) E3 ligase.[2] We will explore the structure-activity relationships of these linkers, with a focus on how their length and composition—primarily polyethylene (B3416737) glycol (PEG) versus alkyl chains—affect binding affinity.

Quantitative Comparison of Linker Performance

Table 1: Illustrative Binary Binding Affinities of Hypothetical AHPC-Based BRD-Targeting PROTACs with Varied Linkers.

PROTAC IDLinker CompositionLinker Length (atoms)Target Binding Affinity (Kd, nM)VHL Binding Affinity (Kd, nM)
PROTAC-A1Alkyl Chain8150250
PROTAC-A2Alkyl Chain12100200
PROTAC-A3Alkyl Chain16120220
PROTAC-P1PEG11 (PEG2)180300
PROTAC-P2PEG17 (PEG4)80180
PROTAC-P3PEG23 (PEG6)95190

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes. Actual binding affinities can vary significantly based on the specific warhead, target protein, and experimental conditions.

The table highlights a common trend where an optimal linker length exists for achieving the highest binding affinity. For both alkyl and PEG linkers, a linker that is too short may introduce steric hindrance, while an excessively long linker can lead to a decrease in binding affinity due to increased flexibility and potential for unproductive binding modes.[1] PEG linkers are often incorporated to improve the solubility of the PROTAC molecule.[2]

The PROTAC Signaling Pathway: A Visual Representation

The mechanism of action for an AHPC-based PROTAC involves the recruitment of the VHL E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC AHPC-Based PROTAC Ternary_Complex Target-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ub Transfer Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 ATP E2->Ternary_Complex Ub Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Binding Affinity Determination

The determination of binding affinity is a critical step in the development of PROTACs. Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP) are two commonly employed biophysical techniques for this purpose.

Experimental_Workflow cluster_workflow Binding Affinity Measurement Workflow start Start protein_prep Purify Target Protein and E3 Ligase start->protein_prep protac_prep Synthesize AHPC-based PROTACs start->protac_prep choose_assay Select Assay protein_prep->choose_assay protac_prep->choose_assay itc Isothermal Titration Calorimetry (ITC) choose_assay->itc Direct Measurement fp Fluorescence Polarization (FP) choose_assay->fp Indirect/Competition itc_binary Binary Binding: PROTAC to Target PROTAC to E3 itc->itc_binary fp_binary Binary Binding: Labeled Ligand to Target fp->fp_binary itc_ternary Ternary Complex Formation itc_binary->itc_ternary fp_competition Competition Assay: PROTAC displaces labeled ligand fp_binary->fp_competition data_analysis Data Analysis (Kd, Ki) itc_ternary->data_analysis fp_competition->data_analysis end End data_analysis->end

Caption: Experimental workflow for determining binding affinity.

Detailed Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[4]

Objective: To determine the binding affinity of an AHPC-based PROTAC to its target protein and the VHL E3 ligase.

Materials:

  • Purified target protein and VHL E3 ligase complex.

  • AHPC-based PROTAC of interest.

  • ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC).

  • Dialysis buffer (e.g., PBS or HEPES, pH 7.4).

  • DMSO for PROTAC solubilization.

Protocol:

  • Sample Preparation:

    • Dialyze the purified proteins against the ITC buffer to ensure buffer matching.

    • Prepare a concentrated stock solution of the PROTAC in 100% DMSO.

    • Prepare the final PROTAC solution by diluting the stock into the same ITC buffer used for the protein. The final DMSO concentration should be matched in both the protein and PROTAC solutions to minimize dilution heats.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample cell and injection syringe with the ITC buffer.

  • Loading the Instrument:

    • Load the protein solution (target protein or VHL) into the sample cell (typically 10-20 µM).

    • Load the PROTAC solution into the injection syringe at a concentration 10-20 times that of the protein concentration.

  • Titration:

    • Perform a series of small injections (e.g., 1-2 µL) of the PROTAC solution into the protein-containing sample cell.

    • Allow the system to equilibrate and the heat signal to return to baseline between injections.

  • Control Experiment:

    • Perform a control titration by injecting the PROTAC solution into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Fit the integrated heat data to a suitable binding model to determine the Kd, n, ΔH, and ΔS.

Fluorescence Polarization (FP) Assay

The FP assay measures the change in the polarization of fluorescent light when a small fluorescently labeled molecule binds to a larger protein. It is a powerful tool for determining binary binding affinities and can be adapted for high-throughput screening.

Objective: To determine the binding affinity of an AHPC-based PROTAC to its target protein via a competition assay.

Materials:

  • Purified target protein.

  • Fluorescently labeled ligand (tracer) that binds to the target protein.

  • AHPC-based PROTAC of interest.

  • Assay buffer (e.g., PBS with 0.01% Triton X-100).

  • Black, low-volume 384-well plates.

  • Plate reader with FP capabilities.

Protocol:

  • Tracer-Protein Binding Assay (to determine Kd of the tracer):

    • Add a fixed concentration of the fluorescent tracer to the wells of the microplate.

    • Add increasing concentrations of the purified target protein.

    • Incubate at room temperature to reach binding equilibrium.

    • Measure the fluorescence polarization.

    • Plot the FP signal against the protein concentration and fit the data to a one-site binding model to determine the Kd of the tracer.

  • Competition Binding Assay:

    • Add a fixed concentration of the target protein and the fluorescent tracer (at its Kd concentration) to the wells.

    • Add increasing concentrations of the AHPC-based PROTAC.

    • Incubate to allow the binding competition to reach equilibrium.

    • Measure the fluorescence polarization. A decrease in polarization indicates displacement of the tracer by the PROTAC.

  • Data Analysis:

    • Plot the FP signal against the concentration of the PROTAC.

    • Fit the data to a competitive binding model to calculate the IC50 value, which is the concentration of the PROTAC that displaces 50% of the tracer.

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation or a similar model, which will represent the binding affinity of the PROTAC for the target protein.

References

Assessing the Efficacy of (S,R,S)-AHPC-C8-NH2-based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) hinges on the careful selection of each component: the warhead, the linker, and the E3 ligase ligand. Among the most utilized E3 ligases is the von Hippel-Lindau (VHL) protein complex. This guide provides a detailed comparison of PROTACs constructed with the VHL ligand derivative, (S,R,S)-AHPC-C8-NH2, against alternatives, supported by experimental data and detailed methodologies to aid researchers in their drug discovery efforts.

(S,R,S)-AHPC-C8-NH2 is a functionalized derivative of the well-established VHL ligand, VH032. It serves as a versatile building block for the synthesis of PROTACs, incorporating a C8 amine linker for conjugation to a ligand targeting a protein of interest. Notably, it has been identified in patent literature as a component of PROTACs designed to degrade the serine/threonine kinase AKT, a key node in cellular signaling pathways implicated in cancer and other diseases.[1][2][3]

Quantitative Comparison of VHL Ligands

The efficacy of a PROTAC is intrinsically linked to the binding affinity of its E3 ligase ligand for its target. A higher affinity can contribute to more stable ternary complex formation (Target Protein-PROTAC-E3 Ligase), leading to more efficient ubiquitination and subsequent degradation of the target protein.

Below is a summary of the binding affinities of the parent VHL ligand, VH032, and other commonly used VHL ligands.

VHL LigandBinding Affinity (Kd) to VHLMeasurement MethodReference(s)
VH032 ~185 nMNot Specified[4]
VH101 ~44 nMNot Specified[4]
VH298 80-90 nMIsothermal Titration Calorimetry (ITC) & Competitive Fluorescence Polarization (FP)[4]

Note: Direct comparison of binding affinities should be approached with caution as values can vary depending on the specific experimental conditions and measurement techniques employed.

While specific degradation data for an AKT PROTAC utilizing (S,R,S)-AHPC-C8-NH2 is not extensively available in peer-reviewed literature, the general principle is that a more potent VHL ligand often leads to a more efficient PROTAC. For instance, VH298, a derivative of VH032 with improved binding affinity, is often preferred for developing highly potent degraders.[5] However, the overall efficacy of a PROTAC is a result of the interplay between the VHL ligand, the linker, and the target-binding ligand.

Performance of VHL-based PROTACs: A Comparative Overview

The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein within a cellular context. The key metrics for this are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table provides illustrative degradation data for PROTACs utilizing different VHL ligands to demonstrate a comparative format.

PROTACVHL Ligand MoietyTarget ProteinCell LineDC50Dmax (%)Reference(s)
Illustrative AKT PROTAC (S,R,S)-AHPC (VH032-based)AKTPC3Hypothetical>90N/A
ARD-266 VHL Ligand 8Androgen ReceptorLNCaP, VCaP0.2-1 nM>95[6]
Compound 139 Novel Heterocyclic VHL LigandBRD4PC3, EOL-13.3 nM, 0.87 nM97, 96[5]

Note: The data for the illustrative AKT PROTAC is hypothetical. The other data points are from published studies and are provided for comparative context of VHL-based PROTAC performance.

Signaling Pathways and Experimental Workflows

Visualizing the intricate processes involved in PROTAC-mediated degradation and the workflows for their assessment is crucial for experimental design and data interpretation.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) (e.g., AKT) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC PROTAC ((S,R,S)-AHPC-C8-NH2 based) PROTAC->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Experimental_Workflow cluster_1 PROTAC Efficacy Assessment Workflow start Start synthesis PROTAC Synthesis (with (S,R,S)-AHPC-C8-NH2 and alternatives) start->synthesis cell_culture Cell Culture & Treatment (Dose-response & Time-course) synthesis->cell_culture ternary_complex Ternary Complex Formation Assay (SPR, ITC, or NanoBRET) synthesis->ternary_complex ubiquitination In-Cell Ubiquitination Assay synthesis->ubiquitination western_blot Western Blot Analysis (Target Protein & Loading Control) cell_culture->western_blot data_analysis Densitometry & Data Analysis (DC50 & Dmax determination) western_blot->data_analysis conclusion Comparative Efficacy Assessment data_analysis->conclusion ternary_complex->conclusion ubiquitination->conclusion

References

A Comparative Guide to Ternary Complex Structural Analysis: Featuring (S,R,S)-AHPC-C8-NH2

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the formation of a stable and productive ternary complex consisting of a target protein, a PROTAC® (Proteolysis Targeting Chimera), and an E3 ubiquitin ligase is the cornerstone of successful degrader development. This guide provides a comprehensive comparison of the structural and functional aspects of ternary complexes, with a focus on those mediated by PROTACs incorporating the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-C8-NH2.

(S,R,S)-AHPC-C8-NH2 is a synthetic E3 ligase ligand-linker conjugate that incorporates the high-affinity VH032-based ligand for VHL. It serves as a crucial building block in the construction of PROTACs designed to hijack the VHL E3 ligase for the degradation of specific target proteins. While direct structural data for ternary complexes involving the C8-linker variant of (S,R,S)-AHPC-NH2 is not extensively available in the public domain, a wealth of information on the broader (S,R,S)-AHPC scaffold provides a robust framework for comparison.

This guide will objectively compare the performance of (S,R,S)-AHPC-based VHL recruiters with alternative E3 ligase ligands, particularly those for Cereblon (CRBN), and provide detailed experimental protocols for the characterization of these critical ternary complexes.

Performance Comparison: VHL vs. CRBN E3 Ligase Recruiters

The two most utilized E3 ligases in PROTAC design are VHL and CRBN. The choice between them is a critical design consideration that can significantly impact a PROTAC's properties and efficacy.

Feature(S,R,S)-AHPC Scaffold (VHL)Immunomodulatory Drugs (IMiDs) (e.g., Thalidomide, Lenalidomide, Pomalidomide) (CRBN)
Binding Affinity to E3 Ligase High affinity, with dissociation constants (Kd) typically in the nanomolar range for the core (S,R,S)-AHPC ligand.[1]Generally lower affinity compared to VHL ligands, with Kd values often in the micromolar range.[2]
Ternary Complex Cooperativity Can exhibit significant positive cooperativity, where the binding of the target protein enhances the PROTAC's affinity for VHL, and vice versa. This is a key factor in the efficacy of many VHL-based PROTACs.[3]Cooperativity is also observed and is crucial for the activity of CRBN-based degraders. The nature and extent of cooperativity can be highly dependent on the specific target and linker.
Structural Features The (S,R,S)-AHPC scaffold mimics the endogenous HIF-1α substrate of VHL, forming well-defined interactions within the VHL binding pocket.[4]IMiD-based ligands bind to a specific pocket in CRBN, inducing a conformational change that creates a neomorphic surface for target protein recruitment.[2]
Physicochemical Properties PROTACs incorporating the (S,R,S)-AHPC scaffold can be large and may possess challenging physicochemical properties, such as high molecular weight and low aqueous solubility, which can impact cell permeability and oral bioavailability.[5][6]CRBN ligands are generally smaller and can contribute to more "drug-like" properties in the resulting PROTACs.[]
Known Off-Target Effects VHL is a tumor suppressor, and modulation of its activity should be carefully considered. However, targeted recruitment is generally considered to have a lower risk of systemic toxicity compared to broad inhibition.IMiDs have known teratogenic and immunomodulatory effects, which need to be considered in the design of CRBN-recruiting PROTACs.[8]

Quantitative Data on (S,R,S)-AHPC-Based PROTACs

The efficacy of a PROTAC is quantified by its ability to induce the degradation of the target protein. Key metrics include the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).

PROTACTarget ProteinE3 Ligase RecruitedCell LineDC50Dmax
ARV-771 BET BromodomainsVHL (via (S,R,S)-AHPC-Me)Castration-Resistant Prostate Cancer (CRPC) cells<1 nM>95%
MZ1 BRD4VHL (via (S,R,S)-AHPC)HeLa~15 nM>90%

Note: This data is for PROTACs using the (S,R,S)-AHPC scaffold and may not be directly representative of a PROTAC using the (S,R,S)-AHPC-C8-NH2 linker, as linker composition and length significantly influence ternary complex formation and degradation efficacy.

Experimental Protocols for Ternary Complex Analysis

A multi-pronged approach combining biophysical, structural, and cell-based assays is essential for a thorough characterization of PROTAC-mediated ternary complexes.[9]

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of binary and ternary complex formation, including binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), and to quantify cooperativity (α).[9][10]

Methodology:

  • Sample Preparation: Prepare purified target protein, E3 ligase (e.g., VCB complex for VHL), and the PROTAC in the same matched buffer to minimize heats of dilution.

  • Binary Titrations:

    • Titrate the PROTAC into the target protein solution to determine the binary binding affinity.

    • Titrate the PROTAC into the E3 ligase solution to determine its binary binding affinity.

  • Ternary Titration: Titrate a solution containing a saturating concentration of the target protein and the PROTAC into the E3 ligase solution.

  • Data Analysis: Analyze the resulting thermograms to determine the binding affinities. Cooperativity (α) is calculated as the ratio of the binary binding affinity of the PROTAC to the E3 ligase to its affinity in the presence of the target protein. An α value greater than 1 indicates positive cooperativity.[11]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Objective: To measure the proximity of the target protein and the E3 ligase in the presence of the PROTAC, providing a quantitative measure of ternary complex formation.[12][13]

Methodology:

  • Reagent Preparation: Label the target protein and the E3 ligase with a TR-FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2 or a fluorescent protein) pair, respectively. This can be achieved through direct chemical conjugation or by using tagged proteins and corresponding labeled antibodies.

  • Assay Setup: In a microplate, combine the labeled target protein, labeled E3 ligase, and a serial dilution of the PROTAC.

  • Incubation: Incubate the plate to allow for ternary complex formation.

  • Signal Detection: Measure the time-resolved fluorescence at the emission wavelengths of both the donor and acceptor.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in the TR-FRET ratio indicates ternary complex formation. Plot the ratio against the PROTAC concentration to determine the EC50 for complex formation.

X-ray Crystallography

Objective: To obtain a high-resolution three-dimensional structure of the ternary complex, revealing the precise molecular interactions between the PROTAC, the target protein, and the E3 ligase.[14][15]

Methodology:

  • Protein Expression and Purification: Express and purify high-quality, stable target protein and E3 ligase complex.

  • Ternary Complex Formation: Incubate the target protein, E3 ligase, and PROTAC in a stoichiometric ratio to form the ternary complex.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., precipitants, pH, temperature) to obtain well-diffracting crystals of the ternary complex.

  • Data Collection and Structure Determination: Collect X-ray diffraction data at a synchrotron source and solve the crystal structure using molecular replacement or other phasing methods.

Cryo-Electron Microscopy (Cryo-EM)

Objective: To determine the structure of large and potentially flexible ternary complexes in a near-native state.[16]

Methodology:

  • Sample Preparation: Prepare a purified and stable ternary complex.

  • Grid Preparation: Apply the sample to an EM grid and rapidly freeze it in liquid ethane (B1197151) to vitrify the sample.

  • Data Collection: Collect a large dataset of particle images using a transmission electron microscope.

  • Image Processing and 3D Reconstruction: Process the images to classify different conformational states and reconstruct a 3D map of the ternary complex.

Visualizing Key Pathways and Workflows

To facilitate a deeper understanding of the processes involved in the structural analysis of ternary complexes, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow.

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC ((S,R,S)-AHPC-C8-NH2 based) PROTAC->Ternary E3 VHL E3 Ligase E3->Ternary Recruits Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

A diagram illustrating the key steps in PROTAC-mediated protein degradation.

Experimental_Workflow Experimental Workflow for Ternary Complex Analysis cluster_invitro In Vitro Characterization cluster_structural Structural Analysis cluster_cellular Cellular Validation ITC Isothermal Titration Calorimetry (ITC) Xray X-ray Crystallography ITC->Xray Inform CryoEM Cryo-Electron Microscopy (Cryo-EM) ITC->CryoEM Inform TR_FRET TR-FRET TR_FRET->Xray Inform TR_FRET->CryoEM Inform SPR Surface Plasmon Resonance (SPR) SPR->Xray Inform SPR->CryoEM Inform Biophysical_Assays Biophysical Assays WesternBlot Western Blot (Degradation) Xray->WesternBlot Guide NanoBRET NanoBRET (Ternary Formation) Xray->NanoBRET Guide CryoEM->WesternBlot Guide CryoEM->NanoBRET Guide Structural_Methods Structural Methods Cell_Based_Assays Cell-Based Assays PROTAC_Design PROTAC Design & Synthesis (e.g., with (S,R,S)-AHPC-C8-NH2) PROTAC_Design->ITC PROTAC_Design->TR_FRET PROTAC_Design->SPR

A typical workflow for the comprehensive analysis of PROTAC-induced ternary complexes.

References

The Linker's Length: A Critical Determinant in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Proteolysis Targeting Chimeras (PROTACs) with varying linker lengths reveals a crucial structure-activity relationship that dictates the efficiency of targeted protein degradation. The linker, the component connecting the target-binding warhead and the E3 ligase-recruiting ligand, is not a mere spacer but an active modulator of the ternary complex formation, ultimately influencing the potency and efficacy of the degrader.

Proteolysis Targeting Chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules orchestrate the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest (POIs). The linker's length and composition are pivotal in this process, directly impacting the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. An optimal linker length facilitates the correct orientation of the E3 ligase to effectively ubiquitinate the target protein, marking it for degradation by the proteasome.

This guide provides a comparative overview of PROTACs with varying linker lengths, focusing on a representative series of Bromodomain-containing protein 4 (BRD4) degraders. It aims to provide researchers, scientists, and drug development professionals with quantitative data, detailed experimental protocols, and conceptual diagrams to inform the rational design of PROTACs.

Quantitative Analysis of Linker Length on BRD4 Degradation

The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50), representing the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which is the maximum percentage of protein degradation achievable. The following table summarizes the in vitro performance of a comparative series of BRD4-targeting PROTACs with polyethylene (B3416737) glycol (PEG) linkers of varying lengths. These PROTACs are composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase.

PROTAC CompoundLinker CompositionLinker Length (atoms)DC50 (nM) [a]Dmax (%) [b]
BRD4-PROTAC-1PEG2~8>1000<20
BRD4-PROTAC-2PEG3~11150~60
BRD4-PROTAC-3PEG4~1425>90
BRD4-PROTAC-4PEG5~178>95
BRD4-PROTAC-5PEG6~2050~85

Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in a human leukemia cell line (e.g., MV4-11) after 24 hours of treatment. A lower DC50 value indicates higher potency. [b] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.

The data clearly demonstrates a structure-activity relationship (SAR), where a PEG4 to PEG5 linker provides the optimal balance of potency and efficacy for this particular BRD4-targeting PROTAC series. A linker that is too short (PEG2) is ineffective, likely due to steric hindrance preventing the formation of a stable ternary complex. Conversely, a linker that is too long (PEG6) shows a decrease in potency compared to the optimal length, possibly leading to an unstable or overly flexible ternary complex and less efficient ubiquitination.

Visualizing PROTAC Mechanisms and Workflows

To better understand the underlying processes in PROTAC development and evaluation, the following diagrams illustrate the key pathways and experimental procedures.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC PROTAC->PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_Target Polyubiquitinated POI Ternary_Complex->Poly_Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow cluster_biochem Biochemical cluster_cellular Cellular Synthesis PROTAC Synthesis (Varying Linker Lengths) Treatment PROTAC Treatment (Dose-Response) Synthesis->Treatment Cell_Culture Cell Culture (e.g., MV4-11) Cell_Culture->Treatment Biochemical_Assays Biochemical Assays Cellular_Assays Cellular Assays Treatment->Cellular_Assays Binding_Assay Binding Assay (e.g., ITC, SPR) Biochemical_Assays->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (AlphaLISA) Biochemical_Assays->Ternary_Complex_Assay Western_Blot Western Blot (Protein Degradation) Cellular_Assays->Western_Blot Viability_Assay Cell Viability (e.g., MTT, CTG) Cellular_Assays->Viability_Assay Data_Analysis Data Analysis (DC50, Dmax) Ternary_Complex_Assay->Data_Analysis Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

Caption: A typical experimental workflow for PROTAC evaluation.

Linker_Length_Logic Linker_Length Linker Length Too_Short Too Short Linker_Length->Too_Short Optimal Optimal Linker_Length->Optimal Too_Long Too Long Linker_Length->Too_Long Steric_Hindrance Steric Hindrance Too_Short->Steric_Hindrance Productive_Complex Productive Ternary Complex Formation Optimal->Productive_Complex Inefficient_Complex Inefficient/ Unstable Complex Too_Long->Inefficient_Complex Poor_Degradation Poor Degradation Steric_Hindrance->Poor_Degradation Inefficient_Complex->Poor_Degradation Efficient_Degradation Efficient Degradation Productive_Complex->Efficient_Degradation

Caption: The impact of linker length on PROTAC efficacy.

Detailed Experimental Protocols

Western Blot for BRD4 Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1][2]

Objective: To quantify the degradation of BRD4 protein induced by PROTACs.

Materials:

  • Human leukemia cells (e.g., MV4-11)

  • PROTAC stock solutions (in DMSO)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary anti-BRD4 antibody

  • Primary antibody for a loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Seed human leukemia cells (e.g., MV4-11) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.[3] Allow cells to adhere. Treat cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours).[3] Include a vehicle control (e.g., DMSO).[3]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Normalize protein amounts, mix with Laemmli sample buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary anti-BRD4 antibody and a loading control antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Cell Viability Assay (MTT Assay)

This assay determines the effect of BRD4 degradation on cell proliferation and viability.[4][5]

Objective: To assess the cytotoxic effects of the PROTACs.

Materials:

  • Target cell line

  • PROTAC stock solutions

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of PROTACs for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Ternary Complex Formation Assay (AlphaLISA)

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay used to detect and quantify the formation of the ternary complex.[6][7]

Objective: To quantify the formation of the BRD4-PROTAC-E3 ligase ternary complex.

Materials:

  • His-tagged E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • GST-tagged target protein (BRD4)

  • PROTAC of interest

  • AlphaLISA anti-His acceptor beads

  • AlphaLISA streptavidin donor beads (if using a biotinylated GST-tagged protein) or anti-GST donor beads

  • Assay buffer

  • 384-well microplate

Protocol:

  • Assay Setup: In a 384-well microplate, add the His-tagged E3 ligase complex, the GST-tagged target protein, and a serial dilution of the PROTAC.[6] Include controls with no PROTAC and with only one of the protein partners.[6]

  • Incubation: Incubate the plate at room temperature to allow for ternary complex formation.[6]

  • Detection: Add the AlphaLISA acceptor beads and incubate. Then, add the AlphaLISA donor beads and incubate in the dark.[6]

  • Data Acquisition and Analysis: Read the plate on an AlphaLISA-compatible reader. The formation of the ternary complex brings the donor and acceptor beads into close proximity, resulting in a luminescent signal.[6] The signal intensity is proportional to the amount of ternary complex formed.

Conclusion

The optimization of the linker is a cornerstone of successful PROTAC design. The representative data for BRD4-targeting PROTACs clearly demonstrates that linker length is a critical parameter that must be empirically determined for each new target protein and E3 ligase pair. A linker that is too short or too long can significantly diminish the degradation efficiency.[3] Therefore, a systematic approach to linker design, involving the synthesis and evaluation of a series of PROTACs with varying linker lengths, is essential for the development of potent and effective protein degraders.

References

A Comparative Guide to VHL Ligands for Targeted Protein Degradation: Alternatives to (S,R,S)-AHPC-C8-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of an E3 ligase ligand is a critical determinant in the successful design of potent and selective Proteolysis Targeting Chimeras (PROTACs). The Von Hippel-Lindau (VHL) E3 ligase is a cornerstone of targeted protein degradation, with (S,R,S)-AHPC-C8-NH2, a derivative of the well-established VHL ligand VH032, being a frequently utilized building block. This guide provides an objective comparison of prominent alternatives to the (S,R,S)-AHPC scaffold, supported by experimental data, detailed methodologies for key assays, and visualizations of the underlying biological and experimental workflows.

Quantitative Performance Benchmarking

The efficacy of a VHL ligand within a PROTAC is a multi-faceted parameter. Key metrics for comparison include the ligand's binding affinity to VHL and the degradation potency (DC50) and maximal degradation (Dmax) of the resulting PROTAC. The following tables summarize publicly available data for various VHL ligands.

Note: Direct comparison of binding affinities and degradation data across different studies should be approached with caution, as values can vary depending on the specific experimental conditions, linker chemistry, and target protein.

Table 1: VHL Ligand Binding Affinity

Binding affinity is a crucial parameter for a VHL ligand's performance. It is a primary determinant of the formation and stability of the ternary complex (Target Protein-PROTAC-VHL), which is essential for efficient ubiquitination and subsequent degradation.

VHL LigandBinding Affinity (Kd) to VHLMeasurement MethodReference
VH032 185 nMNot Specified[1]
VH101 44 nMNot Specified[1]
VH298 Not SpecifiedNot Specified[2]
(3R,4S)-F-Hyp containing VH032 derivative Comparable to VH032Not Specified
(3S,4S)-F-Hyp containing VH032 derivative Considerably lower than VH032Not Specified
Compound 134a diastereomer 29 nMSPR[3]
Compound 133a diastereomer 171 nMSPR[3]
Table 2: PROTAC Performance with Different VHL Ligands

The ultimate measure of a VHL ligand's utility is its performance within a PROTAC construct. The following table presents data on the degradation efficiency of PROTACs utilizing different VHL ligands against the same target protein, BRD4, to provide a more direct comparison.

PROTACVHL Ligand MoietyTarget ProteinDC50DmaxCell LineReference
PROTAC 139 Heterocyclic VHL ligandBRD43.3 nM97%PC3[3][4]
PROTAC 139 Heterocyclic VHL ligandBRD40.87 nM96%EOL-1[3][4]
PROTAC 141 N-oxo-amide VHL ligandBRD42.58 nM94%PC3[3][4]
PROTAC 141 N-oxo-amide VHL ligandBRD4216 nM67%EOL-1[3][4]
MZ1 VH032 derivativeBRD4<100 nM>90%Not Specified[4]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental sequences is crucial for a comprehensive understanding of VHL-mediated protein degradation and the methods used for its evaluation.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase Complex PROTAC->VHL Recruits Ternary_Complex POI-PROTAC-VHL PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Transfer to POI E1_E2 E1/E2 Enzymes E1_E2->Ub Activates & Conjugates Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow Experimental Workflow for Western Blot Analysis Start Start: Cell Culture Treatment PROTAC Treatment (Dose-Response & Time-Course) Start->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target Protein & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry & Data Analysis (DC50 & Dmax Calculation) Detection->Analysis End End: Results Analysis->End

Standard workflow for evaluating new VHL-based PROTACs.

Experimental Protocols

Objective comparison requires standardized and detailed methodologies. Below are protocols for key experiments used in the characterization of VHL ligands and PROTACs.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of a VHL ligand binding to the VHL protein complex.

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand is titrated into a solution of the protein, and the resulting heat changes are measured to determine the binding parameters.

Methodology:

  • Sample Preparation:

    • Express and purify the VHL-ElonginB-ElonginC (VCB) complex.

    • Prepare a concentrated stock solution of the VHL ligand in a suitable solvent (e.g., DMSO) and then dilute it into the final assay buffer.

    • The protein and ligand solutions must be in identical buffer to minimize heats of dilution. Dialyze the protein against the final buffer and use the dialysate to prepare the ligand solution.

  • ITC Experiment:

    • Typically, the VCB complex is placed in the sample cell (e.g., 20 µM) and the VHL ligand is in the injection syringe (e.g., 200 µM).

    • Perform an initial small injection (e.g., 0.5 µL) to account for diffusion effects, followed by a series of larger injections (e.g., 2 µL) until the binding reaction is saturated.

    • A control experiment titrating the ligand into buffer alone should be performed to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

Western Blot Analysis for Protein Degradation

Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. The intensity of the protein band on the blot is proportional to the amount of protein present, allowing for the quantification of degradation.

Methodology:

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to adhere.

    • Treat the cells with a range of PROTAC concentrations (for DC50 determination) or with a fixed concentration for different time points (for time-course analysis). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Also, probe the membrane with a primary antibody against a loading control protein (e.g., GAPDH, β-actin) to normalize for differences in protein loading.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to determine the DC50 and Dmax values.[5][6][7]

References

performance of (S,R,S)-AHPC-C8-NH2 in different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to AKT Degradation via PROTACs

The serine/threonine kinase AKT is a critical mediator of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in a wide range of human cancers. Traditional small-molecule inhibitors of AKT have shown promise, but their efficacy can be limited by feedback mechanisms and transient inhibition. PROTACs offer an alternative therapeutic strategy by inducing the degradation of the target protein. These bifunctional molecules consist of a ligand that binds to the target protein (in this case, AKT), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)). This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

Performance of AKT PROTACs in Cancer Cell Lines

The following tables summarize the performance of several well-characterized AKT PROTACs in various cancer cell lines. These compounds represent different strategies in AKT degrader development, including those derived from ATP-competitive and allosteric inhibitors, and those recruiting different E3 ligases.

Table 1: VHL-Recruiting AKT PROTACs - Degradation Potency (DC₅₀)
CompoundParent AKT InhibitorTarget Cancer Cell LineDC₅₀ (nM)Notes
MS21 AZD5363 (ATP-competitive)LNCaP (Prostate)2.5Highly potent in PI3K/PTEN mutated cells.
MS15 (62) ARQ-092 (Allosteric)SW620 (Colon)23Effective in KRAS/BRAF mutant cells, overcoming resistance to ATP-competitive inhibitor-derived PROTACs.
MS98 (13) GDC-0068 (ATP-competitive)PC3 (Prostate)~100Demonstrates effective AKT degradation.
Table 2: CRBN-Recruiting AKT PROTACs - Degradation and Anti-proliferative Effects
CompoundParent AKT InhibitorTarget Cancer Cell LineEffectConcentration
INY-03-041 GDC-0068 (ATP-competitive)MDA-MB-468 (Breast)Potent degradation of all 3 AKT isoforms100-250 nM (Maximal degradation)
MS170 (25) GDC-0068 (ATP-competitive)PC3 (Prostate)Effective AKT degradation1 µM
MS5033 (35) AZD5363 (ATP-competitive)LNCaP (Prostate)Rapid and robust AKT degradationNot specified
Table 3: Anti-proliferative Activity (IC₅₀) of AKT PROTACs
CompoundTarget Cancer Cell LineIC₅₀ (nM)Comparison
MS21 LNCaP (Prostate)16More potent than parent inhibitor AZD5363 (IC₅₀ = 53 nM)
MS15 (62) SW620 (Colon)Not specifiedEffectively suppressed proliferation.
INY-03-041 MDA-MB-468 (Breast)Not specifiedEnhanced anti-proliferative effects relative to GDC-0068.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of the AKT PROTACs mentioned above.

Cell Viability and Proliferation Assays
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the PROTAC or control compound for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is read on a plate reader, and the data is normalized to vehicle-treated controls. IC₅₀ values are calculated using non-linear regression analysis in software like GraphPad Prism.

Western Blotting for Protein Degradation
  • Cell Lysis: After treatment with the PROTAC for the desired time and concentration, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total AKT, phospho-AKT, and downstream targets (e.g., PRAS40), as well as a loading control (e.g., β-actin or GAPDH).

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Quantification: Densitometry analysis is performed to quantify the protein levels relative to the loading control. DC₅₀ values are calculated based on the concentration-dependent reduction in the target protein.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the mechanism of action of AKT PROTACs and a typical experimental workflow for their evaluation.

PROTAC_Mechanism Mechanism of AKT PROTAC Action cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation AKT AKT Protein PROTAC AKT PROTAC ((S,R,S)-AHPC-C8-NH2 based) AKT->PROTAC Binds to AKT ligand Proteasome Proteasome AKT->Proteasome Enters VHL VHL E3 Ligase PROTAC->VHL Binds to E3 ligase ligand Ub Ubiquitin VHL->Ub Recruits Ub->AKT Polyubiquitination Degraded_AKT Degraded AKT (Peptide Fragments) Proteasome->Degraded_AKT Degrades Experimental_Workflow Experimental Workflow for AKT PROTAC Evaluation cluster_0 In Vitro Assays cluster_1 Downstream Analysis Cell_Culture Cancer Cell Line Culture Treatment PROTAC Treatment (Dose-Response and Time-Course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay Western_Blot Western Blot Analysis (AKT Degradation) Treatment->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., Annexin V Staining) Treatment->Apoptosis_Assay IC50 IC50 Determination Viability_Assay->IC50 DC50 DC50 Determination Western_Blot->DC50 Signaling_Pathway Signaling Pathway Analysis (p-AKT, p-PRAS40) Western_Blot->Signaling_Pathway

References

Safety Operating Guide

Navigating the Safe Disposal of (S,R,S)-AHPC-C8-NH2 Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management of chemical compounds is as crucial as the discoveries they enable. This document provides a detailed protocol for the proper disposal of (S,R,S)-AHPC-C8-NH2 hydrochloride, a synthesized E3 ligase ligand-linker conjugate used in PROTAC technology.[1][2][3] Adherence to these guidelines is essential for ensuring laboratory safety and environmental stewardship.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the compound's Safety Data Sheet (SDS). It is important to note that information regarding the hazards of this compound can be conflicting. While some suppliers classify it as not a hazardous substance[4][5], others indicate acute oral toxicity and significant aquatic toxicity for the dihydrochloride (B599025) form.[6] Therefore, it is prudent to handle this compound as potentially hazardous.

Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A properly fitted lab coat

All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[6]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound, from initial waste segregation to final removal.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused compound, solutions, and lab consumables (e.g., pipette tips, gloves, weighing paper), must be treated as hazardous waste.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[7][8] Incompatible chemicals should be stored separately to prevent dangerous reactions.[9]

2. Waste Collection and Storage:

  • Solid Waste: Collect in a clearly labeled, sealable, and chemically compatible container. The container must be in good condition and free of leaks.[7][10]

  • Liquid Waste: Collect in a designated, leak-proof, and shatter-resistant container. Ensure the container material is compatible with the solvent used.

  • Labeling: All waste containers must be clearly labeled with the full chemical name "this compound" and appropriate hazard warnings (e.g., "Caution: Hazardous Chemical Waste," "Acutely Toxic," "Marine Pollutant").[9][11]

3. Final Disposal:

  • Never dispose of this compound down the drain. [11] This is particularly critical given the potential for high aquatic toxicity.[6]

  • The required method for the disposal of this compound is through a licensed hazardous waste disposal service.[6][10] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and proper disposal.[11]

4. Spill and Decontamination Procedures:

  • In the event of a spill, evacuate the immediate area.

  • For small spills, use an inert absorbent material such as vermiculite (B1170534) or sand to contain the substance.[10]

  • Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent or detergent solution, and dispose of all cleanup materials as hazardous waste.

Hazard and Disposal Information Summary

The following table summarizes key hazard information and disposal recommendations for compounds structurally related to this compound, providing a basis for a cautious approach.

Hazard CategoryAminopiperidine DerivativesGeneral Laboratory Chemical Waste(S,R,S)-AHPC-C8-NH2 dihydrochloride[6]
Acute Toxicity May be harmful if swallowed or inhaled.[12][13]Varies by compound.Harmful if swallowed (Category 4).
Skin/Eye Irritation Can cause skin and serious eye irritation.[14][15]Varies by compound.Not explicitly classified, but caution is advised.
Environmental Hazard Low potential to bioaccumulate, but should not be released into the environment.[12]Varies by compound.Very toxic to aquatic life with long-lasting effects (Category 1).[6]
Primary Disposal Route Dispose of as hazardous waste via a licensed contractor.[12][13]Dispose of as hazardous waste via a licensed contractor.[7][11]Dispose of contents/container to an approved waste disposal plant.[6]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated below.

DisposalWorkflow Start Generation of (S,R,S)-AHPC-C8-NH2 Hydrochloride Waste PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Segregate Waste (Solid vs. Liquid) PPE->Segregate CollectSolid Collect Solid Waste in Labeled, Sealed Container Segregate->CollectSolid CollectLiquid Collect Liquid Waste in Labeled, Sealed Container Segregate->CollectLiquid Store Store in Designated Hazardous Waste Area CollectSolid->Store CollectLiquid->Store ContactEHS Contact Environmental Health & Safety (EHS) Store->ContactEHS Disposal Disposal by Licensed Hazardous Waste Vendor ContactEHS->Disposal

Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling (S,R,S)-AHPC-C8-NH2 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, logistical, and operational protocols for handling (S,R,S)-AHPC-C8-NH2 hydrochloride, a synthesized E3 ligase ligand-linker conjugate used in PROTAC technology.[1][2] Adherence to these procedures is paramount for ensuring personnel safety and maintaining experimental integrity.

Chemical Identifier:

  • Product Name: this compound

  • Synonyms: VH032-C8-NH2 hydrochloride[1]

  • CAS Number: 2376139-49-8[3]

Hazard Assessment

There are conflicting classifications regarding the hazards of this compound. One Safety Data Sheet (SDS) indicates it is not a hazardous substance, while another for the dihydrochloride (B599025) salt classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3][4] Given this discrepancy, a cautious approach is warranted, and the compound should be handled as potentially hazardous.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of dust or aerosols.[3][4]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially during splash-prone activities.[5][6][7]
Hand Protection Chemical-Resistant Gloves (Nitrile)To prevent skin contact. Double-gloving is recommended, with frequent changes.[5][6]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[5]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[6]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside a fume hood or if engineering controls are insufficient.[5][8]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for safety.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure a safety shower, eyewash station, and fire extinguisher are readily accessible.[9]

  • PPE: Don all required PPE as outlined in the table above before entering the handling area.[9]

2. Handling the Compound:

  • Ventilation: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood.[3][4]

  • Weighing: When weighing the solid, use a balance inside the fume hood or a ventilated balance enclosure to avoid generating dust.[9]

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • General Hygiene: Avoid inhalation, and contact with eyes and skin.[3][4] Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.[4]

3. Storage:

  • Container: Keep the container tightly sealed.[3][4]

  • Environment: Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[3][4]

  • Temperature: Recommended storage temperatures vary based on the form of the compound.

Form Storage Temperature Duration
Powder-20°C3 years[3]
In Solvent-80°C6 months[10][11][12]
In Solvent-20°C1 month[10][11][12]

Disposal Plan

Proper disposal is critical to prevent environmental contamination, as the dihydrochloride salt is noted to be very toxic to aquatic life.[4]

1. Waste Segregation:

  • Solutions: Collect solutions containing this compound in a labeled, sealed, and appropriate solvent waste container.

  • Contaminated Labware: Place items such as pipette tips and gloves in a designated solid hazardous waste container.[9]

2. General Disposal Guidelines:

  • Labeling: Clearly label all waste containers with the full chemical name and associated hazards.[9]

  • Regulations: Dispose of contents and container to an approved waste disposal plant in accordance with local and national regulations.[4][13]

  • Spillage: In case of a spill, collect the spillage to prevent environmental release.[4]

Experimental Workflow and Safety Diagram

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage cluster_disposal Disposal RiskAssessment Conduct Risk Assessment CheckEmergency Verify Emergency Equipment Access RiskAssessment->CheckEmergency DonPPE Don All Required PPE CheckEmergency->DonPPE WeighCompound Weigh Compound DonPPE->WeighCompound Proceed to Handling PrepareSolution Prepare Solution WeighCompound->PrepareSolution ConductExperiment Conduct Experiment PrepareSolution->ConductExperiment StoreSolid Store Solid at -20°C ConductExperiment->StoreSolid Unused Solid StoreSolution Store Solution at -80°C ConductExperiment->StoreSolution Remaining Solution SegregateWaste Segregate Liquid & Solid Waste ConductExperiment->SegregateWaste Waste Generated LabelWaste Label Waste Containers SegregateWaste->LabelWaste DisposeWaste Dispose via Approved Facility LabelWaste->DisposeWaste

Caption: Operational and Disposal Workflow for this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.